ADRA1D receptor antagonist 1 free base
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C15H13ClN4O |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
InChIキー |
CDJPHTNUARAVMH-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
正規SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to ADRA1D Receptor Antagonist 1
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ADRA1D Receptor Antagonist 1, a potent and selective antagonist for the α1D-adrenergic receptor (α1D-AR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of novel therapeutics targeting this receptor.
The α1D-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission. Its selective modulation presents a promising therapeutic avenue for conditions such as benign prostatic hyperplasia (BPH), overactive bladder, and potentially certain cardiovascular disorders. ADRA1D Receptor Antagonist 1, identified as (R)-9s, has emerged as a key research tool and potential therapeutic lead due to its high affinity and selectivity for the α1D-adrenoceptor subtype.
Core Mechanism of Action: Competitive Antagonism of the α1D-Adrenoceptor
ADRA1D Receptor Antagonist 1 functions as a competitive antagonist at the α1D-adrenergic receptor. This means it binds reversibly to the same site as the endogenous agonists, norepinephrine (B1679862) and epinephrine, but does not activate the receptor. By occupying the binding site, it prevents the natural ligands from binding and initiating the downstream signaling cascade. This blockade of α1D-adrenoceptor activation is the cornerstone of its pharmacological effects.
The α1D-adrenoceptor is canonically coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and activation of the mitogen-activated protein kinase (MAPK) cascade. ADRA1D Receptor Antagonist 1, by preventing the initial agonist binding, effectively inhibits this entire signaling pathway.
Quantitative Analysis: Binding Affinity and Selectivity
The potency and selectivity of ADRA1D Receptor Antagonist 1 have been quantified through various in vitro assays. The binding affinity, typically expressed as the inhibition constant (Ki), demonstrates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
For comparison, the binding affinities of ADRA1D Receptor Antagonist 1 and other notable α1-adrenoceptor antagonists are summarized below.
| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity (α1A/α1D) | Selectivity (α1B/α1D) |
| ADRA1D Receptor Antagonist 1 ((R)-9s) | - | - | 1.6 | - | - |
| BMY 7378 | 800 | 600 | 2 | 400 | 300 |
| Prazosin | 0.3 | 0.5 | 1.0 | 0.3 | 0.5 |
| Naftopidil | 16.2 | 170 | 5.6 | 2.9 | 30.4 |
Note: Data is compiled from various sources and direct comparison should be made with caution. The specific experimental conditions can influence the absolute values.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist for the α1D-adrenoceptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor are cultured to confluence. The cells are then harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the α1D-adrenoceptor, typically [3H]prazosin, is incubated with the prepared cell membranes.
-
A range of concentrations of the unlabeled antagonist (ADRA1D Receptor Antagonist 1) is added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
Objective: To assess the functional antagonism of the α1D-adrenoceptor by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the α1D-adrenoceptor (e.g., HEK293 or CHO cells) are seeded in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding to free calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of ADRA1D Receptor Antagonist 1 for a specific duration.
-
Agonist Stimulation: An agonist of the α1D-adrenoceptor, such as phenylephrine (B352888) or norepinephrine, is added to the wells to stimulate the receptor and induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified. The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined. For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Functional Assays: Isolated Tissue Contraction (e.g., Rat Aorta)
Objective: To evaluate the antagonist's effect on smooth muscle contraction mediated by α1D-adrenoceptors.
Methodology:
-
Tissue Preparation: A segment of the thoracic aorta is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the aortic ring is recorded using an isometric force transducer.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of ADRA1D Receptor Antagonist 1 for a set period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
Data Analysis: The concentration-response curves obtained in the absence and presence of the antagonist are compared. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot to quantify the antagonist's potency.
Visualizing the Mechanism and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: ADRA1D Signaling Pathway and Antagonist Blockade.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
ADRA1D Receptor Antagonist 1 is a valuable pharmacological tool for the investigation of α1D-adrenoceptor function and a promising scaffold for the development of novel therapeutics. Its mechanism of action is characterized by potent and selective competitive antagonism of the α1D-adrenoceptor, leading to the inhibition of the Gq/11-PLC-calcium signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the in vivo efficacy and safety profile of this antagonist is warranted to fully elucidate its therapeutic potential.
Technical Guide: Pharmacology of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the α1-adrenergic receptor family, which also includes the α1A and α1B subtypes.[1][2] These receptors are crucial mediators of the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine.[1] The ADRA1D subtype, in particular, has garnered significant interest as a therapeutic target for various conditions, including benign prostatic hyperplasia (BPH) and overactive bladder (OAB).[3] ADRA1D receptor antagonist 1 free base, also known as (R)-9s, is a potent and selective antagonist of the human α1D-adrenoceptor.[4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity, mechanism of action, and in vivo efficacy.
II. Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the human α1D-adrenoceptor.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Species |
| α1D-Adrenoceptor | This compound | 1.6 | Human |
Data sourced from publicly available information. Ki values for α1A and α1B subtypes are not currently available in the public domain.
The selectivity of an antagonist for a specific receptor subtype is critical for minimizing off-target effects. While this compound is described as selective for the α1D subtype, comprehensive quantitative data on its binding affinity for the α1A and α1B subtypes is not yet publicly available. Further research is needed to fully characterize its selectivity profile.
III. Experimental Protocols
A. Radioligand Binding Assay (Representative Protocol)
This protocol describes a standard method for determining the binding affinity of a compound to the ADRA1D receptor expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Membrane Preparation:
-
Stably transfected CHO cells expressing the human ADRA1D receptor are cultured to ~80-90% confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the ADRA1D receptor (e.g., [3H]-prazosin), and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[5]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of ADRA1D receptor antagonist 1 free base, with a specific focus on its binding affinity (Ki value). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Core Data: Binding Affinity and Selectivity
This compound is a potent and selective antagonist for the α1D-adrenoceptor.[1][2][3] Its high affinity for this receptor subtype makes it a valuable tool for research into the physiological and pathological roles of the α1D-adrenoceptor.
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor Subtype | Notes |
| Ki | 1.6 nM | α1D-adrenoceptor | Indicates high-affinity binding to the target receptor.[1][2][3] |
| Selectivity | Higher for α1D-AR | α1A- and α1B-AR | Exhibits greater selectivity for the α1D-adrenoceptor subtype compared to α1A and α1B subtypes.[1] |
| IC30 | 15 nM | Bladder Contraction | Dose-dependently inhibits bladder contraction, suggesting potential for in vivo studies of overactive bladder.[3] |
Signaling Pathway and Antagonist Mechanism
The α1D-adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily signals through the Gq/11 family of G-proteins.[4][5] This activation leads to a cascade of intracellular events, including the activation of phospholipase C, which ultimately results in an increase in intracellular calcium concentration and subsequent physiological responses. This compound acts by competitively binding to the receptor, thereby preventing the binding of endogenous agonists and inhibiting the downstream signaling pathway.
Figure 1: ADRA1D receptor signaling pathway and antagonist inhibition.
Experimental Protocol: Determination of Ki Value
The determination of the inhibitory constant (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor.
-
Radioligand: [3H]prazosin, a non-selective α1-adrenoceptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, NaCl).
-
Scintillation Cocktail
-
Cell harvesting equipment and filtration apparatus
-
Liquid scintillation counter
Experimental Workflow:
Figure 2: Experimental workflow for Ki value determination.
Step-by-Step Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human α1D-adrenoceptor under standard conditions.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes.
-
To each tube, add a fixed concentration of [3H]prazosin.
-
Add increasing concentrations of the unlabeled this compound to the experimental tubes.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of phentolamine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
-
Ki Calculation:
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation[6]:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of the antagonist.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
This comprehensive approach ensures an accurate and reproducible determination of the Ki value for this compound, providing essential data for its characterization as a selective α1D-adrenoceptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ADRA1D receptor antagonist 1 free base. It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and visualizations of the associated signaling pathway and a representative experimental workflow.
Core Concept: ADRA1D Receptor Antagonism
The alpha-1D adrenergic receptor (ADRA1D) is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are crucial in mediating physiological responses to catecholamines such as norepinephrine (B1679862) and epinephrine.[3] The ADRA1D receptor, in particular, signals through the Gq/11 family of G-proteins, leading to the activation of downstream signaling cascades.[1][2][4] Antagonists of this receptor are molecules that bind to it but do not provoke the biological response that an agonist would. Instead, they block the receptor, inhibiting its activation by endogenous agonists. "this compound" is identified as a potent and selective antagonist for the human α1D-adrenoceptor.[5][6]
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and development, indicating the strength of the interaction. This is commonly expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors if no radioligand is present. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Species | Binding Affinity (Ki) |
| This compound ((R)-9s) | α1D-adrenoceptor (ADRA1D) | Human | 1.6 nM[5][6] |
This potent binding affinity highlights the compound's potential for selective therapeutic applications, particularly in conditions where modulation of ADRA1D receptor activity is desired, such as overactive bladder disorders.[5][6]
ADRA1D Receptor Signaling Pathway
Upon activation by an agonist, the ADRA1D receptor initiates a signaling cascade that plays a role in various cellular processes, including vasoconstriction and cell proliferation.[2][4] The primary pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium concentration and activation of the MAPK cascade.[3][4][7]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Game Changer in Target-Based Drug Discovery - Celtarys [celtarys.com]
- 7. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
Unveiling the Selectivity Profile of a Representative ADRA1D Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of a representative alpha-1D adrenergic receptor (ADRA1D) antagonist. As the specific designation "ADRA1D receptor antagonist 1 free base" does not correspond to a standard nomenclature in scientific literature, this document will focus on a well-characterized and selective ADRA1D antagonist, BMY 7378, to illustrate the core principles and data presentation relevant to researchers in the field.
The alpha-1D adrenergic receptor, a member of the G protein-coupled receptor superfamily, plays a crucial role in various physiological processes, including the regulation of blood pressure.[1][2] Antagonists targeting this receptor subtype are of significant interest for their potential therapeutic applications. Understanding the selectivity profile of such antagonists is paramount for predicting their efficacy and potential side effects.
Data Presentation: Quantitative Analysis of a Representative ADRA1D Antagonist
The following tables summarize the binding affinities and selectivity ratios for BMY 7378, a compound noted for its selectivity for the ADRA1D receptor.[3][4]
| Table 1: Binding Affinity of BMY 7378 for Human Adrenergic Receptor Subtypes | |
| Receptor Subtype | log KD |
| α1A | -6.61 |
| α1B | -6.23 |
| α1D | -8.60 |
Data sourced from studies on CHO cells stably expressing the respective human adrenoceptor subtypes.[3][4]
| Table 2: Selectivity Profile of BMY 7378 | |
| Selectivity Ratio | Fold Selectivity |
| α1D vs. α1A | 98 |
| α1D vs. α1B | 234 |
Selectivity is calculated from the KD values presented in Table 1.[3]
Experimental Protocols: Methodologies for Determining Antagonist Affinity
The data presented above is typically generated using radioligand binding assays. The following is a representative protocol for such an experiment.
Radioligand Binding Assay Protocol
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured under standard conditions.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
Whole-cell binding assays are conducted using [3H]prazosin as the radioligand.[4]
-
Assays are performed in a suitable buffer (e.g., Tris-HCl) at a defined pH.
-
A fixed concentration of [3H]prazosin is incubated with the cell membranes in the presence of increasing concentrations of the competing antagonist (e.g., BMY 7378).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., phentolamine).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
-
Data Analysis:
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
Competition binding data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) of the antagonist.
-
Visualization of Key Pathways and Processes
To further elucidate the context of ADRA1D antagonism, the following diagrams illustrate the receptor's signaling pathway, a typical experimental workflow, and the logical representation of antagonist selectivity.
Caption: ADRA1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Representation of Antagonist Selectivity.
References
- 1. Adra1d adrenergic receptor, alpha 1d [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family. Its activation by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, initiates a cascade of intracellular signaling events crucial for various physiological processes. This technical guide provides a detailed overview of the downstream signaling pathways affected by ADRA1D receptor antagonists, with a specific focus on "ADRA1D receptor antagonist 1 free base." We will delve into the core signaling mechanisms, present available quantitative data, provide detailed experimental protocols for assessing antagonist activity, and visualize these pathways and workflows using Graphviz diagrams.
Introduction to the ADRA1D Receptor and its Antagonism
The ADRA1D receptor is one of three subtypes of the α1-adrenergic receptor family (α1A, α1B, and α1D). These receptors are primarily coupled to the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq and the subsequent initiation of downstream signaling cascades.[2]
ADRA1D receptor antagonists are compounds that bind to the receptor but do not elicit a biological response, thereby blocking the effects of endogenous agonists. "this compound" is a potent and selective antagonist for the human α1D-adrenergic receptor, demonstrating a high binding affinity.[3] Understanding the precise mechanisms by which this antagonist modulates downstream signaling is critical for its therapeutic development and for elucidating the physiological roles of the ADRA1D receptor.
Core Downstream Signaling Pathways of the ADRA1D Receptor
The canonical signaling pathway initiated by the activation of the ADRA1D receptor involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), mobilization of intracellular calcium (Ca²⁺), and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
Gq Protein Activation and Phospholipase C (PLC) Signaling
Upon agonist binding, the ADRA1D receptor activates the Gαq subunit of the heterotrimeric G protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then binds to and activates Phospholipase C-beta (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
ADRA1D receptor antagonists, such as "this compound," competitively bind to the receptor and prevent this initial activation of the Gq protein, thereby inhibiting the entire downstream cascade at its origin.
Calcium Mobilization
IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER) membrane. This binding opens calcium channels, leading to the release of stored Ca²⁺ from the ER into the cytosol, rapidly increasing the intracellular Ca²⁺ concentration. This rise in cytosolic Ca²⁺ is a critical signaling event that triggers various cellular responses.
By preventing the formation of IP₃, ADRA1D receptor antagonists block this agonist-induced calcium mobilization.
ERK/MAPK Pathway Activation
The increase in intracellular Ca²⁺ and the production of DAG work in concert to activate Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate a series of downstream kinases, initiating the Raf-MEK-ERK signaling cascade. This ultimately leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can translocate to the nucleus and regulate gene transcription, influencing cellular processes like proliferation, differentiation, and survival.[5]
Inhibition of the ADRA1D receptor by an antagonist prevents the activation of PKC and, consequently, the phosphorylation of ERK1/2.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 1.6 nM | Human α1D-Adrenoceptor | [6] |
| Phosphoinositol Hydrolysis (IC₅₀) | Data not available | - | - |
| Calcium Mobilization (IC₅₀) | Data not available | - | - |
| ERK Phosphorylation (IC₅₀) | Data not available | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ADRA1D receptor antagonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of the antagonist for the ADRA1D receptor.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the ADRA1D receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of the "this compound."
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositol (PI) Hydrolysis Assay
This functional assay measures the antagonist's ability to inhibit agonist-induced production of inositol phosphates.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the ADRA1D receptor in 24-well plates. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of "this compound" in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist Stimulation: Add a fixed concentration of an ADRA1D agonist (e.g., phenylephrine) to stimulate IP production and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).
-
Purification of Inositol Phosphates: Neutralize the samples and apply them to anion-exchange chromatography columns. Wash the columns to remove free inositol and elute the total inositol phosphates with a high-salt buffer.
-
Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the antagonist concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Calcium Mobilization Assay
This assay measures the antagonist's effect on agonist-induced changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Plate cells expressing the ADRA1D receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion. Incubate at 37°C.
-
Antagonist Addition: Add varying concentrations of "this compound" to the wells.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR). Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject a fixed concentration of an ADRA1D agonist into the wells while simultaneously recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
ERK Phosphorylation Assay (Western Blot)
This assay determines the antagonist's ability to inhibit agonist-induced phosphorylation of ERK1/2.
Workflow Diagram:
Methodology:
-
Cell Culture and Serum Starvation: Culture cells expressing the ADRA1D receptor to near confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Treatment: Pre-incubate the cells with varying concentrations of "this compound" before stimulating with an agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Conclusion
"this compound" is a potent antagonist of the ADRA1D receptor, with a high binding affinity. By blocking the Gq-coupled signaling cascade, it effectively inhibits downstream events including phosphoinositol hydrolysis, intracellular calcium mobilization, and ERK/MAPK pathway activation. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize this and other ADRA1D antagonists. While specific functional inhibitory concentrations for "this compound" in these downstream assays are not widely reported, the methodologies presented here are standard approaches to obtain such critical data for drug development and pharmacological research. Further investigation into the functional consequences of ADRA1D antagonism will continue to illuminate the therapeutic potential of targeting this receptor.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Buy this compound [smolecule.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of ADRA1D Receptor Antagonist 1 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the α1D-adrenoceptor. This document summarizes key quantitative data, details experimental methodologies for in vivo studies, and illustrates the relevant signaling pathway.
Core Quantitative Data
This compound, also identified as compound (R)-9s, demonstrates high affinity and selectivity for the human α1D-adrenoceptor. Its in vivo efficacy has been primarily evaluated in rodent models of bladder dysfunction.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 1.6 nM | Human | Radioligand binding assay | [1] |
| In Vitro Potency (IC30) | 15 nM | Rat | Bladder contraction assay | [1] |
| In Vivo Efficacy (Oral) | 10 µg/kg | Rat | Cyclophosphamide-induced urinary frequency model | [2] |
| In Vivo Efficacy (Intravenous) | 4.4 µg/kg | Rat | Bladder outlet obstruction model (non-voiding bladder contractions) | [3] |
Signaling Pathway
The α1D-adrenoceptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist, such as norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In smooth muscle cells, such as those in the urinary bladder, the increase in intracellular Ca2+ is a key trigger for contraction. This compound acts by competitively blocking the binding of agonists to the α1D-adrenoceptor, thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.
References
- 1. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rat long‐lasting cystitis model induced by intravesical injection of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
Unlocking New Avenues in Overactive Bladder Treatment: A Technical Guide to ADRA1D Receptor Antagonist 1 Free Base
For Immediate Release
This technical guide provides an in-depth overview of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the human alpha-1D adrenergic receptor (α1D-AR), for researchers, scientists, and drug development professionals investigating novel treatments for overactive bladder (OAB). This document outlines the core pharmacology of the compound, summarizes key preclinical findings, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research in this promising area.
The alpha-1D adrenergic receptor is increasingly recognized as a key player in the pathophysiology of lower urinary tract symptoms (LUTS), including those associated with OAB.[1] Notably, in conditions like bladder outlet obstruction, there is a significant upregulation of α1D-AR mRNA and protein expression in the bladder.[2] This makes the α1D-AR a compelling target for therapeutic intervention. This compound has emerged as a valuable tool for elucidating the role of this receptor subtype and as a potential therapeutic candidate.
Core Pharmacology and Profile
This compound, also known as compound (R)-9s, is an orally active and selective α1D-AR antagonist.[3] Its pharmacological profile is characterized by a high binding affinity for the human α1D-AR, with a Ki value of 1.6 nM.[2][3][4] The compound demonstrates significant selectivity for the α1D-AR over other α1-adrenergic subtypes (α1A and α1B), which is crucial for minimizing potential side effects associated with non-selective α1-blockade.[2]
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | 1.6 nM | human α1D-AR | Human | [2][3] |
| Inhibitory Concentration (IC30) | 15 nM | - | Rat | [3][4] |
Preclinical Efficacy in Bladder Overactivity Models
In vivo studies have demonstrated the efficacy of this compound in animal models of bladder overactivity. These studies provide a strong rationale for its further investigation as a treatment for OAB.
Cyclophosphamide-Induced Cystitis Model
In a rat model of cyclophosphamide-induced cystitis, a condition that mimics the urinary frequency associated with OAB, a single oral administration of this compound at a dose of 10 µg/kg resulted in a significant increase in voiding intervals, indicating a reduction in urinary frequency.[3]
Bladder Outlet Obstruction (BOO) Model
In a rat model of bladder outlet obstruction (BOO), which leads to detrusor overactivity, intravenous administration of this compound dose-dependently decreased non-voiding bladder contractions during the storage phase.[2][3] An intravenous dose of 4.4 µg/kg was shown to inhibit these contractions.[3]
| Animal Model | Compound Administration | Dosage | Key Finding | Reference |
| Cyclophosphamide-Induced Cystitis (Rat) | Oral (single dose) | 10 µg/kg | Increased voiding intervals | [3] |
| Bladder Outlet Obstruction (Rat) | Intravenous (single dose) | 4.4 µg/kg | Dose-dependent decrease in non-voiding bladder contractions | [2][3] |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the key signaling pathway of the ADRA1D receptor in bladder smooth muscle and a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of bladder overactivity.
Detailed Experimental Protocols
The following are generalized protocols based on published methodologies for researchers investigating ADRA1D receptor antagonists in bladder overactivity models.
In Vivo Model of Cyclophosphamide-Induced Cystitis in Rats
-
Animal Model: Adult female Sprague-Dawley rats are commonly used.
-
Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) is administered to induce bladder inflammation and subsequent urinary frequency.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a solution of 0.5% methylcellulose) and administered orally via gavage at the desired dose (e.g., 10 µg/kg). The vehicle is administered to the control group.
-
Urodynamic Evaluation: Following drug administration, rats are placed in metabolic cages equipped for continuous urine collection. Voiding intervals are measured over a specified period (e.g., 2-4 hours) to assess urinary frequency.
-
Data Analysis: The mean voiding interval for the treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
In Vivo Model of Bladder Outlet Obstruction (BOO) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Create a partial obstruction by placing a ligature (e.g., a 4-0 silk tie) around the urethra, often over a catheter of a specific diameter to ensure a consistent degree of obstruction.
-
Close the incision in layers.
-
Allow the animals to recover for a period of several weeks (e.g., 6 weeks) to allow for the development of bladder hypertrophy and detrusor overactivity.
-
-
Catheter Implantation for Cystometry:
-
After the recovery period, re-anesthetize the rats.
-
Implant a catheter into the bladder dome, which is then externalized at the back of the neck for later connection to a pressure transducer and infusion pump.
-
Implant a catheter into a femoral or jugular vein for intravenous drug administration.
-
-
Conscious Cystometry:
-
Allow the rats to recover from the catheter implantation surgery for 1-2 days.
-
Place the conscious, unrestrained rats in a recording chamber.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) and record intravesical pressure.
-
After a stabilization period, administer this compound intravenously at the desired doses (e.g., cumulative doses).
-
Record multiple micturition cycles at each dose level.
-
-
Data Analysis: Analyze the cystometric recordings to quantify parameters such as the frequency and amplitude of non-voiding contractions, bladder capacity, and micturition pressure. Compare the data before and after drug administration, and between the drug-treated and vehicle-treated groups.
Conclusion
This compound represents a highly selective and potent tool for investigating the role of the α1D-AR in bladder function and dysfunction. Preclinical data strongly support its potential as a therapeutic agent for overactive bladder by demonstrating its ability to reduce urinary frequency and inhibit detrusor overactivity in relevant animal models. The detailed protocols and pathway diagrams provided in this guide are intended to support and accelerate further research into this promising area of urology and pharmacology.
References
The Role of ADRA1D Receptor Antagonists in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alpha-1D adrenergic receptor (ADRA1D) has emerged as a potential therapeutic target in the context of prostate cancer. While traditionally associated with smooth muscle contraction in the lower urinary tract, recent studies have suggested a role for ADRA1D and other alpha-1 adrenoceptor subtypes in prostate cancer cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of ADRA1D receptor antagonists in prostate cancer research, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways. While the direct investigation of a specific "ADRA1D receptor antagonist 1 free base" in prostate cancer is limited, this guide will encompass data from selective ADRA1D antagonists and other alpha-1 adrenergic antagonists that have been studied in this context, providing a broader perspective for researchers.
Quantitative Data on Alpha-1 Adrenergic Receptor Antagonists in Prostate Cancer
The following tables summarize the quantitative data from various preclinical studies on the effects of different alpha-1 adrenergic receptor antagonists on prostate cancer cells.
| Compound | Receptor Selectivity/Target | Ki Value | Source |
| This compound | α1D-Adrenoceptor | 1.6 nM | [1][2][3] |
Table 1: Binding Affinity of a Selective ADRA1D Antagonist. This table highlights the high potency of "this compound" for the α1D-adrenoceptor.
| Compound | Prostate Cancer Cell Line | IC50 Value | Effect | Source |
| Doxazosin (B1670899) | PC-3 | Not specified | Reduced cell viability | [4] |
| Doxazosin | DU145 | > 60 µM (for >50% kill) | Cytotoxicity | [5] |
| Doxazosin | PC-3 | > 60 µM (for >50% kill) | Cytotoxicity | [5] |
| Doxazosin | HeLa | 14.9 µg/ml | Cytotoxicity | [6] |
| Doxazosin | HepG2 | 104.4 µg/ml | Cytotoxicity | [6] |
| Doxazosin | MCF7 | 86.6 µg/ml | Cytotoxicity | [6] |
| Naftopidil | LNCaP | 22.2 ± 4.0 µM | Growth inhibition | [7] |
| Naftopidil | PC-3 | 33.2 ± 1.1 µM | Growth inhibition | [7] |
| Naftopidil | Prostate Cancer Cells | 1.1 µmol/L | Inhibition of TGF-β signaling | [8] |
| Terazosin (B121538) | PC-3 | > 100 µM | Cytotoxicity | [9] |
| Terazosin | HUVEC (VEGF-induced) | 9.9 µM | Inhibition of proliferation | [9] |
| Terazosin | HUVEC (VEGF-induced) | 6.8 µM | Inhibition of tube formation | [9] |
| Terazosin | Nude Mice (VEGF-induced) | 7.9 µM | Inhibition of angiogenesis | [9] |
| Silodosin (B1681671) | PC-3 | 44.16 mM | Reduced cell viability | [10][11] |
| Abiraterone (B193195) | PC-3 | 66.90 µM | Reduced cell viability | [10][11] |
Table 2: In Vitro Efficacy of Alpha-1 Adrenergic Receptor Antagonists in Cancer Cell Lines. This table provides a comparative overview of the cytotoxic and growth-inhibitory effects of various antagonists on different prostate cancer cell lines.
| Compound | Prostate Cancer Cell Line | Effect | Source |
| A175 | PC3 and DU145 | Dose-dependent antiproliferative action, G0/G1 cell cycle arrest | [12] |
| Naftopidil | PCa cells and PrSC | G1 cell cycle arrest | [13] |
| Terazosin | PC-3 and DU145 | G1 phase cell cycle arrest | [14] |
Table 3: Cell Cycle Effects of Selective ADRA1D and other Alpha-1 Adrenoceptor Antagonists. This table focuses on the impact of these antagonists on the cell cycle progression of prostate cancer cells.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding the effects of alpha-1 adrenergic receptor antagonists on prostate cancer.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
-
Objective: To determine the effect of ADRA1D antagonists on the viability and proliferation of prostate cancer cells.
-
Procedure:
-
Cell Seeding: Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the antagonist (e.g., doxazosin, silodosin) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
CCK-8 Assay:
-
The Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The absorbance is measured at 450 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][10][11]
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with ADRA1D antagonists.
-
Methods:
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining:
-
Cells are treated with the antagonist or vehicle control.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[11]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Treated cells or tumor tissue sections are fixed and permeabilized.
-
The TUNEL reaction mixture, containing TdT and labeled dUTP, is added to label the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are visualized and quantified using fluorescence microscopy or flow cytometry.[15]
-
-
Cell Cycle Analysis
-
Objective: To determine the effect of ADRA1D antagonists on the cell cycle distribution of prostate cancer cells.
-
Procedure:
-
Cells are treated with the antagonist for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[7][13][14]
-
Western Blot Analysis
-
Objective: To detect changes in the expression and activation of specific proteins involved in signaling pathways affected by ADRA1D antagonists.
-
Procedure:
-
Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., caspases, Bax, Bcl-2, Smad-4, IκBα).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[15][16]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of ADRA1D antagonists.
-
Procedure:
-
Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The antagonist (e.g., doxazosin) is administered orally or via another appropriate route at various doses.[15][17][18]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[15]
-
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of several alpha-1 adrenergic antagonists in prostate cancer appear to be mediated through pathways that are often independent of their alpha-1 adrenoceptor blocking activity.
Caption: Doxazosin-induced apoptosis signaling pathway in prostate cancer cells.
Studies have shown that quinazoline-based antagonists like doxazosin and terazosin induce apoptosis in prostate cancer cells through mechanisms that are independent of their alpha-1 adrenoceptor blockade.[19][20] One proposed pathway involves the upregulation of the Fas receptor (CD95), leading to the recruitment of FADD and pro-caspase-8, and subsequent activation of the caspase cascade, culminating in apoptosis.[16] Additionally, activation of the TGF-β signaling pathway, with increased expression of Smad-4 and IκBα, has been implicated in doxazosin-mediated apoptosis.[15]
Caption: Naftopidil-induced G1 cell cycle arrest in prostate cancer cells.
Naftopidil, another alpha-1 adrenoceptor antagonist, has been shown to inhibit the growth of both androgen-sensitive and -insensitive prostate cancer cells by inducing G1 cell cycle arrest.[7] This effect is associated with the upregulation of the cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1).[7]
Caption: General experimental workflow for in vitro studies of ADRA1D antagonists.
Conclusion and Future Directions
The preclinical evidence suggests that several alpha-1 adrenergic receptor antagonists, including those with selectivity for the ADRA1D subtype, exhibit anti-cancer properties in prostate cancer models. These effects, including the induction of apoptosis and cell cycle arrest, are often independent of their primary mechanism of alpha-1 adrenoceptor blockade, pointing to novel mechanisms of action that warrant further investigation. The high binding affinity of compounds like "this compound" for the ADRA1D receptor makes them interesting candidates for further research to delineate the specific role of this receptor subtype in prostate cancer progression.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways responsible for the anti-tumor effects of these antagonists.
-
Conducting in vivo studies with highly selective ADRA1D antagonists to validate their therapeutic potential.
-
Exploring the potential for combination therapies with existing prostate cancer treatments.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the promising area of ADRA1D receptor antagonism for the treatment of prostate cancer. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways offer valuable resources to guide future investigations in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective alpha1D-adrenoreceptor antagonist inhibits human prostate cancer cell proliferation and motility "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Inhibitory effect of doxazosin on the growth of transplanted tumor of prostate cancer cell PC-3 in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auajournals.org [auajournals.org]
- 18. Oral treatment of the TRAMP mice with doxazosin suppresses prostate tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base and its Role in Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor belonging to the α1-adrenoceptor subfamily. These receptors are crucial in mediating the contractile effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, in various smooth muscle tissues. Their involvement in regulating vascular tone and smooth muscle function in the urinary tract has made them a significant target for therapeutic intervention in conditions like hypertension and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the interaction between ADRA1D receptor antagonists, with a focus on ADRA1D receptor antagonist 1 free base, and their effects on smooth muscle contraction. We will delve into the quantitative pharmacology, experimental methodologies, and the intricate signaling pathways that govern these interactions.
Quantitative Data Presentation
The potency and selectivity of an antagonist are critical parameters in drug development. The following tables summarize the available quantitative data for this compound and a well-characterized selective ADRA1D antagonist, BMY 7378, for comparative purposes.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | Ki | 1.6 nM | Human α1D-adrenoceptor | [1][2] |
| IC30 | 15 nM | Rat bladder contraction | [2] | |
| BMY 7378 | Ki | 2 nM | Cloned rat α1D-adrenoceptor | |
| Dissociation Constant (KB) | 0.95 nM | Rat Aorta | ||
| Dissociation Constant (KB) | 4 nM | Rat Iliac Artery |
Experimental Protocols
Radioligand Binding Assay for ADRA1D Receptor
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the ADRA1D receptor.
a) Materials:
-
Cell membranes expressing the human ADRA1D receptor.
-
Radioligand, e.g., [3H]-Prazosin.
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
b) Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [3H]-Prazosin (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or phentolamine (B1677648) (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
c) Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of smooth muscle contraction in isolated tissue, such as rat aorta, to assess the functional antagonism of a test compound.
a) Materials:
-
Isolated tissue (e.g., thoracic aorta from a rat).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Agonist (e.g., phenylephrine).
-
Test antagonist (e.g., this compound).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
b) Procedure:
-
Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 g, washing them with fresh PSS every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
After washing and re-equilibration, pre-incubate the tissues with the test antagonist at various concentrations for a set period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for the agonist (phenylephrine) in the absence and presence of the antagonist.
-
Record the contractile force using the isometric transducers and data acquisition system.
c) Data Analysis (Schild Analysis):
-
Plot the logarithm of the agonist concentration versus the contractile response.
-
Determine the EC50 of the agonist in the absence and presence of different antagonist concentrations.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) against the log of the antagonist concentration.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Visualization
The contraction of smooth muscle initiated by ADRA1D receptor activation is a complex process involving multiple signaling cascades. Below are diagrams illustrating the key pathways.
Canonical Gq-PLC Signaling Pathway
Activation of the ADRA1D receptor, a Gq-coupled receptor, initiates the canonical phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated cytosolic Ca2+ binds to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. ADRA1D antagonists block the initial activation of this pathway by preventing agonist binding to the receptor.
Caption: Canonical Gq-PLC signaling pathway leading to smooth muscle contraction.
RhoA/Rho-kinase Signaling Pathway
In addition to the canonical pathway, ADRA1D receptor activation can also stimulate the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery. Activated G-proteins (Gα12/13) activate RhoA, which in turn activates Rho-kinase. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains. This inhibition of MLCP leads to a net increase in phosphorylated myosin light chains at a given Ca2+ concentration, thereby enhancing the contractile response.
Caption: RhoA/Rho-kinase pathway contributing to calcium sensitization.
Reactive Oxygen Species (ROS) Generation Pathway
Recent evidence suggests that ADRA1D receptor activation can also lead to the production of reactive oxygen species (ROS), which can modulate smooth muscle contraction. This pathway may involve the activation of NADPH oxidase, leading to the generation of superoxide (B77818) (O2-). ROS can then influence various downstream signaling molecules, potentially affecting both the Gq-PLC and RhoA/Rho-kinase pathways, and contributing to the overall contractile response.
Caption: ROS generation pathway linked to ADRA1D receptor activation.
Conclusion
This compound is a potent and selective antagonist of the human α1D-adrenoceptor. The antagonism of this receptor in smooth muscle tissues leads to the inhibition of contraction, a process governed by intricate signaling pathways including the canonical Gq-PLC cascade, the RhoA/Rho-kinase pathway, and the generation of reactive oxygen species. The experimental protocols detailed herein provide a framework for the characterization of such antagonists. A thorough understanding of the pharmacology and signaling mechanisms of ADRA1D antagonists is paramount for the development of novel therapeutics targeting a range of smooth muscle-related disorders. Further research to elucidate the functional effects of this compound on smooth muscle contraction will be invaluable to the scientific community.
References
An In-Depth Technical Guide to the Chemical Properties of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known chemical properties of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the human alpha-1D adrenergic receptor (α1D-AR).[1][2] This compound is of significant interest for researchers in pharmacology and drug development, particularly for studies related to overactive bladder disorders.[1][2][3] This document summarizes its chemical structure, identifiers, and available physicochemical properties. Furthermore, it outlines detailed experimental protocols for determining key characteristics that are not yet publicly documented and describes the primary signaling pathway associated with its molecular target.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-1-((5-chloro-2-(methylsulfonyl)phenyl)methyl)-2-imino-1,2-dihydropyridine-3-carboxamide | Inferred from hydrochloride salt |
| Molecular Formula | C₁₅H₁₃ClN₄O | [2] |
| Molecular Weight | 300.74 g/mol | [2] |
| CAS Number | 1191908-24-3 | [2][3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | DMSO: 100 mg/mL (as the hydrochloride salt) | [4] |
| pKa | Data not available | N/A |
| Biological Activity | Kᵢ: 1.6 nM (for human α1D-AR) | [1][2] |
| IC₃₀: 15 nM (for inhibition of bladder contraction) | [1][2] |
Experimental Protocols
Due to the limited availability of experimental data for some of the physicochemical properties of this compound, this section provides detailed, generalized methodologies for their determination. These protocols are standard in the field of medicinal chemistry and can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery. The following protocol describes a common method for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.
Signaling Pathway
ADRA1D receptor antagonist 1 exerts its pharmacological effect by blocking the α1D-adrenergic receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.[5][6] The canonical signaling pathway initiated by the activation of the α1D-adrenergic receptor is depicted below.
The diagram above illustrates that upon agonist binding, the ADRA1D receptor activates the heterotrimeric Gq protein. The activated Gαq subunit then stimulates Phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). DAG remains in the plasma membrane and, together with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events culminate in various downstream cellular responses. ADRA1D receptor antagonist 1 blocks this cascade at the initial step by preventing agonist binding to the receptor.
Experimental Workflow
The following diagram outlines a logical workflow for the characterization of the chemical properties of a novel compound like this compound.
This workflow begins with the synthesis and purification of the compound. The identity and purity of the substance are then confirmed through spectroscopic and chromatographic techniques. Following this, key physicochemical properties such as melting point, solubility, pKa, and lipophilicity are experimentally determined. Finally, all the collected data is compiled and analyzed to generate a comprehensive profile of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base (CAS: 1191908-14-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ADRA1D receptor antagonist 1, a potent and selective antagonist of the α1D-adrenergic receptor. This document consolidates available data on its biochemical properties, mechanism of action, and in vivo efficacy, with a focus on its potential therapeutic applications. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1][2][3] Activation of ADRA1D receptors leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium concentration and subsequent physiological responses, including smooth muscle contraction.[3] These receptors are expressed in various tissues, including the lower urinary tract, and are implicated in conditions such as benign prostatic hyperplasia (BPH) and overactive bladder.[1] ADRA1D receptor antagonist 1 (CAS: 1191908-14-1) is a selective antagonist developed to target this receptor, offering potential for therapeutic intervention in these and other related disorders.
Compound Profile
A summary of the key properties of ADRA1D receptor antagonist 1 free base is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1191908-14-1 | [4][5][6][7][8] |
| Chemical Formula | C₁₅H₁₄Cl₂N₄O | [4][5][8] |
| Molecular Weight | 337.20 g/mol | [4][5][8] |
| Binding Affinity (Ki) | 1.6 nM for human α1D-adrenergic receptor | [4] |
| Selectivity | Higher selectivity for α1D-AR over α1A- and α1B-ARs | [4][5] |
| hERG Inhibition | Low | [4][5] |
Mechanism of Action and Signaling Pathway
ADRA1D receptor antagonist 1 acts as a competitive antagonist at the α1D-adrenergic receptor. By binding to the receptor, it prevents the endogenous ligand, norepinephrine, from activating the Gq/11 signaling cascade. This blockade inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and subsequent downstream signaling events.
Preclinical Efficacy
In Vivo Studies in Bladder Outlet Obstruction (BOO) Model
In a preclinical study using a rat model of bladder outlet obstruction (BOO), intravenous administration of ADRA1D receptor antagonist 1 demonstrated a dose-dependent decrease in non-voiding bladder contractions during the urinary storage phase.[4][5]
| Parameter | Value | Reference |
| Animal Model | Rat with bladder outlet obstruction (BOO) | [4][5] |
| Dosage | 4.4 µg/kg | [4][5] |
| Administration | Intravenous (i.v.) | [4][5] |
| Result | Dose-dependently decreased non-voiding bladder contractions | [4][5] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for the ADRA1D receptor.
Materials:
-
Cell membranes expressing the human ADRA1D receptor
-
Radioligand (e.g., [³H]-Prazosin)
-
Test compound (ADRA1D receptor antagonist 1)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Cystometry in a Rat Model of Bladder Outlet Obstruction
This protocol provides a general outline for assessing bladder function in a rat model of BOO.
Animal Model:
-
Surgically induced partial bladder outlet obstruction in female Sprague-Dawley rats.[9]
Surgical Procedure (BOO Creation):
-
Anesthetize the rat.
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Place a ligature of a specific size (e.g., 2-0 silk) around the proximal urethra, tied loosely around a catheter to create a partial obstruction.
-
Close the incision and allow the animal to recover for a period (e.g., 4 weeks) to allow for the development of bladder dysfunction.[10]
Cystometry Protocol:
-
Anesthetize the BOO rat.
-
Implant a catheter into the dome of the bladder, exteriorizing it at the nape of the neck.[11]
-
Allow the animal to recover from the catheter implantation surgery.
-
On the day of the experiment, place the conscious, unrestrained rat in a metabolic cage.[11]
-
Connect the bladder catheter to a pressure transducer and an infusion pump.[11][12]
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) and record intravesical pressure.[13]
-
Administer ADRA1D receptor antagonist 1 (e.g., 4.4 µg/kg, i.v.) or vehicle.[4]
-
Continuously record cystometric parameters, including bladder capacity, voiding pressure, voided volume, and the frequency of non-voiding contractions.
-
Analyze the data to assess the effect of the compound on bladder function.
Synthesis
The synthesis of ADRA1D receptor antagonist 1, chemically named 5-chloro-1-((R)-1-(3-cyanophenyl)ethyl)-1,2-dihydropyridin-2-one-3-carboxamide, can be achieved through a multi-step synthetic route. A general approach may involve the following key steps:
-
Preparation of the pyridinone core: This can be accomplished through various methods, such as the condensation of a suitable B-ketoester with an amine.
-
Introduction of the carboxamide group: The pyridinone intermediate can be functionalized to introduce a carboxamide group at the 3-position.
-
N-alkylation: The final step involves the stereospecific N-alkylation of the pyridinone-3-carboxamide with (R)-1-(3-cyanophenyl)ethanol or a derivative thereof.
Note: Detailed, step-by-step synthetic procedures are often proprietary. The information provided here is a general outline based on common organic synthesis strategies for similar scaffolds.
Conclusion
ADRA1D receptor antagonist 1 is a potent and selective antagonist of the α1D-adrenergic receptor with demonstrated preclinical efficacy in a model of bladder dysfunction. Its mechanism of action, involving the blockade of the Gq/11 signaling pathway, makes it a promising candidate for further investigation in the treatment of lower urinary tract symptoms and other conditions where ADRA1D receptor activity is implicated. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound.
References
- 1. ADRA1D adrenoceptor alpha 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADRA1D receptor antagonist 1 HCl Supplier | CAS 1191908-14-1 | AOBIOUS [aobious.com]
- 7. dkmchem.hk [dkmchem.hk]
- 8. 5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride | 1191908-14-1 | Buy Now [molport.com]
- 9. In vivo cystometric evaluation of progressive bladder outlet obstruction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha1-adrenoceptor antagonists improve bladder storage function through reduction of afferent activity in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the α1D-adrenergic receptor. This document details its molecular characteristics, pharmacological profile, and the methodologies used for its characterization.
Core Molecular and Pharmacological Properties
ADRA1D receptor antagonist 1, also identified as compound (R)-9s, is a key pharmacological tool for studying the physiological and pathological roles of the α1D-adrenergic receptor.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 300.74 g/mol | [1] |
| Binding Affinity (Ki) | 1.6 nM (for human α1D-adrenoceptor) | [1][2] |
| Functional Activity (IC30) | 15 nM (inhibition of bladder contraction) | [1] |
ADRA1D Receptor Signaling Pathway
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates a downstream signaling cascade crucial for various cellular responses. Antagonists like ADRA1D receptor antagonist 1 block this activation.
The canonical signaling pathway initiated by ADRA1D receptor activation is as follows:
-
Ligand Binding: An agonist (e.g., norepinephrine) binds to the ADRA1D receptor.
-
G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate Protein Kinase C.
-
MAPK Cascade Activation: The signaling cascade can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing gene expression and cell proliferation.
Below is a diagram illustrating this signaling pathway.
ADRA1D Receptor Signaling Pathway
Experimental Protocols
The characterization of ADRA1D receptor antagonist 1 involves a series of in vitro and in vivo experiments to determine its binding affinity, selectivity, and functional activity. The following are representative protocols based on standard methodologies for evaluating α1-adrenoceptor antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of the antagonist for the ADRA1D receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human ADRA1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Prazosin.
-
ADRA1D receptor antagonist 1 (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Prazosin, and varying concentrations of the ADRA1D receptor antagonist 1.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis of the competition binding data.
Functional Assay: Calcium Mobilization
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium, a key downstream event in ADRA1D signaling.
Materials:
-
A cell line stably expressing the human ADRA1D receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
An ADRA1D agonist (e.g., norepinephrine (B1679862) or phenylephrine).
-
ADRA1D receptor antagonist 1 (test compound).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of ADRA1D receptor antagonist 1 to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the agonist to all wells to stimulate the receptor.
-
Continue to record the fluorescence to measure the calcium response.
-
Analyze the data by calculating the increase in fluorescence over baseline.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Experimental Workflow
The overall process for characterizing a novel ADRA1D receptor antagonist follows a logical progression from initial binding studies to functional and in vivo evaluation.
Workflow for ADRA1D Antagonist Characterization
Selectivity Profile
ADRA1D receptor antagonist 1 exhibits higher selectivity for the α1D-adrenoceptor over the α1A and α1B subtypes.[2] This selectivity is a critical attribute for a pharmacological tool, as it minimizes off-target effects and allows for the specific investigation of α1D-receptor function. A comprehensive selectivity profile is typically established by performing binding assays against a panel of other receptors, ion channels, and transporters.
While detailed quantitative selectivity data for this specific antagonist against a broad panel of receptors is not publicly available in the form of a peer-reviewed publication, its reported preference for the α1D subtype makes it a valuable research compound.
In Vivo Activity
In vivo studies have demonstrated the functional activity of ADRA1D receptor antagonist 1. For instance, it has been shown to dose-dependently inhibit bladder contraction in rats, with an IC30 value of 15 nM.[1] This highlights its potential for investigating the role of the α1D-adrenoceptor in physiological processes such as urinary function.
Conclusion
This compound is a potent and selective tool for the study of the α1D-adrenergic receptor. Its well-defined molecular weight and pharmacological characteristics, determined through rigorous in vitro and in vivo assays, make it a valuable compound for researchers in pharmacology, drug discovery, and related fields. The experimental protocols and workflows described herein provide a framework for the evaluation of this and similar compounds, facilitating further investigation into the therapeutic potential of targeting the ADRA1D receptor.
References
In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADRA1D Receptor Antagonist 1, also known by its IUPAC name 5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide, is a potent and selective antagonist of the α1D-adrenergic receptor (ADRA1D). This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes, including the regulation of smooth muscle tone. Due to its high selectivity for the ADRA1D subtype over α1A and α1B, this compound is a valuable tool for investigating the specific functions of the α1D-adrenoceptor and holds potential as a therapeutic agent, particularly in conditions such as benign prostatic hyperplasia (BPH) and overactive bladder.
This technical guide provides a comprehensive overview of ADRA1D Receptor Antagonist 1 free base, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Compound Identification and Properties
The following table summarizes the key identifiers and chemical properties of this compound.
| Property | Value |
| Synonyms | Alpha(1D) Adrenoceptor Antagonist, ADRA1D Antagonist 1 |
| IUPAC Name | 5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
| CAS Number | 1191908-14-1 |
| Molecular Formula | C₁₅H₁₃ClN₄O |
| Molecular Weight | 300.74 g/mol |
| Canonical SMILES | CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Mechanism of Action and Signaling Pathway
ADRA1D Receptor Antagonist 1 acts as a competitive antagonist at the α1D-adrenergic receptor. It selectively binds to the receptor, thereby preventing the binding of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.
The α1D-adrenergic receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, primarily smooth muscle contraction.
By blocking the initial binding of agonists, ADRA1D Receptor Antagonist 1 inhibits this entire signaling cascade, resulting in smooth muscle relaxation.
Quantitative Data Summary
The following table summarizes the key quantitative data for ADRA1D Receptor Antagonist 1.
| Parameter | Value | Receptor Subtype | Assay Type |
| Ki | 1.6 nM | Human α1D | Radioligand Binding |
| IC₅₀ | 15 nM | Rat | Bladder Contraction |
Experimental Protocols
The following are detailed, representative experimental protocols for the characterization of ADRA1D Receptor Antagonist 1. These protocols are based on standard methodologies used for the evaluation of α1-adrenergic receptor antagonists.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the antagonist for the human α1D-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1D-adrenergic receptor
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM EGTA
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA
-
Radioligand: [³H]-Prazosin (a non-selective α1-antagonist)
-
Non-specific binding control: Phentolamine (B1677648) (10 µM)
-
ADRA1D Receptor Antagonist 1 (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human ADRA1D receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or varying concentrations of ADRA1D Receptor Antagonist 1.
-
50 µL of [³H]-Prazosin at a final concentration approximately equal to its Kd for the ADRA1D receptor.
-
100 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific [³H]-Prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Inhibition of Phenylephrine-Induced Calcium Mobilization
This protocol measures the functional antagonist activity by assessing the inhibition of agonist-induced intracellular calcium release in cells expressing the α1D-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human α1D-adrenergic receptor
-
Cell culture medium (e.g., Ham's F-12)
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Phenylephrine (B352888) (α1-adrenergic agonist)
-
ADRA1D Receptor Antagonist 1 (test compound)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Preparation:
-
Seed CHO-K1 cells expressing the human ADRA1D receptor in black-walled, clear-bottom 96-well plates and grow to confluency.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 5 µM in HBSS) for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Mobilization Assay:
-
Pre-incubate the cells with varying concentrations of ADRA1D Receptor Antagonist 1 or vehicle for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Add phenylephrine at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells.
-
Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by phenylephrine in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a highly selective and potent tool for the study of α1D-adrenergic receptor pharmacology. Its well-defined mechanism of action and the availability of robust in vitro assays make it an excellent candidate for further investigation in both basic research and drug development. The experimental protocols provided in this guide offer a solid foundation for the characterization of this and similar compounds, enabling researchers to explore the therapeutic potential of targeting the α1D-adrenergic receptor.
Methodological & Application
Application Notes and Protocols for ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADRA1D receptor antagonist 1 free base is a potent and selective antagonist of the α1D-adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor superfamily.[1] The α1D-adrenergic receptor plays a crucial role in the sympathetic nervous system, mediating responses to epinephrine (B1671497) and norepinephrine.[2][3] This antagonist demonstrates high binding affinity for the ADRA1D receptor and exhibits functional antagonism in various in vitro and in vivo models. Its selectivity over other α1-adrenergic receptor subtypes (α1A and α1B) and low inhibition of the hERG channel suggest a favorable pharmacological profile for investigating ADRA1D-mediated signaling and for potential therapeutic applications in conditions such as overactive bladder and benign prostatic hyperplasia (BPH).[1]
These application notes provide a summary of the pharmacological data for this compound and detailed protocols for key experimental procedures to assess its activity.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay System |
| Binding Affinity (Ki) | 1.6 nM | Radioligand binding assay with the α1D adrenoceptor.[1] |
| Functional Inhibition (IC30) | 15 nM | Inhibition of bladder contraction. |
| In Vivo Efficacy | 4.4 µg/kg (i.v.) | Dose-dependent decrease in non-voiding bladder contractions in a rat model of bladder outlet obstruction.[1] |
Signaling Pathway
The ADRA1D receptor primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), leading to downstream cellular responses such as smooth muscle contraction.
Caption: ADRA1D receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the ADRA1D receptor.
Materials:
-
HEK293 cells stably expressing human ADRA1D receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Prazosin)
-
This compound
-
Non-specific binding control (e.g., phentolamine)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Cell harvester and scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-ADRA1D cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Membrane preparation (typically 20-50 µg of protein)
-
Radioligand (at a concentration close to its Kd, e.g., 0.5 nM [3H]-Prazosin)
-
A range of concentrations of this compound (e.g., 10 pM to 10 µM).
-
For total binding wells, add vehicle instead of the antagonist.
-
For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM phentolamine).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
In Vitro Bladder Smooth Muscle Contraction Assay
This protocol details a method to assess the functional antagonism of this compound on agonist-induced bladder smooth muscle contraction.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) (α1-adrenergic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Euthanize a rat and excise the urinary bladder.
-
Place the bladder in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
-
Cut the bladder into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Organ Bath Setup:
-
Mount the bladder strips in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Connect one end of the strip to an isometric force transducer and the other to a fixed hook.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Contraction Assay:
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Pre-incubate the bladder strips with different concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM).
-
-
Data Analysis:
-
Record the contractile force for each concentration of phenylephrine.
-
Plot the contractile response (as a percentage of the maximum KCl-induced contraction) against the logarithm of the phenylephrine concentration.
-
Determine the EC50 of phenylephrine in the absence and presence of the antagonist.
-
Calculate the pA2 value from a Schild plot to quantify the potency of the antagonist.
-
In Vivo Model of Bladder Outlet Obstruction in Rats
This protocol describes a model to evaluate the in vivo efficacy of this compound on bladder overactivity.
Materials:
-
Female Wistar rats
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing
-
This compound
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system)
Protocol:
-
Induction of Bladder Outlet Obstruction (BOO):
-
Anesthetize the rat.
-
Make a lower abdominal incision to expose the urethra.
-
Create a partial obstruction by placing a ligature around the urethra with a small rod alongside, then removing the rod.
-
Allow the animals to recover for 4-6 weeks to develop bladder overactivity.
-
-
Cystometry:
-
Anesthetize the BOO rat and implant a catheter into the bladder dome.
-
Allow the rat to recover.
-
On the day of the experiment, connect the bladder catheter to the cystometry equipment.
-
Infuse saline into the bladder at a constant rate and record intravesical pressure.
-
-
Drug Administration and Measurement:
-
Administer this compound intravenously (e.g., 4.4 µg/kg).[1]
-
Continuously record the cystometrogram to measure parameters such as bladder capacity, voiding pressure, and the frequency and amplitude of non-voiding contractions.
-
-
Data Analysis:
-
Compare the cystometric parameters before and after drug administration.
-
Analyze the data for a statistically significant reduction in non-voiding contractions and other relevant parameters.
-
Caption: In vivo bladder outlet obstruction model workflow.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the α1D-adrenergic receptor in health and disease. The provided protocols offer a framework for characterizing its binding affinity, functional antagonism, and in vivo efficacy. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for In Vivo Study of an ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of a novel ADRA1D receptor antagonist 1 free base. The protocols detailed below cover experimental design, animal models, drug formulation, and key in vivo assays to assess the pharmacological effects of the antagonist.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of smooth muscle contraction, cardiovascular function, and neurotransmission.[1][2] Antagonism of the ADRA1D receptor is a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and potentially other disorders.[1] This document outlines detailed protocols for the in vivo characterization of a selective this compound.
Signaling Pathway
The ADRA1D receptor primarily signals through the Gq/11 family of G-proteins.[3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and activation of the MAPK cascade.[6][7] An ADRA1D receptor antagonist blocks the initial step of this pathway by preventing agonist binding.
Experimental Protocols
Animal Models
-
Species: Male Sprague-Dawley rats (for cardiovascular and urodynamic studies) or male C57BL/6 mice (for locomotor activity studies).
-
Age/Weight: Rats: 250-300g; Mice: 20-25g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before initiating any experimental procedures.
Formulation of this compound
The free base form of the antagonist is likely to be hydrophobic. Therefore, an appropriate vehicle is required for in vivo administration.
-
Vehicle Selection: A common vehicle for hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG) or corn oil.[2][6] A preliminary tolerability study should be conducted to ensure the chosen vehicle does not produce adverse effects. A typical vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline.
-
Preparation:
-
Weigh the required amount of the this compound.
-
Dissolve the compound in DMSO to create a stock solution. Sonication may be used to aid dissolution.
-
Add the appropriate volume of PEG400 and vortex to mix thoroughly.
-
Finally, add the saline and vortex again to create a homogenous suspension or solution.
-
Prepare the formulation fresh on the day of the experiment.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study of the ADRA1D receptor antagonist.
Key In Vivo Assays
This protocol is designed to evaluate the effect of the ADRA1D receptor antagonist on blood pressure.
-
Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., urethane).
-
Implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline blood pressure and heart rate readings.
-
Administer the ADRA1D receptor antagonist or vehicle intravenously (i.v.) or intraperitoneally (i.p.).
-
Record blood pressure and heart rate continuously for a predefined period (e.g., 60 minutes).
-
To assess the antagonist's efficacy, a challenge with an α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine) can be performed before and after antagonist administration.[8][9]
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Baseline Mean Arterial Pressure (mmHg) | Post-treatment Mean Arterial Pressure (mmHg) | % Change in MAP |
| Vehicle | - | 8 | 105 ± 5 | 103 ± 6 | -1.9% |
| ADRA1D Antagonist | 1 | 8 | 107 ± 4 | 95 ± 5 | -11.2% |
| ADRA1D Antagonist | 3 | 8 | 106 ± 5 | 88 ± 6 | -17.0% |
| ADRA1D Antagonist | 10 | 8 | 108 ± 6 | 79 ± 7 | -26.9% |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
This assay assesses the potential central nervous system effects of the antagonist.
-
Procedure:
-
Habituate mice to the locomotor activity chambers (e.g., 40 cm x 40 cm clear acrylic boxes with infrared beams) for 30-60 minutes for at least two consecutive days prior to the experiment.
-
On the test day, administer the ADRA1D receptor antagonist or vehicle (i.p. or orally).
-
Immediately place the mice into the locomotor activity chambers.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) in 5-minute bins.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) in 60 min | Number of Rears in 60 min |
| Vehicle | - | 10 | 3500 ± 250 | 120 ± 15 |
| ADRA1D Antagonist | 1 | 10 | 3300 ± 280 | 110 ± 18 |
| ADRA1D Antagonist | 3 | 10 | 2800 ± 300 | 95 ± 12 |
| ADRA1D Antagonist | 10 | 10 | 2100 ± 250 | 70 ± 10 |
| *p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
This protocol evaluates the antagonist's effect on bladder function, which is relevant for BPH research.
-
Procedure:
-
Anesthetize rats and insert a catheter into the bladder dome for infusion and pressure measurement.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to induce voiding contractions.
-
Record intravesical pressure to determine parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.[1]
-
Administer the ADRA1D receptor antagonist or vehicle (i.v.) and continue urodynamic measurements.
-
-
Data Presentation:
| Treatment Group | Dose (µg/kg, i.v.) | N | Bladder Capacity (mL) | Voiding Pressure (cmH2O) | Frequency of Non-voiding Contractions (per min) |
| Vehicle | - | 6 | 0.8 ± 0.1 | 45 ± 3 | 5.2 ± 0.8 |
| ADRA1D Antagonist | 1 | 6 | 0.9 ± 0.1 | 43 ± 4 | 4.1 ± 0.7 |
| ADRA1D Antagonist | 4.4 | 6 | 1.2 ± 0.2 | 40 ± 3 | 2.5 ± 0.5 |
| ADRA1D Antagonist | 10 | 6 | 1.5 ± 0.2 | 38 ± 4 | 1.8 ± 0.4 |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[10] |
Data Analysis
All quantitative data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test can be used. For comparisons among multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of an this compound. By systematically evaluating its effects on cardiovascular, central nervous system, and urogenital functions, researchers can gain a comprehensive understanding of its pharmacological profile and therapeutic potential. Careful attention to experimental design, drug formulation, and data analysis is crucial for obtaining reliable and reproducible results.
References
- 1. Effect of alpha1 adrenoceptor antagonist on the urodynamics of the upper and lower urinary tract of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct functions of Gq and G11 proteins in coupling alpha1-adrenoreceptors to Ca2+ release and Ca2+ entry in rat portal vein myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The α1D-adrenergic receptor directly regulates arterial blood pressure via vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Dose-Response Curve of an ADRA1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1][2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This signaling cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which in turn modulates various physiological processes.[4][6][7] The ADRA1D receptor is involved in vasoconstriction, cell proliferation, and plays a role in the central nervous system.[3][8] Consequently, antagonists of this receptor are valuable research tools and potential therapeutic agents.
This document provides detailed protocols for determining the dose-response curve of an ADRA1D receptor antagonist, enabling the quantification of its potency and efficacy. The primary methods described are a radioligand binding assay to determine binding affinity (Ki) and a cell-based calcium flux assay to measure functional antagonism (IC50).
Data Presentation: Antagonist Binding Affinities
The binding affinities of several antagonists for the human ADRA1D receptor and other α1-adrenergic receptor subtypes are summarized below. This data is crucial for assessing the potency and selectivity of a given compound.
| Antagonist | Receptor Subtype | pKi | Ki (nM) | Selectivity for ADRA1D | Reference |
| BMY 7378 | Human α1D | 9.4 ± 0.05 | ~0.4 | Selective | [9] |
| Human α1B | 7.2 ± 0.05 | ~63 | [9] | ||
| Human α1A | - | - | |||
| Rat α1D | 8.2 ± 0.06 | ~6.3 | [9] | ||
| Hamster α1B | 6.2 ± 0.03 | ~631 | [9] | ||
| Bovine α1C | 6.1 ± 0.02 | ~794 | [9] | ||
| Prazosin | Human α1D | - | - | Non-selective | [10] |
| Human α1A | - | - | [10] | ||
| Human α1B | - | - | [10] | ||
| Doxazosin | Human α1D | 8.33 | ~4.7 | Non-selective | [10] |
| Human α1A | 8.58 | ~2.6 | [10] | ||
| Human α1B | 8.46 | ~3.5 | [10] | ||
| Terazosin | Human Prostate (α1) | - | 3.6 | Non-selective | [11] |
| Canine Brain (α1) | - | 6.7 | [11] |
Signaling Pathway
The ADRA1D receptor primarily signals through the Gq alpha subunit of its associated heterotrimeric G-protein. The diagram below illustrates the canonical signaling cascade initiated by agonist binding.
Caption: ADRA1D Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of a test antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the ADRA1D receptor.
Experimental Workflow:
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]
- 6. SMPDB [smpdb.ca]
- 7. google.com [google.com]
- 8. ADRA1D adrenoceptor alpha 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for ADRA1D Receptor Antagonist Free Base Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting a radioligand binding assay for the human α1D-adrenergic receptor (ADRA1D). This document includes detailed protocols for competitive binding assays using [³H]prazosin, data presentation tables for common antagonists, and diagrams illustrating the ADRA1D signaling pathway and the experimental workflow.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the α1-adrenergic receptor family. These receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction. The ADRA1D receptor primarily signals through the Gq/11 family of G-proteins.[1][2] Upon activation by an agonist, the receptor facilitates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[3][4]
Radioligand binding assays are a robust and sensitive gold standard method for characterizing the interaction of ligands with receptors.[5][6][7] A competitive binding assay, as detailed below, is used to determine the affinity (Ki) of unlabeled test compounds (antagonists) by measuring their ability to displace a radiolabeled ligand from the receptor.[6][7]
Data Presentation
The following tables summarize the binding affinities of various antagonists for the human ADRA1D receptor. The data is presented as pKi or pKD (-log(Ki/KD)) and the corresponding Ki/KD values in nanomolar (nM) for ease of comparison.
Table 1: Radioligand Binding Affinity for Human ADRA1D Receptor
| Radioligand | K_D (nM) | Cell Line | Reference |
| [³H]prazosin | 1.90 | CHO | [6] |
Table 2: Antagonist Binding Affinities for Human ADRA1D Receptor
| Antagonist | pK_D / pK_i | K_D / K_i (nM) | Notes | Reference |
| BMY 7378 | 9.4 | 0.04 | Selective for α1D | [8] |
| BMY 7378 | 8.60 (high-affinity) | 2.51 | Two-component curve | [6] |
| Doxazosin | 8.33 | 4.68 | Nonselective α1-antagonist | [6] |
Signaling Pathway
The ADRA1D receptor signals through the canonical Gq/11 pathway, leading to the mobilization of intracellular calcium and activation of Protein Kinase C.
Caption: ADRA1D Receptor Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay using membranes from cells expressing the human ADRA1D receptor.
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human ADRA1D receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled Antagonists: Test compounds and a reference antagonist (e.g., BMY 7378) for defining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell Harvester: For rapid filtration.
-
Scintillation Counter: For measuring radioactivity.
II. Experimental Workflow Diagram
The following diagram outlines the key steps in the radioligand binding assay protocol.
Caption: Experimental Workflow for Radioligand Binding.
III. Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds in the binding buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]prazosin stock in binding buffer to a final concentration that is at or below its K_D value (e.g., 1-2 nM).[6]
-
Thaw the frozen ADRA1D cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[9] Keep the membrane suspension on ice.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]prazosin solution, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled antagonist (e.g., 10 µM BMY 7378), 50 µL of [³H]prazosin solution, and 150 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of each concentration of the unlabeled test compound, 50 µL of [³H]prazosin solution, and 150 µL of membrane suspension.
-
The final assay volume in each well is 250 µL.[9]
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
-
Filtration:
-
Counting:
-
Dry the filter mats completely (e.g., in an oven at 50°C for 30 minutes or under a heat lamp).[9]
-
Place the dried filters into scintillation vials or a filter bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Calculate the inhibition constant (Kᵢ) for the test compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K_D)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_D is the dissociation constant of the radioligand for the receptor.
-
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Functional Assay of ADRA1D Receptor Antagonist 1 Free Base in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alpha-1D adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating smooth muscle contraction and regulating blood pressure.[1] In the vasculature, its activation leads to vasoconstriction.[1][2][3] The rat aorta is a classical ex vivo model for studying the effects of adrenergic agonists and antagonists, as the contraction of this tissue is predominantly mediated by the ADRA1D subtype.[4][5][6] These application notes provide a detailed protocol for the functional characterization of a novel ADRA1D receptor antagonist (referred to herein as "Antagonist 1") using isolated rat aortic rings. The provided methodologies will enable the determination of the antagonist's potency and mechanism of action.
Signaling Pathway of the ADRA1D Receptor
The ADRA1D receptor is a member of the Gq/11 family of G-protein coupled receptors.[2][3][7] Upon binding of an agonist, such as norepinephrine, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The elevated cytosolic calcium concentration is a primary driver of smooth muscle contraction.[2][3][8]
Experimental Protocol: Isolated Rat Aortic Ring Assay
This protocol details the preparation and functional assessment of isolated rat aortic rings to characterize the antagonist activity of "Antagonist 1".
Materials and Equipment
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (agonist)
-
"Antagonist 1" free base
-
Organ bath system with isometric force transducers
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow
References
- 1. Gene - ADRA1D [maayanlab.cloud]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of an alpha 1D-adrenoceptor mediating the contractile response of rat aorta to noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 1-adrenoceptor-induced contractility in rat aorta is mediated by the alpha 1D subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for ADRA1D Receptor Antagonist 1 Free Base in CHO Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ADRA1D receptor antagonist 1 free base in Chinese Hamster Ovary (CHO) cells expressing the human ADRA1D receptor. This document outlines detailed protocols for cell culture, binding assays, and functional assays to characterize the antagonist's activity.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[1][2] Upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, the ADRA1D receptor stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4] These pathways are crucial in regulating various physiological processes, making the ADRA1D receptor a significant target for therapeutic intervention in several diseases.
CHO cells are a robust and widely used mammalian expression system for studying the pharmacology of recombinant GPCRs due to their low endogenous receptor expression and amenability to genetic modification.[5][6] CHO cell lines stably expressing the human ADRA1D receptor provide an excellent in vitro model system to investigate the binding affinity and functional antagonism of novel compounds like this compound. This potent and selective antagonist has a reported Ki of 1.6 nM.[7]
This document provides detailed protocols for:
-
Culturing and maintaining CHO cells stably expressing the ADRA1D receptor.
-
Performing radioligand binding assays to determine the binding affinity (Ki) of the antagonist.
-
Conducting a calcium mobilization assay to assess the functional antagonism (IC50) of the compound.
-
Performing an ERK1/2 phosphorylation assay as an alternative functional readout.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ADRA1D signaling pathway and the general experimental workflows for the described assays.
References
- 1. genecards.org [genecards.org]
- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gene - ADRA1D [maayanlab.cloud]
- 5. stemcell.com [stemcell.com]
- 6. The pharmacological profile of cloned and stably expressed alpha 1b-adrenoceptor in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Characterization of an ADRA1D Receptor Antagonist in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alpha-1D adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the ADRA1D receptor stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of downstream signaling cascades, such as the ERK/MAPK pathway.[2][3] These pathways are integral to cellular processes including proliferation and vasoconstriction.[1] Consequently, antagonists of the ADRA1D receptor are valuable tools for research and potential therapeutic development.
This document provides detailed protocols for characterizing the activity of a novel ADRA1D receptor antagonist, "ADRA1D Receptor Antagonist 1 free base," in a Human Embryonic Kidney 293 (HEK293) cell line stably expressing the human ADRA1D receptor. The HEK293 cell line is a robust and widely used model for studying GPCR signaling due to its reliable growth and high transfection efficiency.[4][5] The protocols outlined below describe methods for cell culture, and for quantifying antagonist activity through a calcium mobilization assay and an ERK1/2 phosphorylation assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293 ADRA1D Stable Cell Line | (Internal) | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Invitrogen | 11965-118 |
| Fetal Bovine Serum (FBS), Heat Inactivated | Invitrogen | 16140-071 |
| Penicillin-Streptomycin (100X) | Invitrogen | 15140-122 |
| 0.05% Trypsin-EDTA (1X) | Invitrogen | 25300-054 |
| DPBS, no calcium, no magnesium | Invitrogen | 14190-250 |
| This compound | (User-provided) | N/A |
| Phenylephrine (Agonist) | Sigma-Aldrich | P6126 |
| Fura-2 AM | Invitrogen | F1221 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Ionomycin | Sigma-Aldrich | I9657 |
| EGTA | Sigma-Aldrich | E3889 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Phospho-p44/42 MAPK (ERK1/2) | Cell Signaling | 4370 |
| Primary Antibody: p44/42 MAPK (ERK1/2) | Cell Signaling | 4695 |
| HRP-conjugated Anti-Rabbit Secondary Antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Experimental Protocols
HEK293 Cell Culture and Maintenance
This protocol details the standard procedure for maintaining and passaging the HEK293 cell line expressing the ADRA1D receptor.
-
Growth Medium: DMEM high glucose supplemented with 10% Heat-Inactivated FBS and 1X Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Passaging Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency. This typically takes 2-4 days.[6]
-
Aspirate the growth medium from the flask.
-
Gently wash the cell monolayer once with 5 mL of sterile DPBS.[5]
-
Add 2 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[5][7]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.[5]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Seed new T-75 flasks at a split ratio of 1:5 to 1:20.[8] A 1:10 split ratio typically results in a confluent flask in 2-3 days.[6]
-
Calcium Mobilization Assay
This assay measures the ability of the antagonist to inhibit agonist-induced intracellular calcium release. The protocol is adapted for a 96-well plate format using the ratiometric calcium indicator Fura-2 AM.[9][10]
-
Protocol Steps:
-
Cell Plating: Seed HEK293-ADRA1D cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).
-
Aspirate the growth medium from the wells and wash once with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add 50 µL of the Fura-2 AM loading solution to each well and incubate at 37°C for 30-60 minutes.[10]
-
-
Wash: Aspirate the loading solution and wash the cells twice with 100 µL of assay buffer to remove extracellular dye.[10] Leave 100 µL of buffer in each well.
-
Antagonist Addition: Prepare serial dilutions of "this compound" in assay buffer. Add 25 µL of the antagonist dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual-wavelength excitation.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL of an EC80 concentration of the agonist (Phenylephrine) into each well.
-
Continue to record the fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 510 nm) for 1-2 minutes to capture the peak response.[10]
-
-
Data Analysis: Determine the peak fluorescence ratio for each well. Normalize the data to the response of the agonist-only control. Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the antagonist's effect on the agonist-induced phosphorylation of ERK1/2, a key downstream signaling event.[11]
-
Protocol Steps:
-
Cell Culture and Starvation: Seed HEK293-ADRA1D cells in 6-well plates. Once they reach 80-90% confluency, replace the growth medium with serum-free DMEM and incubate for at least 4 hours (overnight is common) to reduce basal ERK phosphorylation.[11]
-
Treatment:
-
Pre-incubate the serum-starved cells with varying concentrations of "this compound" or vehicle for 30 minutes at 37°C.
-
Stimulate the cells by adding an EC80 concentration of Phenylephrine for 5 minutes at 37°C. A time course experiment is recommended to determine the peak phosphorylation time.[12]
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold DPBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel.[11]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash three times with TBST and detect the signal using an ECL substrate.
-
To normalize the data, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[12][13] Calculate the ratio of p-ERK to total ERK for each sample. Normalize the data to the agonist-only control and plot the inhibition curve to determine the antagonist's effect.
-
Data Presentation
The following tables present representative data for the characterization of "this compound."
Table 1: Inhibition of Agonist-Induced Calcium Mobilization
| Compound | Agonist Used (EC80) | IC50 (nM) [95% CI] |
| ADRA1D Receptor Antagonist 1 | Phenylephrine (1 µM) | 12.5 [9.8 - 15.9] |
| Reference Antagonist (e.g., Prazosin) | Phenylephrine (1 µM) | 0.8 [0.6 - 1.1] |
Table 2: Inhibition of Agonist-Induced ERK1/2 Phosphorylation
| Antagonist Concentration (nM) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 0.05 | - |
| 0 (Agonist Only) | 1.00 | 0% |
| 1 | 0.85 | 16% |
| 10 | 0.48 | 55% |
| 100 | 0.12 | 93% |
| 1000 | 0.06 | 99% |
ADRA1D Signaling Pathway
The ADRA1D receptor primarily signals through the Gαq pathway. The antagonist is designed to competitively bind to the receptor, preventing agonist-induced activation.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. [Pathways of signal transduction of intracellular Ca2+ increase mediated by three subtypes of alpha 1-adrenoceptor in HEK293 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 5. encodeproject.org [encodeproject.org]
- 6. static.igem.org [static.igem.org]
- 7. cdn.bcm.edu [cdn.bcm.edu]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainvta.tech [brainvta.tech]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for ADRA1D Receptor Antagonist in ARPE-19 Cells
These application notes provide detailed protocols for researchers, scientists, and drug development professionals studying the effects of α1D-adrenergic receptor (ADRA1D) antagonists in the human retinal pigment epithelial cell line, ARPE-19. The focus is on investigating the therapeutic potential of these antagonists in models of retinal diseases, such as diabetic retinopathy.
Introduction
The α1D-adrenergic receptor, a G-protein coupled receptor, is a potential therapeutic target for retinal diseases. Its antagonism has been shown to protect retinal pigment epithelial (RPE) cells from damage caused by high glucose, a hallmark of diabetic retinopathy.[1][2] The human RPE cell line ARPE-19 is a well-established in vitro model for studying RPE physiology and pathophysiology.[3][4][5] These cells, when cultured appropriately, form polarized monolayers with tight junctions, mimicking the outer blood-retinal barrier (oBRB).[4][6][7] This document outlines key experiments to assess the efficacy of ADRA1D antagonists, using BMY 7378 as a representative compound, in ARPE-19 cells.
Data Presentation
The following table summarizes quantitative data from experiments investigating the effects of the selective α1D-adrenergic receptor antagonist, BMY 7378, on ARPE-19 cells under normal and high-glucose (HG) conditions.
| Parameter | Condition | Treatment | Concentration | Duration | Result | Reference |
| Cell Viability (MTT Assay) | Normal Glucose (NG) | BMY 7378 | 0.001 - 1.0 µM | 24 h | No significant reduction in cell viability. | [1] |
| Normal Glucose (NG) | BMY 7378 | 10 µM | 24 h | Significant reduction in cell viability. | [1] | |
| Normal Glucose (NG) | Phenylephrine (α1D Agonist) | 0.1 - 10 µM | 24 h | No significant reduction in cell viability. | [1] | |
| Normal Glucose (NG) | Phenylephrine (α1D Agonist) | 50 - 100 µM | 24 h | Significant reduction in cell viability. | [1] | |
| Mitochondrial Respiration | High Glucose (50 mM) | BMY 7378 | 0.1 - 1.0 µM | 24 h | Significantly attenuated high-glucose-induced mitochondrial dysfunction. | [1][2] |
| High Glucose (50 mM) | Phenylephrine (α1D Agonist) | 1.0 - 10 µM | 24 h | Further reduced mitochondrial activity compared to high glucose alone. | [1][2] | |
| Barrier Function (TEER) | High Glucose (50 mM) | BMY 7378 | 0.1 - 1.0 µM | 48 h | Prevented high-glucose-mediated damage to retinal epithelial integrity. | [1][2] |
Experimental Protocols
ARPE-19 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing ARPE-19 cells to ensure healthy, confluent monolayers suitable for experimentation.
Materials:
-
ARPE-19 cell line (ATCC® CRL-2302™)
-
DMEM:F12 Medium (ATCC® 30-2006™)[4]
-
Fetal Bovine Serum (FBS), heat-inactivated[3]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10 mg/mL streptomycin)[3]
-
0.25% Trypsin-EDTA solution[3]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
T-75 culture flasks
Procedure:
-
Complete Growth Medium: Prepare by supplementing DMEM:F12 medium with 10% FBS and 1% Penicillin-Streptomycin.[4] Some protocols recommend a lower FBS concentration of 1% for specific experiments.[3]
-
Cell Seeding: Thaw cryopreserved ARPE-19 cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5-10 minutes.[4] Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator.[8] Change the medium every 2-3 days.[3]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, and add 1.5-3.0 mL of 0.25% Trypsin-EDTA.[3][6] Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium, centrifuge, and resuspend the pellet for seeding into new flasks at a 1:3 to 1:5 ratio.[8]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADRA1D antagonist.
Materials:
-
ARPE-19 cells cultured in a 96-well plate
-
ADRA1D antagonist (e.g., BMY 7378) and agonist (e.g., Phenylephrine)
-
High-glucose (HG) and Normal-glucose (NG) culture medium (DMEM:F12 with 1% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the ADRA1D antagonist (e.g., BMY 7378: 0.001 to 10 µM) or agonist.[1] Include untreated control wells. For disease modeling, expose cells to high glucose (e.g., 50 mM) with or without the antagonist.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Mitochondrial Stress Test (Seahorse XFe Assay)
This protocol assesses mitochondrial respiration by measuring the oxygen consumption rate (OCR), providing insight into the protective effects of the ADRA1D antagonist on mitochondrial function.
Materials:
-
ARPE-19 cells cultured in a Seahorse XF cell culture microplate
-
ADRA1D antagonist (e.g., BMY 7378)
-
High-glucose (HG) medium
-
Seahorse XF Assay Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XFe Analyzer
Procedure:
-
Cell Seeding and Treatment: Seed ARPE-19 cells in a Seahorse XF plate. Once confluent, treat the cells with the ADRA1D antagonist in either NG or HG (50 mM) medium for 24 hours.[1]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and L-glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XFe Analyzer with the provided calibration plate.
-
Assay Execution: Place the cell culture plate in the analyzer. Sequentially inject the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function. Compare the profiles of untreated, HG-treated, and HG + antagonist-treated cells.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is used to evaluate the integrity of the ARPE-19 cell monolayer, which models the outer blood-retinal barrier.
Materials:
-
ARPE-19 cells cultured on Transwell inserts (e.g., 0.4 µm pore size)
-
ADRA1D antagonist (e.g., BMY 7378)
-
High-glucose (HG) medium
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
Procedure:
-
Polarized Culture: Seed ARPE-19 cells on Transwell inserts and culture for 4-6 weeks until a stable, high TEER value is achieved, indicating the formation of a confluent, polarized monolayer with tight junctions.[7]
-
Treatment: Once a stable TEER is established, treat the cells with the ADRA1D antagonist in the presence or absence of high glucose (50 mM) for 48 hours.[1][2]
-
Measurement:
-
Allow the culture plates and electrodes to equilibrate to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber.
-
Record the resistance reading.
-
-
Calculation: Subtract the resistance of a blank, cell-free insert from the reading of the cell-populated inserts. Multiply the result by the surface area of the insert to express TEER in Ω·cm².[7] A decrease in TEER indicates compromised barrier integrity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADRA1D receptor signaling pathway in ARPE-19 cells.
Caption: General experimental workflow for testing ADRA1D antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. α1D Adrenergic Receptor Antagonism Protects Against High Glucose-Induced Mitochondrial Dysfunction and Blood Retinal Barrier Breakdown in ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. bcrj.org.br [bcrj.org.br]
- 7. The Effect of Brimonidine on Transepithelial Resistance in a Human Retinal Pigment Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARPE-19 Cell Line - Specialized Look into Retinal Pigment Epithelial Cell Research with ARPE-19 [cytion.com]
- 9. Human Stem Cell-Derived Retinal Pigment Epithelial Cells as a Model for Drug Screening and Pre-Clinical Assays Compared to ARPE-19 Cell Line [ijstemcell.com]
Application Notes and Protocols for In Vitro Studies of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[1][2] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), influencing various physiological processes.[1][3] The ADRA1D receptor is a therapeutic target for conditions such as benign prostatic hyperplasia and hypertension.
These application notes provide detailed protocols for the preparation and in vitro characterization of "ADRA1D receptor antagonist 1 free base," a potent and selective antagonist of the ADRA1D receptor. For the purpose of these notes, we will reference the properties of a known selective ADRA1D antagonist (CAS 1191908-14-1) as a representative compound.[4][5]
Compound Information and Preparation
This compound
| Property | Value | Reference |
| CAS Number | 1191908-14-1 | [4][6][7][8] |
| Molecular Weight | 337.20 g/mol | MedChemExpress Product Page |
| Binding Affinity (Ki) | 1.6 nM for human ADRA1D | [4] |
| Solubility | >100 mg/mL in DMSO | MedChemExpress Product Page |
| Storage | Store solid at 4°C, protected from light and moisture. | MedChemExpress Product Page |
Protocol for Stock Solution Preparation
Concentrated stock solutions are crucial for accurate and reproducible experiments.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the antagonist powder to room temperature before opening to prevent moisture absorption.
-
Accurately weigh a precise amount of the compound using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculation Example for 10 mM Stock:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of compound (0.001 g):
-
Volume (L) = 0.001 g / (337.20 g/mol * 0.010 mol/L) = 0.00029656 L = 296.56 µL
-
-
-
Add the calculated volume of DMSO to the vial containing the weighed compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for up to 6 months.[4]
Experimental Protocols
The following protocols describe key in vitro assays for characterizing the pharmacological activity of an ADRA1D receptor antagonist. These assays are designed to determine the antagonist's binding affinity, its potency in blocking agonist-induced signaling, and its effect on downstream cellular pathways.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of the antagonist by measuring its ability to compete with a known radiolabeled ligand for binding to the ADRA1D receptor.[9][10]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human ADRA1D receptor (e.g., CHO-K1/ADRA1D or HEK293/ADRA1D)
-
Radioligand (e.g., [3H]-Prazosin, a non-selective α1-adrenergic antagonist)
-
This compound
-
Non-labeled competing ligand for non-specific binding determination (e.g., Phentolamine)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test antagonist.
-
Reaction Mixture: To each well, add the following in order:
-
50 µL of Binding Buffer (for total binding) OR 50 µL of a high concentration of a non-labeled competitor like phentolamine (B1677648) (for non-specific binding) OR 50 µL of the test antagonist at various concentrations.
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd).
-
150 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[11]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| ADRA1D Antagonist 1 | [Experimental Value] | [Calculated Value] |
| Reference Antagonist | [Experimental Value] | [Calculated Value] |
Gq/11 Signaling: Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced activation of the Gq pathway by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.[12][13][14]
Materials:
-
A cell line stably expressing the human ADRA1D receptor (e.g., CHO-K1/ADRA1D)
-
This compound
-
An ADRA1D agonist (e.g., Phenylephrine or Norepinephrine)
-
IP1-One HTRF® Assay Kit (or equivalent)
-
Cell culture medium and supplements
-
White, solid-bottom 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed the ADRA1D-expressing cells into a 384-well white plate at a predetermined optimal density and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the antagonist diluted in stimulation buffer at various concentrations. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the ADRA1D agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative controls. Incubate for 30-60 minutes at 37°C.[15]
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) as per the manufacturer's protocol. This step typically includes a cell lysis buffer containing LiCl to prevent IP1 degradation.[13][14]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
The potency of the antagonist can also be expressed as a pA2 value derived from a Schild analysis if multiple agonist concentrations are used.
-
Data Presentation:
| Compound | Assay | IC50 (nM) |
| ADRA1D Antagonist 1 | IP1 Accumulation | [Experimental Value] |
| Reference Antagonist | IP1 Accumulation | [Experimental Value] |
Downstream Signaling: ERK1/2 Phosphorylation Assay
Activation of the ADRA1D receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) through PKC-dependent mechanisms.[16] This assay quantifies the antagonist's ability to block this downstream signaling event.
Materials:
-
A cell line stably expressing the human ADRA1D receptor
-
This compound
-
An ADRA1D agonist (e.g., Phenylephrine)
-
Serum-free cell culture medium
-
Assay reagents for detecting phosphorylated ERK1/2 (e.g., AlphaScreen® SureFire™, In-Cell Western, or ELISA kits)[17][18][19]
-
Appropriate microplates for the chosen detection method
Procedure:
-
Cell Culture and Starvation: Seed cells in microplates and grow to confluence. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.[17]
-
Antagonist Pre-incubation: Replace the starvation medium with fresh serum-free medium containing the antagonist at various concentrations. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the ADRA1D agonist at its EC50 or EC80 concentration and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes at 37°C).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the detection kit.
-
Detection: Perform the immunoassay to detect phosphorylated ERK1/2 according to the manufacturer's protocol for the chosen method (e.g., AlphaScreen, ELISA).[17][18]
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total ERK signal or cell number if applicable.
-
Plot the normalized phospho-ERK signal against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Data Presentation:
| Compound | Assay | IC50 (nM) |
| ADRA1D Antagonist 1 | ERK1/2 Phosphorylation | [Experimental Value] |
| Reference Antagonist | ERK1/2 Phosphorylation | [Experimental Value] |
Visualizations
ADRA1D Signaling Pathway
Caption: ADRA1D receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for in vitro characterization.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ADRA1D adrenoceptor alpha 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADRA1D receptor antagonist 1 HCl Supplier | CAS 1191908-14-1 | AOBIOUS [aobious.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dkmchem.hk [dkmchem.hk]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ADRA1D adrenoceptor alpha 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Notes and Protocols: Preparation of ADRA1D Receptor Antagonist 1 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction. Antagonists of this receptor are valuable tools for studying its function and have potential therapeutic applications. This document provides a detailed protocol for the preparation of a stock solution of ADRA1D receptor antagonist 1 free base, a potent and selective inhibitor of the α1D-adrenoceptor. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1191908-14-1 |
| Molecular Formula | C₁₅H₁₄Cl₂N₄O |
| Molecular Weight | 337.20 g/mol |
| Appearance | Solid, Yellow to brown |
| Purity | >98% |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage (Solid) | 4°C, sealed, away from moisture and light |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months |
Health and Safety Precautions
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. The compound should be handled in a well-ventilated area, preferably a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Weigh Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.372 mg of the compound.
-
Add Solvent: Add the appropriate volume of DMSO to the vial containing the compound. For a 10 mM solution with 3.372 mg of the compound, add 1 mL of DMSO.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Stock Solution Preparation Table
The following table provides the required mass of this compound for preparing different volumes and concentrations of stock solutions in DMSO.
| Desired Concentration (mM) | Volume of DMSO (mL) | Mass of Compound (mg) |
| 1 | 1 | 0.337 |
| 5 | 1 | 1.686 |
| 10 | 1 | 3.372 |
| 1 | 5 | 1.686 |
| 5 | 5 | 8.430 |
| 10 | 5 | 16.860 |
Quality Control and Best Practices
-
Solvent Purity: Use anhydrous or high-purity DMSO to avoid compound degradation.[4]
-
Accurate Weighing: Use a calibrated analytical balance for accurate measurement of the compound.
-
Complete Dissolution: Ensure the compound is fully dissolved before storage or use.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to maintain its stability and potency.[1]
-
Proper Storage: Store the stock solution protected from light and at the recommended temperature to prevent degradation.[2][3]
-
Vehicle Control: In all experiments, include a vehicle control (DMSO at the same final concentration) to account for any effects of the solvent.[5]
Mechanism of Action and Signaling Pathway
ADRA1D receptor antagonist 1 acts by selectively blocking the α1D-adrenergic receptor, a G protein-coupled receptor. The α1D-adrenergic receptor is primarily coupled to the Gq alpha subunit.[6] Upon activation by its endogenous ligands, such as norepinephrine (B1679862) and epinephrine, the receptor activates a downstream signaling cascade. The antagonist prevents this activation.
The canonical signaling pathway initiated by ADRA1D receptor activation is as follows:
-
Ligand Binding and Gq Activation: Binding of an agonist to the ADRA1D receptor induces a conformational change, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased cytosolic Ca²⁺ and DAG cooperatively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
By blocking the initial step of ligand binding, the ADRA1D receptor antagonist 1 prevents this entire signaling cascade.
Caption: ADRA1D Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for Stock Solution Preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient vortexing/sonication or low-quality DMSO. | Continue vortexing or sonicate for a longer duration. Gentle warming may also help. Ensure the use of anhydrous/high-purity DMSO. |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. | Make intermediate dilutions in DMSO before adding to the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with the assay.[4][5] |
| Inconsistent experimental results | Stock solution degradation or improper storage. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure proper storage conditions (temperature and light protection).[5] |
| Cell toxicity observed | High final DMSO concentration. | Keep the final concentration of DMSO in the assay as low as possible (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration.[5] |
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols: Solubility and Handling of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information regarding the solubility of ADRA1D receptor antagonist 1 free base in dimethyl sulfoxide (B87167) (DMSO), along with protocols for its handling, storage, and the determination of its solubility. Additionally, it outlines the signaling pathway of the α1D-adrenergic receptor to provide context for the antagonist's mechanism of action.
Introduction to ADRA1D Receptor Antagonist 1
ADRA1D receptor antagonist 1 is a potent and selective antagonist of the α1D-adrenergic receptor (α1D-AR), with a reported binding affinity (Ki) of 1.6 nM.[1][2] It demonstrates high selectivity for the α1D subtype over α1A and α1B-ARs.[1] This compound is orally active and is under investigation for its potential therapeutic effects, particularly in studies related to overactive bladder and urinary frequency.[2] The α1D-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are known to be involved in mediating mitogenic responses and regulating cell growth and proliferation.[3][4] They signal through the Gq/11 family of G-proteins.[4][5]
Solubility of this compound in DMSO
While specific quantitative solubility studies for this compound in DMSO are not extensively published, practical solubility can be inferred from stock solution preparation guidelines provided by suppliers.
| Solvent | Concentration | Preparation (for 1 mg) | Preparation (for 5 mg) | Preparation (for 10 mg) |
| DMSO | 1 mM | 2.9656 mL | 14.8280 mL | 29.6560 mL |
| DMSO | 5 mM | 0.5931 mL | 2.9656 mL | 5.9312 mL |
| DMSO | 10 mM | 0.2966 mL | 1.4828 mL | 2.9656 mL |
This data is derived from information provided for the preparation of stock solutions and indicates that the compound is soluble in DMSO at least up to 10 mM.[1]
ADRA1D Receptor Signaling Pathway
The α1D-adrenergic receptor, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiates a signaling cascade through its coupling with Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses, including smooth muscle contraction and cell proliferation.[3][4][5][6][7] ADRA1D receptor antagonist 1 blocks this pathway by preventing the initial binding of agonists to the receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. genecards.org [genecards.org]
- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. uniprot.org [uniprot.org]
Application Notes and Protocols for Sterile Filtering of ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ADRA1D receptor antagonist 1 is a potent and selective antagonist of the human alpha-1D adrenergic receptor, with a binding affinity (Ki) of approximately 1.6 nM.[1] This compound, with the chemical formula C₁₅H₁₃ClN₄O and CAS number 1191908-24-3, belongs to the quinazolinone class of derivatives.[1][2] Quinazolinone derivatives are noted for their diverse biological activities but often exhibit poor water solubility.[3][4][5]
These application notes provide detailed protocols for the preparation and sterile filtration of ADRA1D receptor antagonist 1 free base for use in various research and preclinical applications. Given its likely low aqueous solubility, the primary protocol focuses on dissolving the compound in an organic solvent, dimethyl sulfoxide (B87167) (DMSO), followed by sterile filtration. Adherence to these guidelines is crucial for ensuring the sterility and accurate final concentration of the antagonist solution for experimental use.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃ClN₄O | [1][2] |
| Molecular Weight | 300.74 g/mol | [1] |
| CAS Number | 1191908-24-3 | [1][2][6] |
| Binding Affinity (Ki) | ~1.6 nM for human α1D-adrenoceptor | [1] |
| Known Solubility | Soluble in DMSO | [7] |
| General Solubility Class | Quinazolinone derivatives are often poorly soluble in water. | [3][4][5] |
Table 2: Recommended Filter Membranes for Sterile Filtration of this compound in DMSO
| Membrane Material | Pore Size (µm) | Key Characteristics |
| Polytetrafluoroethylene (PTFE) | 0.22 | Excellent chemical compatibility with DMSO; hydrophobic (requires pre-wetting with a compatible alcohol if diluting into an aqueous solution post-filtration). |
| Nylon | 0.22 | Good compatibility with DMSO; hydrophilic. |
| Polypropylene (PP) | 0.22 | Good resistance to a broad range of chemicals including DMSO. |
Signaling Pathway and Experimental Workflow
ADRA1D Receptor Signaling Pathway
The alpha-1D adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[8][9] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental in mediating various physiological responses.
Caption: ADRA1D receptor signaling cascade.
Experimental Workflow for Sterile Filtration
The following diagram outlines the general workflow for preparing a sterile solution of this compound.
Caption: Workflow for sterile filtration.
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of this compound in DMSO
This protocol describes the preparation of a sterile stock solution of the antagonist in DMSO, which can then be diluted into aqueous buffers for various experimental applications.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, individually wrapped syringes (e.g., 1 mL, 5 mL)
-
Sterile, individually wrapped 0.22 µm syringe filters compatible with DMSO (e.g., PTFE, Nylon)
-
Sterile microcentrifuge tubes or cryovials for storage
-
Calibrated analytical balance
-
Vortex mixer
-
Aseptic working area (e.g., laminar flow hood)
Procedure:
-
Preparation of the Stock Solution:
-
In an aseptic environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Sterile Filtration:
-
Unwrap a sterile syringe of appropriate volume.
-
Draw the antagonist-DMSO solution into the syringe.
-
Unwrap a sterile 0.22 µm DMSO-compatible syringe filter and attach it securely to the syringe tip.
-
Carefully dispense the solution through the filter into a sterile collection tube. A small amount of the initial filtrate can be discarded to ensure the filter is properly wetted and to minimize any potential extractables.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes or cryovials.
-
-
Storage:
-
Store the sterile stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Validation of Compound Recovery After Sterile Filtration
It is crucial to determine if the antagonist adsorbs to the filter membrane, which would result in a lower than expected final concentration. This protocol provides a general method for assessing compound loss.
Materials:
-
Unfiltered stock solution of this compound in DMSO
-
Filtered stock solution of this compound in DMSO (from Protocol 1)
-
DMSO (for blank and dilutions)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Quartz cuvettes (for spectrophotometry) or appropriate vials (for HPLC)
Procedure:
-
Sample Preparation:
-
Prepare a "blank" sample using only DMSO.
-
Prepare a dilution series of the unfiltered stock solution in DMSO to generate a standard curve.
-
Prepare a corresponding dilution of the filtered stock solution.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for the antagonist.
-
Measure the absorbance of the blank, the standard curve dilutions, and the filtered sample dilution.
-
Plot the standard curve and determine the concentration of the filtered sample.
-
-
Using HPLC:
-
Develop an appropriate HPLC method (mobile phase, column, flow rate, detection wavelength) for the antagonist.
-
Inject the blank, the standard curve dilutions, and the filtered sample dilution.
-
Generate a standard curve based on peak area and determine the concentration of the filtered sample.
-
-
-
Calculation of Recovery:
-
Calculate the percentage recovery using the following formula: % Recovery = (Concentration of filtered sample / Concentration of unfiltered sample) x 100
-
Interpretation of Results:
-
A recovery of >95% is generally considered acceptable, indicating minimal adsorption to the filter membrane.
-
If significant loss is observed (<95% recovery), consider using a different type of filter membrane (e.g., one with lower binding characteristics) or pre-saturating the filter with the solution before collecting the final sterile filtrate.
Concluding Remarks
The successful preparation of sterile solutions of this compound is essential for obtaining reliable and reproducible results in biological experiments. Due to the likely poor aqueous solubility of this quinazolinone derivative, dissolution in DMSO followed by sterile filtration with a compatible membrane is the recommended approach. Researchers must validate their specific filtration process to quantify any potential loss of the compound due to adsorption to the filter membrane and adjust their procedures accordingly to ensure the accuracy of the final concentration.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cibtech.org [cibtech.org]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ADRA1D Receptor Antagonist 1 Free Base Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction. Its role in conditions such as benign prostatic hyperplasia (BPH), hypertension, and cancer has made it a target for therapeutic intervention. This document provides detailed application notes and protocols for the administration of ADRA1D receptor antagonist 1 free base in animal models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.
Compound Information
-
Compound Name: this compound
-
CAS Number: 1191908-24-3
-
Mechanism of Action: Potent and selective antagonist of the α1D-adrenergic receptor, with a Ki of 1.6 nM. It exhibits higher selectivity for the α1D-AR over the α1A- and α1B-ARs.[1]
-
Formulation: The free base is soluble in DMSO.[1] For intravenous administration, careful formulation is required due to its poor water solubility.
I. Application in Bladder Dysfunction Animal Models
A. Rationale
Detrusor overactivity, characterized by involuntary bladder contractions during the filling phase, is a common feature of bladder outlet obstruction (BOO). The α1D-adrenoceptor is implicated in the modulation of bladder function. Selective antagonists of this receptor are investigated for their potential to alleviate storage symptoms associated with BPH, such as urinary frequency and urgency.
B. Animal Model: Rat with Bladder Outlet Obstruction (BOO)
A widely used model to mimic the pathophysiology of BPH-induced lower urinary tract symptoms.
C. Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Key Findings |
| Rat with Bladder Outlet Obstruction (BOO) | ADRA1D receptor antagonist 1 | 4.4 µg/kg | Intravenous (i.v.) | Dose-dependently decreased non-voiding bladder contractions during the urinary storage phase.[1] |
| Rat with Bladder Outlet Obstruction (BOO) | Naftopidil (B1677906) (selective α1D antagonist) | 0.1-1.0 mg/kg | Intravenous (i.v.) | Dose-dependently inhibited premicturition contractions. At 1.0 mg/kg, a significant decrease in voiding efficiency was noted. |
D. Experimental Protocol: Urodynamic Evaluation in Conscious Rats with BOO
This protocol is based on a study using the selective α1D antagonist, naftopidil, and can be adapted for "this compound".
1. Animal Model Creation:
- Induce partial urethral obstruction in female Wistar rats by placing a polyethylene (B3416737) catheter with a specific inner diameter around the proximal urethra.
- Allow a recovery and disease development period of approximately 6 weeks.
2. Surgical Implantation of Catheters:
- Anesthetize the rats.
- Implant a catheter into the bladder dome for cystometry.
- Cannulate the femoral artery for blood pressure monitoring and the femoral vein for intravenous drug administration.
- Allow a recovery period of 2 days.
3. Formulation of this compound:
- For a stock solution, dissolve the free base in 100% DMSO.
- For intravenous injection, further dilute the stock solution with a suitable vehicle (e.g., saline, polyethylene glycol, or a cyclodextrin (B1172386) solution) to the desired concentration. It is crucial to ensure the final concentration of DMSO is minimized to avoid toxicity. A vehicle control group (e.g., 100% DMSO, diluted to the same final concentration as the drug vehicle) should be included.
4. Urodynamic Measurement (Cystometry):
- Perform cystometry on conscious, restrained rats.
- Infuse saline into the bladder at a constant rate.
- Record intravesical pressure, voided volume, and residual volume.
- Measure baseline urodynamic parameters before drug administration.
- Administer a vehicle control injection to assess for any injection artifacts.
- Administer cumulative doses of the this compound intravenously.
- Record 3-4 cystometries after each dose, with a 20-minute interval between dose administration and the first measurement.
5. Data Analysis:
- Analyze urodynamic parameters including bladder capacity, voided volume, residual volume, micturition pressure, and the frequency and amplitude of non-voiding contractions.
- Concurrently monitor mean arterial pressure to assess cardiovascular side effects.
E. Experimental Workflow Diagram
II. Application in Prostate Cancer Animal Models
A. Rationale
Studies have suggested that α1-adrenoceptor antagonists, particularly those of the quinazoline (B50416) class, can inhibit prostate cancer cell proliferation and induce apoptosis. The α1D-adrenoceptor subtype is overexpressed in prostate cancer, making it a potential therapeutic target.[2]
B. Animal Model: Prostate Cancer Xenograft in Nude Mice
This model involves the subcutaneous or orthotopic implantation of human prostate cancer cells into immunodeficient mice.
C. Quantitative Data Summary
| Animal Model | Compound | Dose & Route | Key Findings |
| PC-3 Xenograft in Nude Mice | Naftopidil (oral) | Not specified | Inhibited tumor growth compared to vehicle-treated controls.[3] |
| E9 (LNCaP subline) + PrSC Xenograft in Mice | Naftopidil | Not specified | Significant reduction in tumor growth.[4] |
D. Experimental Protocol: Prostate Cancer Xenograft Study
1. Cell Culture and Implantation:
- Culture a human prostate cancer cell line (e.g., PC-3, an androgen-insensitive line, or LNCaP, an androgen-sensitive line).
- For a stromal interaction model, co-implant cancer cells with prostatic stromal cells (PrSC).[4]
- Inject a suspension of cells subcutaneously into the flank of male nude mice.
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
3. Formulation and Administration:
- As "ADRA1D receptor antagonist 1" is orally active, it can be formulated for oral gavage.[1]
- Suspend the free base in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing Tween 80.
- Administer the compound or vehicle daily by oral gavage.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or apoptosis markers).
E. Signaling Pathway Diagram
III. Application in Hypertension Animal Models
A. Rationale
The sympathetic nervous system plays a key role in blood pressure regulation, and α1-adrenoceptors on vascular smooth muscle mediate vasoconstriction. The α1D-AR subtype has been shown to be involved in the development and maintenance of hypertension.[3]
B. Animal Model: Spontaneously Hypertensive Rat (SHR)
The SHR is a widely used genetic model of essential hypertension.
C. Quantitative Data Summary
| Animal Model | Compound | Dose & Route | Blood Pressure Reduction |
| Spontaneously Hypertensive Rat (SHR) | Naftopidil | 10-100 mg/kg (p.o.) | Dose-dependent hypotensive effect.[5] |
| Normotensive Wistar Kyoto Rat (WKY) | Naftopidil | 10-100 mg/kg (p.o.) | No hypotensive effect.[5] |
| Spontaneously Hypertensive Rat (SHR) | Naftopidil | 30 mg/kg (p.o.) for 6 weeks | Significantly inhibited micturition frequency.[6] |
D. Experimental Protocol: Blood Pressure Measurement in Conscious SHRs
1. Animal Preparation:
- Use adult male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
- For direct and continuous blood pressure measurement, chronically implant a catheter into the abdominal aorta via the femoral artery.
- Allow for a post-surgical recovery period.
2. Formulation and Administration:
- Prepare the "this compound" for oral administration as described in the prostate cancer protocol.
- Administer a single dose or repeated daily doses of the compound or vehicle to the rats.
3. Blood Pressure Monitoring:
- Measure systolic blood pressure, diastolic blood pressure, and heart rate in conscious, unrestrained rats using the implanted catheter connected to a pressure transducer and recording system.
- Record baseline blood pressure before administration and monitor changes over time after dosing.
4. Data Analysis:
- Calculate the change in mean arterial pressure (MAP) from baseline at various time points after drug administration.
- Compare the hypotensive effects in SHRs versus WKY rats to assess selectivity for hypertensive states.
- Analyze changes in heart rate to evaluate the potential for reflex tachycardia.
E. Logical Relationship Diagram
IV. Pharmacokinetics
Limited specific pharmacokinetic data for "this compound" is publicly available. However, data from other selective α1D antagonists like naftopidil in rats can provide some guidance.
A. Pharmacokinetic Parameters of Naftopidil in Rats (Oral Administration)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tp) | 0.42 - 0.90 hours[1] |
| Elimination Half-life (T1/2β) | 4.78 - 7.08 hours[1] |
| Metabolism | Extensively metabolized[1] |
| Excretion | < 1% of parent compound in urine and feces[1] |
| Plasma Protein Binding | 82% - 97%[1] |
B. Protocol for a Preliminary Pharmacokinetic Study in Rats
1. Animal Preparation and Dosing:
- Use male Sprague-Dawley or Wistar rats with jugular vein cannulation for blood sampling.
- Fast the animals overnight before dosing.
- Administer a single dose of "this compound" via intravenous and oral routes in separate groups of animals to determine bioavailability.
2. Blood Sampling:
- Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular vein cannula into heparinized tubes.
- Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
3. Bioanalytical Method:
- Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of the antagonist in plasma.
4. Pharmacokinetic Analysis:
- Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%).
Conclusion
"this compound" shows potential for therapeutic applications in bladder dysfunction, and by extension of its class, in prostate cancer and hypertension. The provided protocols and data offer a framework for conducting preclinical in vivo studies to further elucidate its pharmacological profile. Careful consideration of formulation, animal model selection, and endpoint analysis is critical for obtaining robust and reproducible results.
References
- 1. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective alpha1D-adrenoreceptor antagonist inhibits human prostate cancer cell proliferation and motility "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antihypertensive effect of naftopidil (KT-611), a novel alpha 1-adrenoceptor antagonist, in freely moving experimental hypertensive rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of silodosin and naftopidil in the treatment of bladder dysfunction in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Statistical Analysis of ADRA1D Receptor Antagonist 1 Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family.[1][2] These receptors are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, playing a role in various physiological processes, including vasoconstriction and cell growth regulation.[3][4] Consequently, antagonists of the ADRA1D receptor are of significant interest for therapeutic applications, particularly in cardiovascular diseases and benign prostatic hyperplasia.[4][5]
This document provides a detailed overview of the quantitative data for a specific potent and selective α1D adrenoceptor antagonist, referred to here as "ADRA1D Receptor Antagonist 1". It includes protocols for key experiments used in its characterization and visual representations of its mechanism and experimental workflows.
Data Presentation: ADRA1D Receptor Antagonist 1
The following table summarizes the available quantitative data for ADRA1D Receptor Antagonist 1. This compound demonstrates high affinity and selectivity for the ADRA1D receptor subtype.
| Parameter | Value | Assay Type | Species/System | Reference |
| Binding Affinity (Kᵢ) | 1.6 nM | Radioligand Binding Assay | Human α1D Adrenoceptor | [6] |
| Selectivity | Higher for α1D vs. α1A/α1B | Radioligand Binding Assay | Human Adrenoceptors | [6] |
| In Vivo Efficacy | Dose-dependent decrease in non-voiding bladder contractions | Urodynamic Measurement | Rat model of Bladder Outlet Obstruction | [6] |
| Effective Dose | 4.4 µg/kg (i.v.) | Urodynamic Measurement | Rat model of Bladder Outlet Obstruction | [6] |
ADRA1D Signaling Pathway and Antagonist Action
The ADRA1D receptor primarily signals through the Gαq pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][7] ADRA1D Receptor Antagonist 1 competitively binds to the receptor, preventing agonist-induced activation of this cascade.
Caption: ADRA1D receptor Gαq signaling pathway and inhibition by an antagonist.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Kᵢ) of ADRA1D Receptor Antagonist 1 by measuring its ability to compete with a known radioligand for binding to the ADRA1D receptor.
A. Materials:
-
Membrane Preparation: Cell membranes expressing human ADRA1D receptors.
-
Radioligand: [³H]prazosin (a common non-selective α1-antagonist radioligand).
-
Test Compound: ADRA1D Receptor Antagonist 1.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
B. Procedure:
-
Plate Setup: Prepare a 96-well plate. Designate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Reagent Preparation:
-
Dilute the membrane preparation in assay buffer to a predetermined optimal concentration.
-
Prepare serial dilutions of ADRA1D Receptor Antagonist 1 (typically 10 concentrations over a 5-log unit range).
-
Prepare the radioligand solution at a fixed concentration (usually near its Kₑ value).
-
Prepare the non-specific binding control (e.g., 10 µM phentolamine).
-
-
Incubation:
-
To each well, add 150 µL of the membrane preparation.[8]
-
Add 50 µL of either assay buffer (for total binding), non-specific binding control, or the corresponding test compound dilution.[8]
-
Add 50 µL of the [³H]prazosin solution to all wells.[8]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, trapping the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
C. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of ADRA1D Receptor Antagonist 1.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in Gq-coupled receptor signaling.[9][10]
A. Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably expressing the human ADRA1D receptor.[10]
-
Agonist: Norepinephrine or another suitable α1-agonist.
-
Test Compound: ADRA1D Receptor Antagonist 1.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black, clear-bottom 96-well or 384-well plates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).[10]
B. Procedure:
-
Cell Plating: Seed the ADRA1D-expressing cells into the black, clear-bottom plates and culture overnight to form a confluent monolayer.[12]
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium indicator dye solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, to allow for dye uptake.[12]
-
-
Compound Preparation:
-
On a separate plate (the "compound plate"), prepare serial dilutions of ADRA1D Receptor Antagonist 1.
-
Also, prepare the agonist at a fixed concentration (typically the EC₈₀) that will be added later.
-
-
Antagonist Incubation: Add the antagonist dilutions from the compound plate to the cell plate and incubate for 15-30 minutes.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add the agonist to all wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).
-
C. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.
Protocol 3: In Vivo Blood Pressure Measurement in Rodents
This protocol assesses the in vivo efficacy of ADRA1D Receptor Antagonist 1 by measuring its effect on blood pressure in conscious, freely moving rats or mice, often using telemetry.[13][14]
A. Materials:
-
Animals: Spontaneously hypertensive rats (SHR) or normotensive mice/rats (e.g., Wistar-Kyoto).[15]
-
Test Compound: ADRA1D Receptor Antagonist 1 formulated in a suitable vehicle.
-
Agonist (optional): An α1-agonist like phenylephrine (B352888) to challenge the system.
-
Surgical Equipment: Anesthesia, surgical tools, and telemetry blood pressure transducers.
-
Telemetry receivers and data acquisition system.
B. Procedure:
-
Transducer Implantation (Surgery):
-
Anesthetize the animal.
-
Surgically implant the telemetry transducer body in the abdominal cavity or a subcutaneous pocket.[13]
-
Insert the catheter of the transducer into a major artery (e.g., carotid or femoral artery) and advance it to the aortic arch.[13]
-
Suture the incisions and allow the animal to recover for 5-7 days.[13]
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in cages placed on telemetry receivers.
-
Allow the animals to acclimate to the housing and record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable diurnal rhythm.
-
-
Compound Administration:
-
Administer ADRA1D Receptor Antagonist 1 via the desired route (e.g., intravenous, oral gavage).
-
Administer the vehicle to a control group of animals.
-
-
Data Recording:
-
Continuously record blood pressure (systolic, diastolic, mean arterial) and heart rate for a predetermined period after dosing (e.g., 2, 4, 6, 8, and 24 hours).[15]
-
C. Data Analysis:
-
Calculate the change in blood pressure from the baseline for each animal at each time point.
-
Compare the changes in the treated group to the vehicle-treated control group using appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by post-hoc tests or t-tests at specific time points).
-
Plot the mean change in blood pressure over time for both groups to visualize the pharmacodynamic effect of the antagonist.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing an antagonist and the logical relationship between key pharmacological parameters.
Caption: A typical experimental workflow for ADRA1D antagonist characterization.
Caption: Logical relationship between key pharmacological parameters.
References
- 1. genecards.org [genecards.org]
- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. The elusive alpha(1D)-adrenoceptor: molecular and cellular characteristics and integrative roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.10. Animals and In Vivo Measurement of Blood Pressure [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: ADRA1D Receptor Antagonist 1 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving ADRA1D receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the ADRA1D receptor?
A1: The ADRA1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1][2][3] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular responses.[4]
Q2: Which are the most common assays to study ADRA1D receptor antagonists?
A2: The most common assays are radioligand binding assays to determine the affinity of the antagonist for the receptor, and functional assays such as calcium flux and IP3 accumulation assays to measure the antagonist's ability to block agonist-induced signaling.[3][5][6]
Q3: What are some known selective antagonists for the ADRA1D receptor?
A3: While many alpha-1 adrenergic antagonists show affinity for the ADRA1D receptor, BMY 7378 is often cited for its relative selectivity for the ADRA1D subtype over α1A and α1B.[7][8] A compound referred to as "ADRA1D receptor antagonist 1" has also been described as a potent and selective α1D adrenoceptor antagonist.[9]
Q4: How can I be sure my antagonist is specific for the ADRA1D receptor?
A4: To ensure specificity, it is crucial to perform counter-screening against other alpha-1 adrenergic receptor subtypes (α1A and α1B). This can be done using cell lines selectively expressing each subtype in binding or functional assays. A truly selective antagonist will show significantly higher potency for the ADRA1D receptor.
Troubleshooting Guides
This section provides solutions to common problems encountered during ADRA1D receptor antagonist experiments.
Radioligand Binding Assays
| Problem | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration; it should ideally be at or below the Kd value. |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold wash buffer. | |
| The radioligand is sticking to the filter plates. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). | |
| Low or no specific binding | Low receptor expression in the cell membrane preparation. | Use a cell line with higher receptor expression or optimize cell culture and membrane preparation protocols. |
| Inactive radioligand. | Use a fresh batch of radioligand and verify its activity. | |
| Incorrect assay buffer composition. | Ensure the pH, ionic strength, and co-factors in the binding buffer are optimal for receptor binding. | |
| High variability between replicates | Inconsistent pipetting. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents. | Ensure thorough mixing of all components in the assay wells. | |
| Uneven cell membrane distribution. | Vortex membrane preparations before and during aliquoting. |
Functional Assays (Calcium Flux & IP3 Accumulation)
| Problem | Possible Cause | Suggested Solution |
| No response to agonist | Low receptor expression or inactive receptor. | Verify receptor expression via techniques like Western blot or qPCR. Ensure cells have not been passaged too many times. |
| Inactive agonist. | Use a fresh, validated batch of the agonist. | |
| Cell health is poor. | Ensure cells are healthy and not overgrown. Perform assays on cells at optimal confluency. | |
| Incorrect assay setup (for calcium flux). | Check the dye loading conditions (concentration, time, temperature) and ensure the plate reader settings are correct.[10][11] | |
| High background signal | Constitutive receptor activity. | This can occur with high receptor expression. Consider using an inverse agonist to reduce basal activity. |
| Assay interference from compounds. | Test for compound autofluorescence in calcium flux assays. | |
| For IP3 assays, non-specific signal. | Optimize the concentration of detection reagents and ensure proper washing steps. | |
| Antagonist shows no effect | Antagonist concentration is too low. | Perform a full dose-response curve to determine the appropriate concentration range. |
| Insufficient pre-incubation time with the antagonist. | Pre-incubate the cells with the antagonist for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for equilibrium to be reached. | |
| Agonist concentration is too high. | Use an agonist concentration around the EC80 to provide a sufficient window to observe antagonism. | |
| Irreproducible results | Cell passage number is too variable. | Use cells within a consistent and low passage number range for all experiments. |
| Temperature fluctuations. | Maintain a constant temperature during the assay, especially for calcium flux measurements. | |
| Inconsistent incubation times. | Precisely control all incubation times. |
Quantitative Data for ADRA1D Receptor Antagonists
The following table summarizes binding affinities (Ki) and functional potencies (pA2) for a selection of ADRA1D receptor antagonists.
| Antagonist | Ki (nM) | pKi | pA2 | Selectivity Profile | Reference |
| ADRA1D receptor antagonist 1 | 1.6 | - | - | Selective for α1D over α1A and α1B | [9] |
| BMY 7378 | - | - | - | Selective for α1D | [7][8] |
| Prazosin | - | 9.1 | 9.3 | Non-selective | [12] |
| Doxazosin | - | 8.8 | 9.0 | Non-selective | [12] |
| Alfuzosin | - | 8.3 | - | Non-selective | [12] |
| Tamsulosin (-) | - | 9.3 | 9.3 | α1A/α1D > α1B | [12] |
| RS 17053 | - | 7.1 | 6.8 | α1A selective | [12] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity of a test antagonist for the ADRA1D receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ADRA1D receptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
Test antagonist.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
96-well filter plates (pre-treated with 0.5% PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding) or the test antagonist dilution.
-
50 µL of radioligand at a fixed concentration (typically at its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
IP3 Accumulation Assay (HTRF)
This protocol outlines the measurement of antagonist activity by quantifying the inhibition of agonist-induced IP3 accumulation, using the stable downstream metabolite IP1.
Materials:
-
Cells expressing the human ADRA1D receptor.
-
Test antagonist.
-
Agonist (e.g., Phenylephrine).
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Assay buffer containing Lithium Chloride (LiCl).
-
384-well white microplate.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and incubate until they reach the desired confluency.
-
Prepare serial dilutions of the test antagonist in the assay buffer containing LiCl.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to all wells except the negative control wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Lyse the cells by adding the IP1-d2 and anti-IP1 cryptate conjugates prepared in the lysis buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the log of the antagonist concentration to determine the IC50 value.
Visualizations
Caption: ADRA1D Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ADRA1D Receptor Antagonist 1 Free Base Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the concentration of ADRA1D Receptor Antagonist 1 Free Base in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the ADRA1D receptor and how do antagonists affect it?
A1: The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1][2] Upon activation by an agonist (like norepinephrine), it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), ultimately modulating cellular processes like smooth muscle contraction and cell proliferation.[3][4] An antagonist binds to the receptor but does not activate it, thereby blocking the agonist from binding and preventing the downstream signaling cascade.[5]
Q2: My ADRA1D Receptor Antagonist 1 is a free base and shows poor solubility in my aqueous assay buffer. What can I do?
A2: Poor solubility is a common issue with free base compounds.[6] Here are several strategies to address this:
-
Co-solvents: While DMSO is a common solvent for initial stock solutions, its concentration in the final assay should be kept low (typically <0.5%) to avoid cellular toxicity.[7] Consider using other co-solvents like ethanol (B145695) or PEG-400, but always validate their compatibility with your cell model and assay.
-
pH Adjustment: For weakly basic compounds, slightly lowering the pH of the assay buffer can increase solubility. However, ensure the final pH remains within the physiological range for your cells (typically 7.2-7.4).[8]
-
Use of Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]
-
Sonication: Gentle sonication of the stock solution before dilution can help break up aggregates and improve dissolution.[7]
Q3: I am observing a weaker than expected inhibitory effect of my antagonist. What are the potential causes?
A3: Several factors could lead to reduced antagonist potency:
-
Suboptimal Concentration: The antagonist concentration may be too low to effectively compete with the agonist. Perform a full dose-response curve to determine the IC50.[9]
-
Agonist Concentration: The concentration of the agonist used in the assay will influence the apparent potency of a competitive antagonist. It is recommended to use an agonist concentration at or near its EC80 for antagonist profiling.
-
Compound Degradation: Ensure the antagonist is stable in your assay buffer and under your experimental conditions (light, temperature).
-
High Receptor Expression: In overexpression systems, a higher concentration of antagonist may be required to achieve full inhibition.
Q4: My antagonist is showing some agonist activity (i.e., it stimulates a response in the absence of an agonist). Why is this happening?
A4: This phenomenon can be explained by a few pharmacological principles:
-
Partial Agonism: The compound may not be a neutral antagonist but a partial agonist. A partial agonist can weakly activate the receptor on its own but will act as an antagonist in the presence of a full agonist.
-
Inverse Agonism: Some GPCRs, including potentially ADRA1D, can exhibit constitutive (basal) activity even without an agonist.[10] An inverse agonist will reduce this basal activity, which might be interpreted as a response in your assay.
-
Off-Target Effects: The compound could be acting on another receptor in your cell system that elicits a similar downstream signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Compound precipitation at higher concentrations. | Visually inspect the plate for precipitates. Perform a solubility test of the antagonist in the final assay buffer before the experiment. Consider the solubilization strategies mentioned in the FAQ. |
| Cell health and density variation. | Ensure uniform cell seeding and viability across the plate. Use a consistent passage number for your cells. | |
| Unexpectedly high IC50 value. | Competitive displacement by a high agonist concentration. | Standardize the agonist concentration, preferably at its EC80. |
| Antagonist binding to serum proteins in the media. | Perform assays in serum-free media if compatible with your cell line, or quantify the free fraction of the antagonist. | |
| Cell death observed at higher antagonist concentrations. | Cytotoxicity of the antagonist or the solvent (e.g., DMSO). | Determine the half-maximal cytotoxic concentration (CC50) of your antagonist. Keep the final DMSO concentration below 0.5%. |
| No inhibition observed at any concentration. | Incorrect antagonist for the receptor subtype. | Verify the identity and purity of your antagonist compound. Confirm that the cell line expresses the ADRA1D receptor subtype. |
| Inactive compound. | Check for proper storage and handling of the antagonist. Test a fresh batch of the compound. |
Quantitative Data Summary
The potency of an antagonist is typically reported as an IC50, Ki, or pA2 value. These values are highly dependent on the assay conditions. Below are example concentration ranges for ADRA1D antagonists based on published data for compounds like BMY 7378.
Table 1: Example In Vitro Potency of ADRA1D Antagonists
| Parameter | Assay Type | Typical Concentration Range | Reference Compound Example |
| IC50 | Functional Assay (e.g., Calcium Flux) | 1 nM - 10 µM | BMY 7378 |
| Ki | Radioligand Binding Assay | 0.5 nM - 500 nM | BMY 7378 |
| pA2 | Schild Analysis (Functional Assay) | 7.0 - 9.0 | BMY 7378 |
Note: IC50 values are dependent on assay conditions, particularly the concentration of the competing agonist. Ki values provide a more absolute measure of affinity.[9]
Table 2: Recommended Starting Concentration Ranges for Dose-Response Experiments
| Experiment Type | Starting Concentration | Serial Dilution |
| Initial Screening | 10 µM - 30 µM | 1:10 |
| IC50 Determination | 100x expected IC50 | 1:3 or 1:5 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of the antagonist by measuring its ability to displace a known radiolabeled ligand from the ADRA1D receptor.[11][12]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the ADRA1D receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for ADRA1D (e.g., [³H]-prazosin), and a range of concentrations of the unlabeled "Antagonist 1".
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[13]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Calcium Flux Functional Assay
This assay measures the ability of the antagonist to block agonist-induced increases in intracellular calcium, a direct downstream effect of ADRA1D activation.[14][15]
Methodology:
-
Cell Preparation: Plate cells expressing the ADRA1D receptor in a 96-well, black, clear-bottom plate and grow to near confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.[16]
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of "Antagonist 1" for a predetermined time (e.g., 20 minutes).
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a pre-determined concentration of an ADRA1D agonist (e.g., norepinephrine (B1679862) or phenylephrine, typically at its EC80) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[9]
Visualizations
Caption: ADRA1D receptor signaling pathway and antagonist inhibition.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Gene - ADRA1D [maayanlab.cloud]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. What are ADRA1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. domaintherapeutics.ca [domaintherapeutics.ca]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bu.edu [bu.edu]
- 15. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Technical Support Center: ADRA1D Receptor Antagonist 1 Free Base
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADRA1D receptor antagonist 1 free base. The information addresses common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL with the assistance of ultrasonication.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO readily absorbs moisture from the air, which can hinder the dissolution of hydrophobic compounds. Use a new, sealed bottle or a properly stored and desiccated stock of DMSO.
-
Apply sonication: Gentle warming (to 37°C) and brief sonication can facilitate dissolution.[1]
-
Vortexing: Vigorous vortexing can also help to break down any aggregates and promote solubilization.
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[2] Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to use a more diluted final concentration in your experiment.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution can help maintain solubility.[2]
-
Incorporate a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F68 can be added to the aqueous medium at low concentrations (typically 0.01-0.1%) to help solubilize the compound.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of buffer that contains a co-solvent or surfactant, and then add this intermediate solution to the final volume.
Q4: What is the primary signaling pathway of the ADRA1D receptor?
A4: The ADRA1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[3] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[4]
Troubleshooting Guide
Problem: Inconsistent experimental results.
-
Possible Cause: Precipitation of the antagonist in the aqueous experimental medium.
-
Solution: Visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). If observed, refer to the strategies in FAQ Q3 to improve solubility. It is recommended to prepare fresh dilutions for each experiment.
-
Possible Cause: Degradation of the compound.
-
Solution: Store the solid compound and stock solutions properly. Solid this compound should be stored at 4°C, sealed, and protected from light and moisture. DMSO stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C when stored in sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 337.20 g/mol ) in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound, add 296.6 µL of DMSO.
-
Solubilize: Vortex the solution vigorously. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a general guideline. The final concentrations of the antagonist and any solubilizing agents should be optimized for your specific cell line and experimental conditions.
-
Determine Final Concentration: Decide on the final concentration of the this compound required for your experiment.
-
Prepare Intermediate Dilution (if necessary): To avoid precipitation, it is often best to perform a serial dilution. a. Thaw a frozen aliquot of the 10 mM DMSO stock solution. b. Prepare an intermediate dilution of the antagonist in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the intermediate dilution to your cells in the final volume of cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility Enhancement (if precipitation occurs):
-
Co-solvent approach: Prepare your cell culture medium with a low concentration of a biocompatible co-solvent like ethanol (e.g., 0.1-0.5%) before adding the antagonist.
-
Surfactant approach: Supplement your cell culture medium with a non-ionic surfactant such as Tween® 80 (e.g., 0.01-0.1%) before adding the antagonist.
-
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO and any other solubilizing agents used.
Visualizations
Caption: ADRA1D Receptor Signaling Pathway.
Caption: Solubility Troubleshooting Workflow.
References
Technical Support Center: ADRA1D Receptor Antagonist 1 Free Base
Welcome to the technical support center for ADRA1D receptor antagonist 1 free base. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on preventing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer. What is the likely cause?
A1: This is a common issue known as "crashing out" or precipitation upon solvent shifting. ADRA1D receptor antagonist 1, as a free base, is likely to be poorly soluble in aqueous solutions at neutral or alkaline pH. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes less favorable for the compound, leading to a rapid decrease in solubility and subsequent precipitation.
Q2: What is the ideal pH for solubilizing a free base compound like ADRA1D receptor antagonist 1?
A2: Free base compounds are typically more soluble in acidic conditions.[1] By lowering the pH of your aqueous solution, you can protonate the basic functional groups on the molecule, forming a salt in situ which generally has higher aqueous solubility. It is recommended to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and experimental compatibility.
Q3: Can I use surfactants or other excipients to prevent precipitation?
A3: Yes, using surfactants or other solubilizing agents can be an effective strategy.[2] Non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[2] Cyclodextrins can also be used to form inclusion complexes with the drug, enhancing its solubility.[3] However, it is crucial to ensure that the chosen excipient does not interfere with your experimental assay.
Q4: How should I prepare my stock solutions of this compound to minimize precipitation risk?
A4: It is advisable to prepare a high-concentration primary stock solution in an organic solvent like DMSO.[4] For working solutions, a serial dilution approach is recommended. Instead of a single large dilution into your final aqueous buffer, perform intermediate dilutions in a mixed solvent system (e.g., a mixture of your organic solvent and aqueous buffer) to gradually decrease the solvent strength. This can help prevent the compound from crashing out. Always add the drug stock solution to the aqueous buffer with vigorous vortexing.
Q5: Are there any alternative solvents to DMSO I can use?
A5: While DMSO is a common choice, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used, depending on the specific solubility of the compound and the tolerance of your experimental system. It is recommended to consult the manufacturer's datasheet for solubility information or perform small-scale solubility tests.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution
Possible Cause: The compound has very low aqueous solubility, and the dilution factor into the aqueous buffer is too high, causing immediate supersaturation and precipitation.
Solutions:
-
pH Adjustment: Lower the pH of the aqueous buffer to increase the solubility of the free base.
-
Co-solvents: Use a co-solvent system. Prepare intermediate dilutions in a mixture of the organic stock solvent and the aqueous buffer.[5]
-
Slower Addition: Add the stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations.
-
Temperature: Gently warming the solution (if the compound is heat-stable) can temporarily increase solubility during preparation. However, be aware that the compound may precipitate upon cooling to room or experimental temperature.
Issue 2: Precipitation Occurs Over Time (e.g., during incubation)
Possible Cause: The solution is metastable, and the compound is slowly crystallizing or precipitating out over the duration of the experiment.
Solutions:
-
Use of Precipitation Inhibitors: Incorporate a precipitation inhibitor, such as a polymer (e.g., PVP, HPMC), into your formulation.[6] These agents can help maintain a supersaturated state.
-
Inclusion Complexes: Utilize cyclodextrins to form stable inclusion complexes that remain in solution.[3]
-
Final Concentration: Re-evaluate the final concentration of the antagonist in your assay. It might be necessary to work at a lower concentration that is within the compound's thermodynamic solubility limit in the final assay medium.
Data Presentation: Illustrative Solubility of a Typical Free Base Antagonist
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | High solubility, suitable for primary stock. |
| Ethanol | 10 - 20 | Moderate solubility. |
| Methanol | 5 - 10 | Lower solubility than ethanol. |
| Water (pH 7.4) | < 0.01 | Very low solubility, prone to precipitation. |
| PBS (pH 7.4) | < 0.01 | Very low solubility, prone to precipitation. |
| 0.1 N HCl (pH 1) | 1 - 5 | Increased solubility in acidic conditions. |
| PBS (pH 5.0) | 0.1 - 0.5 | Improved solubility at a lower pH. |
Note: This data is illustrative for a typical poorly soluble free base compound and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[4]
Protocol 2: Serial Dilution for Working Solutions in Aqueous Buffer
-
Initial Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in DMSO (e.g., to 1 mM).
-
Co-solvent Dilution (Optional but Recommended): Prepare a further intermediate dilution in a co-solvent mixture. For example, add 10 µL of the 1 mM DMSO stock to 90 µL of a 50:50 mixture of DMSO and the final aqueous buffer.
-
Final Dilution: Add a small volume of the intermediate dilution to the final aqueous buffer with vigorous vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your assay (typically <0.5%).
Visualizations
Caption: Simplified ADRA1D signaling pathway and the antagonist's mechanism of action.
Caption: A logical workflow for troubleshooting precipitation of the antagonist.
References
ADRA1D receptor antagonist 1 free base stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of ADRA1D receptor antagonist 1 free base in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Store this stock solution in small, single-use aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1] When preparing, ensure the compound is fully dissolved.
Q2: What is the recommended storage condition for the stock solution?
A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Always protect the compound from light.
Q3: How stable is this compound in cell culture media?
Q4: What are the common signs of compound instability or degradation in cell culture?
A4: Signs of instability can include a loss of biological activity over time, even at high concentrations, high variability in results between experiments, or the appearance of a precipitate in the media.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Complete loss of biological activity, even at high concentrations. | The compound may be unstable in the aqueous, physiological pH environment of the cell culture media, potentially undergoing hydrolysis, oxidation, or photolysis. | Assess the compound's stability in your specific media over the time course of your experiment using an analytical method like HPLC or LC-MS/MS. Consider refreshing the media with a fresh preparation of the antagonist at regular intervals for long-term experiments. |
| High variability in results between replicate experiments. | This could be due to inconsistent sample handling, incomplete solubilization of the compound, or the compound binding to plasticware. | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the stock solution and media. Use low-protein-binding plates and pipette tips to minimize adsorption. |
| Precipitate is visible in the cell culture media after adding the compound. | The compound may have poor solubility in the aqueous media at the concentration used. | Prepare fresh working solutions immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells. If solubility issues persist, consider using a different solvent or a lower concentration of the antagonist. |
| Cells appear stressed or die at all concentrations tested. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration, or the compound itself may have off-target toxicity. | Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antagonist. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, with and without 10% Fetal Bovine Serum)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions: Prepare a working solution of the antagonist at the final experimental concentration (e.g., 10 µM) in the cell culture medium to be tested. Prepare separate solutions for media with and without serum.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Preparation for Analysis: To each aliquot, add cold acetonitrile (B52724) (containing an internal standard, if available) to precipitate proteins. Vortex and centrifuge the samples. Transfer the supernatant to HPLC vials.
-
Analytical Measurement: Analyze the concentration of the remaining antagonist in each sample using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the antagonist remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 80 | 92 |
| 24 | 60 | 85 |
| 48 | 40 | 75 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: ADRA1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Workflow for Stability Issues.
References
Technical Support Center: Investigating Off-Target Effects of ADRA1D Receptor Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of potential off-target effects of ADRA1D receptor antagonists during experimental procedures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the selective ADRA1D receptor antagonist, BMY 7378?
A1: BMY 7378, while a potent and selective antagonist for the ADRA1D receptor, is also known to act as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2][3] This is a critical consideration in experimental design, as activation of 5-HT1A receptors can lead to physiological effects that may confound the interpretation of results focused on ADRA1D receptor blockade.
Q2: How do the signaling pathways of the ADRA1D receptor and its common off-target, the 5-HT1A receptor, differ?
A2: The ADRA1D and 5-HT1A receptors utilize distinct G-protein-coupled signaling pathways. The ADRA1D receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[4] In contrast, the 5-HT1A receptor typically couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] This fundamental difference in second messenger systems can be exploited to differentiate between on-target and off-target effects.
Q3: What are some other alpha-1 adrenoceptor antagonists and their selectivity profiles that I can use for comparison?
A3: Several other alpha-1 adrenoceptor antagonists with varying selectivity profiles are available and can be used as tool compounds to dissect the specific effects of ADRA1D antagonism. For instance, L-765,314 is a potent and selective antagonist for the α1B subtype, and SNAP-5089 displays high selectivity for the α1A subtype.[8][9] Comparing the effects of these compounds with a selective ADRA1D antagonist can help attribute observed phenotypes to the correct receptor subtype.
Troubleshooting Guides
This section provides guidance on common issues encountered during in-vitro experiments with ADRA1D receptor antagonists.
Issue 1: Unexpected or contradictory results in functional assays.
-
Possible Cause: Off-target effects of the antagonist. For example, if using BMY 7378, the observed effect might be due to its partial agonism at the 5-HT1A receptor.
-
Troubleshooting Steps:
-
Use a more selective antagonist: If available, use an ADRA1D antagonist with a cleaner off-target profile.
-
Employ a selective antagonist for the off-target receptor: To block the off-target effect of BMY 7378, pre-incubate the cells with a selective 5-HT1A antagonist.
-
Utilize different functional readouts: Since ADRA1D and 5-HT1A receptors signal through different pathways (calcium vs. cAMP), designing experiments to measure both can help distinguish between on-target and off-target effects.
-
Issue 2: High background or low signal-to-noise ratio in radioligand binding assays.
-
Possible Cause: Suboptimal assay conditions or issues with reagents.
-
Troubleshooting Steps:
-
Optimize radioligand concentration: Use a concentration of radioligand at or below its Kd for the receptor to minimize non-specific binding.
-
Ensure complete displacement of non-specific binding: Use a high concentration of a structurally unrelated competing ligand to accurately determine non-specific binding.
-
Check the quality of reagents: Ensure the radioligand has not degraded and that all buffers are correctly prepared.
-
Issue 3: Inconsistent results between binding affinity (Ki) and functional potency (IC50).
-
Possible Cause: The antagonist may be a partial agonist or an inverse agonist, or there may be differences in assay conditions between the binding and functional experiments.
-
Troubleshooting Steps:
-
Characterize the nature of the antagonism: Perform functional assays in the presence of a known agonist to determine if the compound is a neutral antagonist, partial agonist, or inverse agonist.
-
Standardize assay conditions: Where possible, use similar buffer compositions and temperatures for both binding and functional assays.
-
Consider receptor reserve: High receptor expression levels in functional assays can lead to a rightward shift in the IC50 value compared to the Ki.
-
Quantitative Data Summary
The following table summarizes the binding affinities of selected alpha-1 adrenoceptor antagonists.
| Compound | Target/Off-Target | Ki (nM) | Species | Reference |
| BMY 7378 | ADRA1D | 2 | Rat | [6][7] |
| ADRA1A | 800 | Rat | [6][7] | |
| ADRA1B | 600 | Hamster | [6][7] | |
| 5-HT1A | 0.8 (IC50) | - | [6] | |
| L-765,314 | ADRA1B | 2.0 | Human | [8] |
| ADRA1A | 420 | Human | [8] | |
| ADRA1D | 34 | Human | [8] | |
| SNAP-5089 | ADRA1A | 0.35 | - | [9] |
| ADRA1B | 220 | - | [9] | |
| ADRA1D | 370 | - | [9] |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for the ADRA1D receptor.
-
Materials:
-
Cell membranes expressing the human ADRA1D receptor.
-
Radioligand (e.g., [3H]-Prazosin).
-
Test compound (ADRA1D antagonist).
-
Non-specific binding control (e.g., 10 µM phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (at its Kd), and the diluted test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Flux Functional Assay
This protocol measures the ability of an ADRA1D antagonist to inhibit agonist-induced calcium mobilization.
-
Materials:
-
Cells stably expressing the human ADRA1D receptor (e.g., HEK293 or CHO cells).
-
ADRA1D agonist (e.g., phenylephrine).
-
Test compound (ADRA1D antagonist).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the cells in the microplates and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the ADRA1D agonist at a concentration that elicits a submaximal response (EC80) and immediately begin recording the fluorescence intensity over time.
-
Calculate the antagonist's IC50 by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
3. cAMP Functional Assay
This protocol is used to assess the off-target effects of an ADRA1D antagonist, such as BMY 7378, on the Gi-coupled 5-HT1A receptor.
-
Materials:
-
Cells stably expressing the human 5-HT1A receptor.
-
5-HT1A agonist (e.g., 5-CT).
-
Test compound (e.g., BMY 7378).
-
Forskolin (B1673556) (to stimulate basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed the cells in a suitable microplate and grow overnight.
-
Pre-treat the cells with serial dilutions of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin and the 5-HT1A agonist.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Determine the EC50 of the test compound for its partial agonist activity at the 5-HT1A receptor.
-
Visualizations
Caption: ADRA1D Receptor Signaling Pathway.
References
- 1. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--I. BMY7378 and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Interpreting Non-Competitive Antagonism of the ADRA1D Receptor
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for studying and interpreting non-competitive antagonism at the alpha-1D adrenergic receptor (ADRA1D).
Frequently Asked Questions (FAQs)
Q1: What is the ADRA1D receptor and its primary signaling pathway?
The ADRA1D receptor is a subtype of the alpha-1 adrenergic receptor family, which are G protein-coupled receptors (GPCRs).[1][2] The ADRA1D receptor primarily signals through the Gq/11 family of G-proteins.[1][3][2] Upon activation by an agonist like norepinephrine, the receptor activates Phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC), ultimately modulating cellular functions like smooth muscle contraction and cell growth.[1][4][5]
Caption: The ADRA1D receptor canonical Gq/11 signaling pathway.
Q2: How is a non-competitive antagonist defined and how does it differ from a competitive antagonist?
A non-competitive antagonist reduces the maximal effect (Emax) an agonist can produce, regardless of the agonist concentration.[6] This is because it does not bind to the same site as the agonist (allosteric antagonism) or it binds irreversibly to the active site, effectively removing receptors from the system.[6] In contrast, a competitive antagonist binds reversibly to the same site as the agonist. Its effect can be overcome by increasing the agonist concentration, resulting in a rightward shift of the agonist dose-response curve with no change in the maximal response.[7][8]
Q3: What are the expected outcomes in binding and functional assays for a non-competitive ADRA1D antagonist?
The key to distinguishing antagonist types lies in comparing results from both binding and functional assays. A true non-competitive allosteric antagonist will typically show a decrease in agonist potency or efficacy in functional assays, while in radioligand binding assays, it may decrease the affinity (increase Kd) of the radioligand without affecting the total number of binding sites (Bmax). An irreversible antagonist binding to the active site will reduce the Bmax in saturation binding experiments.[9]
Table 1: Expected Experimental Outcomes for Antagonist Types
| Assay Type | Parameter | Competitive Antagonist | Non-Competitive Antagonist (Allosteric) | Non-Competitive Antagonist (Irreversible) |
| Functional Assay | Emax (Maximal Effect) | No change[7] | Decrease [6] | Decrease [6] |
| EC50 (Agonist Potency) | Increase (Rightward shift)[7] | May increase or decrease | Increase (Rightward shift until spare receptors are depleted)[6][8] | |
| Radioligand Binding | Bmax (Total Receptors) | No change | No change | Decrease [9] |
| Kd (Radioligand Affinity) | Increase (Apparent Kd) | May increase or decrease | No change | |
| Schild Analysis | Slope | Unity (≈ 1.0)[7][10] | Slope may not be unity[8][10] | Slope may not be unity[8][10] |
Q4: My Schild plot for the antagonist has a slope significantly different from unity. What could this indicate?
A Schild plot slope that deviates from 1.0 is a strong indication that the antagonism is not simple and competitive.[7][10] This can suggest:
-
Non-competitive antagonism : The antagonist may be binding to an allosteric site or acting irreversibly.[8]
-
Nonequilibrium conditions : The incubation time may be insufficient for the antagonist to reach a steady state with the receptor.[10] This is a common experimental artifact.
-
Heterogeneous receptor population : The antagonist may be interacting with multiple receptor subtypes or states that contribute to the same response.[8]
-
Complex drug properties : The antagonist might have effects on agonist uptake or degradation, complicating the interpretation.[8]
Q5: In my functional assay, a supposedly competitive antagonist is causing a depression of the maximal response. What could be the cause?
This phenomenon, often termed "insurmountable antagonism," can be misleading. While it is the classic sign of non-competitive antagonism, it can also arise from experimental artifacts or specific drug properties even with competitive antagonists.[11]
-
Lack of Equilibrium : In assays with short incubation times, such as calcium mobilization measured by FLIPR, a slowly dissociating competitive antagonist may not have time to re-equilibrate with the agonist, leading to an apparent depression of the maximum response.[11][12]
-
Receptor Reserve : In systems with few "spare receptors," even a competitive antagonist can deplete the available functional receptors to a point where the agonist can no longer produce a maximal response.[6][8]
-
High Antagonist Affinity/Slow Dissociation : A very high-affinity competitive antagonist with slow "off-rate" kinetics can behave like an irreversible antagonist within the timeframe of the experiment, causing a drop in the Emax.[12]
Troubleshooting Guides
Problem: High non-specific binding in my ADRA1D radioligand binding assay.
| Possible Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd for the receptor. This minimizes binding to lower-affinity, non-specific sites.[13] |
| Insufficient blocking of non-specific sites. | Include appropriate blocking agents in your assay buffer (e.g., BSA). Optimize the concentration of the "cold" ligand used to define non-specific binding; it should be in vast excess (e.g., 1000-fold higher than the radioligand Kd).[14] |
| Inadequate washing. | Ensure filter mats are washed thoroughly with ice-cold buffer to remove unbound radioligand. Optimize the number and volume of washes.[15] |
| Radioligand is "sticky" or degraded. | Check the purity and age of your radioligand stock. Consider adding a small amount of non-ionic detergent (e.g., 0.1% BSA) to the buffer to reduce binding to plasticware. |
| Membrane protein concentration is too high. | Titrate the amount of membrane protein to ensure that less than 10% of the total added radioligand is bound.[13] This prevents ligand depletion and reduces the absolute amount of non-specific binding. |
Problem: Inconsistent results in my ADRA1D calcium mobilization functional assay.
| Possible Cause | Solution |
| Variable cell health or passage number. | Use cells from a consistent, low passage number. Ensure cells are plated evenly and are healthy (e.g., >95% viability) and not over-confluent at the time of the assay. |
| Inconsistent dye loading. | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure a consistent incubation period for all plates. Wash cells gently to remove extracellular dye without dislodging cells. |
| Ligand degradation. | Prepare fresh agonist and antagonist solutions for each experiment from powdered stock where possible. Some catecholamines, like norepinephrine, are sensitive to light and oxidation. |
| Receptor desensitization. | Pre-incubation with the antagonist should be long enough to reach equilibrium but not so long that it causes significant receptor internalization or desensitization. Test different pre-incubation times. |
| Assay temperature fluctuations. | Maintain a consistent temperature throughout the assay, from dye loading to plate reading.[14] Temperature changes can affect both receptor signaling and dye fluorescence. |
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol aims to determine the binding affinity (Ki) of a non-competitive antagonist for the ADRA1D receptor.
-
Prepare Reagents :
-
Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand : e.g., [3H]-Prazosin (a known ADRA1D antagonist), diluted in binding buffer to a final concentration equal to its Kd.
-
Test Antagonist : Prepare a 12-point serial dilution of the non-competitive antagonist.
-
Non-Specific Binding (NSB) Control : A high concentration of a known unlabeled ADRA1D antagonist (e.g., 10 µM Phentolamine).
-
Membrane Preparation : Prepare cell membranes from a system expressing ADRA1D. Determine protein concentration via a Bradford or BCA assay. Dilute to an optimized concentration (e.g., 10-25 µg protein per well).[16]
-
-
Assay Setup (96-well plate) :
-
Add 50 µL of binding buffer to "Total Binding" wells.
-
Add 50 µL of the NSB control to "NSB" wells.
-
Add 50 µL of each concentration of the test antagonist to respective wells.
-
Add 50 µL of diluted radioligand to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to start the reaction.
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 25°C or 4°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[16]
-
-
Harvesting :
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-5 times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection :
-
Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. swordbio.com [swordbio.com]
- 15. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
issues with low ADRA1D receptor expression in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low α1D-adrenergic receptor (ADRA1D) expression in cell lines.
Troubleshooting Guide
Low or Undetectable ADRA1D Expression
Q1: My Western blot shows no or very weak bands for ADRA1D. What are the possible causes and solutions?
A1: Low or absent ADRA1D signal on a Western blot can stem from several factors, ranging from suboptimal protein extraction to issues with antibody detection. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low ADRA1D Protein Expression
Caption: A stepwise guide to troubleshooting low ADRA1D protein detection.
-
Cell Line Choice: The endogenous expression of ADRA1D can be inherently low or absent in many commonly used cell lines. It is crucial to verify the expected expression level in your chosen cell line using resources like the Human Protein Atlas.[1]
-
Positive Control: Always include a positive control, such as a cell lysate from a cell line known to express ADRA1D (e.g., some prostate cancer cell lines) or a lysate from cells transiently or stably overexpressing ADRA1D.[2]
-
Lysis and Sample Preparation: Ensure complete cell lysis to release the membrane-bound ADRA1D. Use a lysis buffer containing protease inhibitors to prevent protein degradation.[3]
-
Protein Loading: Load a sufficient amount of total protein onto the gel, typically 20-30 µg of whole-cell lysate. For low-abundance proteins like ADRA1D, you may need to load up to 100 µg.[1]
-
Western Blot Protocol: Optimize transfer conditions, as ADRA1D is a transmembrane protein. A wet transfer system may be more efficient than semi-dry. Ensure appropriate blocking and washing steps to minimize background and enhance signal-to-noise.
-
Antibody Selection: Use an antibody validated for Western blotting and specific to ADRA1D. Check the manufacturer's datasheet for recommended dilutions and protocols. It may be necessary to test antibodies from different vendors.
Q2: My qPCR results indicate very low or no ADRA1D mRNA. How can I address this?
A2: Low mRNA levels can be due to low endogenous expression or technical issues with the qPCR experiment.
-
Primer Design and Validation: Ensure your qPCR primers are specific to the ADRA1D transcript and have been validated for efficiency. Commercially available, pre-validated primer sets can be a reliable option.
-
RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or by running an agarose (B213101) gel.
-
cDNA Synthesis: Optimize the reverse transcription reaction. The choice of reverse transcriptase and priming strategy (oligo(dT) vs. random hexamers) can influence the efficiency of cDNA synthesis for certain transcripts.
-
Positive and Negative Controls: Include a positive control (cDNA from a known ADRA1D-expressing cell line) and a no-template control to rule out contamination.
Frequently Asked Questions (FAQs)
Q3: Which cell lines are known to have low or high endogenous expression of ADRA1D?
A3: The expression of ADRA1D varies significantly across different cell lines. Based on RNA-seq data from the Human Protein Atlas, here is a summary of ADRA1D mRNA expression in some common cell lines, presented as normalized Transcripts Per Million (nTPM).[1]
| Cell Line | Cancer Type | ADRA1D Expression (nTPM) |
| High Expression | ||
| U-2 OS | Bone Osteosarcoma | 15.7 |
| A-431 | Skin Epidermoid Carcinoma | 11.4 |
| Moderate Expression | ||
| PC-3 | Prostate Adenocarcinoma | 4.8 |
| Low Expression | ||
| A549 | Lung Carcinoma | 0.4 |
| HeLa | Cervical Adenocarcinoma | 0.2 |
| MCF7 | Breast Adenocarcinoma | 0.1 |
| Not Detected | ||
| K-562 | Bone Marrow Myelogenous Leukemia | 0.0 |
| U-266/84 | Bone Marrow Myeloma | 0.0 |
Data sourced from the Human Protein Atlas.[1] nTPM values are a normalized measure of gene expression.
Q4: How can I increase the expression of ADRA1D in my cell line for experimental studies?
A4: The most common methods to increase ADRA1D expression are transient transfection and the generation of stable cell lines.
-
Transient Transfection: This method provides a rapid way to achieve high levels of ADRA1D expression for short-term experiments (typically 24-72 hours post-transfection). It involves introducing a plasmid vector containing the ADRA1D coding sequence into the cells using lipid-based reagents or electroporation.
-
Stable Cell Line Generation: For long-term studies requiring consistent ADRA1D expression, creating a stable cell line is recommended. This involves transfecting cells with a vector that includes both the ADRA1D gene and a selectable marker (e.g., an antibiotic resistance gene). Following transfection, cells are cultured in a selection medium to eliminate non-transfected cells, and clones with stable integration and expression of the gene are isolated and expanded.
Q5: Are there any known factors that regulate ADRA1D expression at the cell surface?
A5: Yes, the cell surface expression of ADRA1D is known to be regulated by several factors.
-
N-Terminus: The N-terminal region of the ADRA1D receptor contains a signal that can prevent its efficient translocation to the cell surface.[4]
-
Heterodimerization: Co-expression of ADRA1D with the α1B-adrenergic receptor (ADRA1B) can promote its translocation to the cell surface. This suggests that heterodimerization plays a crucial role in the proper trafficking of ADRA1D.
Q6: What is the signaling pathway of the ADRA1D receptor?
A6: ADRA1D is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
ADRA1D Signaling Pathway
Caption: Overview of the ADRA1D receptor signaling cascade.
Upon agonist binding (e.g., norepinephrine), the receptor activates Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses, including the activation of the MAPK/ERK pathway.
Experimental Protocols
Experimental Workflow for Assessing ADRA1D Expression
Caption: A typical workflow for analyzing ADRA1D expression at both the mRNA and protein levels.
Protocol 1: Western Blotting for ADRA1D
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 4°C overnight is often recommended for membrane proteins.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against ADRA1D (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: qPCR for ADRA1D Gene Expression
-
RNA Extraction:
-
Extract total RNA from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ADRA1D (or a validated commercial primer set), and diluted cDNA.
-
Also, prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Include a no-template control for each primer set.
-
-
qPCR Cycling Conditions:
-
A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ADRA1D and the housekeeping gene in your samples.
-
Calculate the relative expression of ADRA1D using the ΔΔCt method.
-
Protocol 3: Transient Transfection of ADRA1D
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
-
Complex Formation:
-
In a sterile tube, dilute 2.5 µg of the ADRA1D expression plasmid in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium according to the manufacturer's protocol.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator.
-
The expression of ADRA1D can be assessed 24-72 hours post-transfection by Western blot or qPCR.
-
Protocol 4: Generation of a Stable ADRA1D Cell Line
-
Transfection:
-
Transfect the host cell line with a plasmid containing the ADRA1D coding sequence and a selectable marker gene (e.g., neomycin or puromycin (B1679871) resistance) using a suitable transfection method as described in Protocol 3.
-
-
Selection:
-
Approximately 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium. The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.
-
Continue to culture the cells in the selection medium, replacing the medium every 3-4 days.
-
-
Isolation of Resistant Clones:
-
After 2-3 weeks of selection, most non-transfected cells will have died. Surviving cells will form distinct colonies (clones).
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
-
Expansion and Screening:
-
Expand each clone in separate culture vessels.
-
Screen the expanded clones for ADRA1D expression using Western blot and/or qPCR to identify a high-expressing, stable clone for future experiments.
-
References
- 1. Cell line - ADRA1D - The Human Protein Atlas [v23.proteinatlas.org]
- 2. Tissue expression of ADRA1D - Staining in adipose tissue - The Human Protein Atlas [proteinatlas.org]
- 3. Tissue expression of ADRA1D - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Technical Support Center: Improving Reproducibility of ADRA1D Antagonist Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of Alpha-1D Adrenergic Receptor (ADRA1D) antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by ADRA1D?
A1: The ADRA1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: Which assay formats are most common for screening ADRA1D antagonists?
A2: The most common assay formats for screening ADRA1D antagonists include:
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from the ADRA1D receptor, providing information on binding affinity (Ki).[2]
-
Calcium Mobilization Assays: These functional assays measure the increase in intracellular calcium concentration following receptor activation by an agonist. Antagonists will inhibit this response.[3]
-
Inositol Monophosphate (IP1) Accumulation Assays: This is another functional assay that measures the accumulation of IP1, a downstream metabolite of IP3. This assay is often preferred over direct IP3 measurement due to the longer half-life of IP1.
Q3: What are the key considerations when selecting a cell line for ADRA1D antagonist assays?
A3: Key considerations for cell line selection include:
-
Receptor Expression: The cell line should express the human ADRA1D receptor at sufficient levels to provide a robust assay window. Commonly used cell lines for this purpose are Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the ADRA1D gene.[4]
-
Endogenous Receptor Expression: The chosen cell line should have low to no endogenous expression of other alpha-1 adrenergic receptor subtypes (α1A, α1B) to avoid off-target effects and ensure assay specificity.
-
G-Protein Coupling: The cell line must possess the necessary Gq/11 proteins to facilitate the signaling cascade upon receptor activation. Some commercially available cell lines are engineered to overexpress a promiscuous G-protein to enhance coupling to the calcium signaling pathway.[5]
Q4: How important is ligand selectivity in ADRA1D antagonist assays?
A4: Ligand selectivity is crucial. Many α1-receptor ligands are non-selective for the different subtypes (α1A, α1B, α1D).[1] When developing and interpreting your assay, it is important to use antagonists with known selectivity profiles or to test your compounds against all three subtypes to determine their selectivity. This is critical for understanding the potential for off-target effects. BMY7378 is an example of an antagonist with selectivity for the α1D subtype.[4]
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Non-specific binding of the radioligand to the filter or cell membranes. 2. Insufficient washing. 3. High radioligand concentration. | 1. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Optimize the concentration of blocking agents in the assay buffer (e.g., BSA).2. Increase the number and volume of wash steps with ice-cold wash buffer.3. Use a radioligand concentration at or below its Kd value for the receptor.[6] |
| Low Specific Binding | 1. Low receptor expression in the cell membrane preparation. 2. Degradation of the receptor during membrane preparation. 3. Incorrect assay buffer composition (pH, ions). 4. Insufficient incubation time to reach equilibrium. | 1. Verify receptor expression levels using a positive control antagonist with known high affinity. Consider using a cell line with higher receptor expression.2. Perform all membrane preparation steps at 4°C and include protease inhibitors in the lysis buffer.3. Ensure the assay buffer has the correct pH and ionic strength for optimal binding.[7]4. Determine the time to reach equilibrium by performing a time-course experiment. |
| Poor Reproducibility | 1. Inconsistent cell culture conditions (passage number, confluency). 2. Variability in membrane preparation. 3. Pipetting errors. | 1. Use cells from a consistent passage number and seed them to reach a consistent confluency before harvesting.2. Standardize the membrane preparation protocol, including homogenization and centrifugation steps.3. Calibrate pipettes regularly and use proper pipetting techniques. |
Calcium Mobilization Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or No Response to Agonist | 1. Poor cell health or viability. 2. Insufficient loading of calcium indicator dye. 3. Agonist degradation or incorrect concentration. 4. Receptor desensitization. 5. Weak coupling of the receptor to the Gq pathway. | 1. Ensure cells are healthy and not over-confluent before starting the assay. Perform a cell viability check.2. Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature.3. Use a fresh stock of agonist and verify its concentration. Run a full agonist dose-response curve.4. Avoid prolonged exposure of cells to agonists before the assay. Consider serum-starving the cells prior to the experiment.[8]5. Use a cell line known to have robust Gq signaling or one engineered to co-express a promiscuous G-protein like Gα16.[8] |
| High Background Fluorescence | 1. Autofluorescence of test compounds. 2. Incomplete removal of extracellular dye. 3. Constitutive receptor activity. | 1. Test the fluorescence of your compounds in a cell-free system to identify and exclude autofluorescent compounds.2. If not using a no-wash kit, ensure adequate washing steps to remove extracellular dye. Alternatively, use a kit with a quencher for extracellular fluorescence.[9]3. High receptor expression levels can sometimes lead to constitutive activity. If suspected, this can be difficult to resolve without re-engineering the cell line. |
| Variable Results Between Wells/Plates | 1. Uneven cell seeding. 2. Temperature fluctuations across the plate. 3. Inconsistent timing of reagent addition. | 1. Ensure a homogenous cell suspension and use appropriate techniques to avoid edge effects during plating.2. Allow plates to equilibrate to the assay temperature before adding reagents.3. Use automated liquid handling for precise and consistent timing of agonist and antagonist additions. |
Data Presentation
Table 1: Affinity (pKi) of Selected Antagonists for Human α1-Adrenoceptor Subtypes
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1D Selectivity vs. α1A | α1D Selectivity vs. α1B | Reference |
| Prazosin | 8.8 | 9.2 | 8.7 | ~0.8-fold | ~0.3-fold | [10] |
| Doxazosin | 8.6 | 8.5 | 8.3 | ~0.5-fold | ~0.6-fold | [11] |
| Tamsulosin | 9.9 | 8.7 | 9.0 | ~0.1-fold | ~2-fold | [12] |
| BMY7378 | 7.4 | 7.2 | 8.5 | ~12.6-fold | ~20-fold | [4] |
| Alfuzosin | 8.3 | 8.2 | 8.1 | ~0.6-fold | ~0.8-fold | [12] |
| Indoramin | 8.2 | 8.3 | 7.5 | ~0.2-fold | ~0.16-fold | [10] |
Table 2: Functional Antagonist Potency (pA2) at Rat Aorta (α1D)
| Antagonist | pA2 Value |
| Prazosin | 9.5 |
| Doxazosin | 9.1 |
| Tamsulosin | 9.5 |
| 5-Methylurapidil | 8.1 |
Data adapted from functional assays on rat aorta, which predominantly expresses the α1D-adrenoceptor subtype.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the ADRA1D receptor.
Materials:
-
HEK293 or CHO cells stably expressing human ADRA1D.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM Prazosin).
-
Test antagonists at various concentrations.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and wash the resulting membrane pellet. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer
-
Test antagonist at various concentrations or non-specific binding control.
-
[3H]-Prazosin at a concentration near its Kd.
-
Cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other readings to get specific binding. Plot the percent specific binding against the log concentration of the test antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound on ADRA1D receptor-mediated calcium release.
Materials:
-
HEK293 or CHO cells stably expressing human ADRA1D.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ADRA1D agonist (e.g., Phenylephrine or Norepinephrine).
-
Test antagonists at various concentrations.
-
A fluorescence plate reader with an integrated liquid handler (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the ADRA1D-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the test antagonists at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Addition and Reading: The instrument's liquid handler will add the ADRA1D agonist (at a concentration that elicits ~80% of the maximal response, EC80) to all wells. Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: ADRA1D receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Determination of alpha 1-adrenoceptor antagonists in plasma by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ready-to-Assay alpha1D Adrenergic Receptor Frozen Cells [discoverx.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ADRA1D Receptor Antagonist 1 Free Base
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with ADRA1D receptor antagonist 1 free base. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
A1: The solid, powdered form of this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to store it at -20°C.
Q2: What are the recommended storage conditions for stock solutions?
A2: Prepared stock solutions of this compound have different stability based on the storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored sealed, away from moisture and light.[1]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Information regarding its solubility in other solvents such as ethanol (B145695) or aqueous buffers is limited. It is recommended to first prepare a high-concentration stock solution in DMSO.
Q4: How do I reconstitute the solid compound?
A4: To reconstitute the solid compound, we recommend preparing a stock solution in DMSO. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO according to the table below.
| Target Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 3.37 mL | 16.85 mL | 33.70 mL |
| 5 mM | 0.67 mL | 3.37 mL | 6.74 mL |
| 10 mM | 0.34 mL | 1.69 mL | 3.37 mL |
Q5: What is the mechanism of action of ADRA1D receptor antagonist 1?
A5: ADRA1D receptor antagonist 1 is a competitive antagonist of the alpha-1D adrenergic receptor (ADRA1D).[2] It binds to the receptor and blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine. This prevents the activation of the Gq/11 signaling pathway, which would normally lead to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[3][4]
ADRA1D Receptor Signaling Pathway
The alpha-1D adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling cascades.
Caption: ADRA1D receptor signaling pathway and mechanism of antagonist action.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low antagonist activity | Incorrect compound concentration: Errors in weighing, dilution, or calculation. | Verify all calculations and ensure accurate pipetting. Prepare fresh dilutions from the stock solution. |
| Compound degradation: Improper storage of solid or stock solutions. | Ensure the compound and its solutions are stored according to the recommended conditions. Use a fresh aliquot for each experiment. | |
| Low receptor expression: The cell line used may have low or no expression of the ADRA1D receptor. | Confirm ADRA1D receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express the receptor or a transiently transfected system. | |
| Assay conditions are not optimal: Incubation times, agonist concentration, or cell density may not be suitable. | Optimize assay parameters. For antagonist assays, ensure a sufficient pre-incubation time with the antagonist before adding the agonist. Use an agonist concentration at or near its EC80 for a clear inhibition window. | |
| Inconsistent results between experiments | Variability in cell culture: High passage number, inconsistent cell density, or poor cell health. | Use cells with a low passage number and maintain consistent seeding densities. Ensure cells are healthy and in the logarithmic growth phase on the day of the experiment. |
| Reagent variability: Inconsistent quality of media, sera, or other reagents. | Use reagents from the same lot for a series of experiments. Qualify new lots of critical reagents before use. | |
| Pipetting errors: Inaccurate or inconsistent liquid handling. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. | |
| High background signal | Autofluorescence of the compound: The antagonist itself may be fluorescent at the assay wavelengths. | Measure the fluorescence of the compound alone at the assay wavelengths. If it interferes, consider using a different assay format (e.g., a radioligand binding assay instead of a fluorescence-based calcium assay). |
| Non-specific binding: The antagonist may bind to other cellular components or the assay plate. | Include appropriate controls, such as a known inactive compound, to assess non-specific effects. In binding assays, include a condition with a high concentration of an unlabeled ligand to determine non-specific binding. |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol describes a cell-based functional assay to measure the antagonist activity of ADRA1D receptor antagonist 1 by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Plate cells expressing the ADRA1D receptor (e.g., HEK293 or CHO cells) in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of ADRA1D receptor antagonist 1 in the assay buffer.
-
After dye loading, wash the cells twice with the assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a known ADRA1D agonist (e.g., norepinephrine) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the agonist solution to all wells simultaneously.
-
Continuously record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of the antagonist.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
Caption: Workflow for an in vitro calcium flux assay.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of ADRA1D receptor antagonist 1 for the ADRA1D receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the ADRA1D receptor in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (a predetermined optimal amount of protein).
-
A fixed concentration of a suitable radiolabeled ADRA1D antagonist (e.g., [3H]-Prazosin).
-
Increasing concentrations of the unlabeled ADRA1D receptor antagonist 1.
-
For non-specific binding control wells, add a high concentration of a known non-radiolabeled ADRA1D antagonist.
-
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
References
Technical Support Center: ADRA1D Receptor Antagonist 1 Free Base Solutions
This technical support center provides guidance on the long-term stability of ADRA1D receptor antagonist 1 free base solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For in vitro use, a stock solution of 100 mg/mL (296.56 mM) can be prepared, which may require sonication to fully dissolve.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2]
Q2: What are the recommended storage conditions and duration for stock solutions?
A2: The stability of the stock solution is dependent on the storage temperature. For long-term storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2][3]
Q3: Can I store the solid form of this compound?
A3: Yes, the solid form of the compound can be stored at 4°C, sealed, and protected from moisture and light.[1] While it may be shipped at room temperature in the continental US, long-term storage at 4°C is recommended.[1]
Q4: What are the potential degradation pathways for ADRA1D receptor antagonist 1?
A4: While specific degradation pathways for ADRA1D receptor antagonist 1 are not extensively detailed in the public domain, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation. Exposure to light and extreme pH conditions should also be considered as potential factors that could lead to degradation.
Q5: What analytical methods are suitable for testing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for assessing the stability of pharmaceutical compounds.[4] It can be used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution and sonicate to redissolve the compound. In the future, consider preparing a more dilute stock solution. Always use anhydrous, high-purity DMSO for preparing solutions.[1][2] |
| Inconsistent or reduced antagonist activity in experiments. | The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles or extended storage at suboptimal temperatures.[2][3] | Use a fresh aliquot of the stock solution for each experiment. Verify the storage conditions and duration against the recommended guidelines. If degradation is suspected, a new stock solution should be prepared from the solid compound. |
| Variability in results between different batches of stock solution. | Inconsistent weighing of the solid compound or use of different quality solvents. | Ensure accurate weighing of the compound using a calibrated balance. Standardize the solvent source and ensure it is of high purity and anhydrous. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | These may represent degradation products or impurities. | Analyze the fresh stock solution to establish a baseline chromatogram. Compare chromatograms of aged solutions to identify new peaks. Use a stability-indicating HPLC method to resolve the antagonist from potential degradation products.[4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, protect from moisture and light.[1][2][3] |
| -20°C | Up to 1 month | Sealed storage, protect from moisture and light.[1][2][3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for ADRA1D Receptor Antagonist 1
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your particular instrumentation and experimental setup.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to create a working standard solution at a concentration suitable for HPLC analysis.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier). The gradient should be optimized to separate the parent compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the antagonist solution to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
-
-
Long-Term Stability Testing:
-
Prepare a batch of the antagonist solution and divide it into aliquots.
-
Store the aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot and analyze it by HPLC.
-
Quantify the peak area of the antagonist and any degradation products to determine the percentage of the compound remaining.
-
Visualizations
Caption: ADRA1D receptor signaling pathway and antagonist action.
Caption: Experimental workflow for long-term stability testing.
References
Technical Support Center: ADRA1D Receptor Antagonist 1 Free Base
Disclaimer: Information regarding the specific compound "ADRA1D receptor antagonist 1 free base" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule free bases, particularly those with structural similarities to arylpiperazine compounds. The data and protocols are illustrative and should be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation in my stock solution of this compound over time. What could be the cause?
A1: Precipitation of your stock solution can stem from a few common issues:
-
Poor Solubility: The compound may have limited solubility in your chosen solvent, leading to it falling out of solution over time, especially at lower temperatures.[1]
-
Compound Degradation: The antagonist may be degrading into a less soluble product.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound aggregation and precipitation.[3]
Q2: My compound seems to be losing its biological activity in my cell-based assays. Why might this be happening?
A2: A loss of activity in cell-based assays is a frequent indicator of compound instability. Potential causes include:
-
Degradation in Culture Medium: The compound may be unstable in the aqueous, buffered environment of your cell culture medium, which can have a specific pH and contain reactive components.[1][2]
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic tubes, pipette tips, and assay plates, which reduces the effective concentration of the compound in your experiment.[1]
-
Interaction with Serum Components: If your medium is supplemented with serum, components within the serum could potentially interact with and degrade your compound.[2]
Q3: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of the compound. What do these represent?
A3: The appearance of new peaks over time in an HPLC or LC-MS chromatogram is a strong indication of compound degradation.[1] These new peaks represent degradation products that have different retention times from the parent compound. Identifying these degradants can provide valuable clues about the degradation pathway.[1]
Q4: What are the general recommended storage conditions for a small molecule free base like this antagonist?
A4: For optimal stability, small molecule compounds, especially in powdered form, should be stored at low temperatures. As a general guide:
-
Powder: Store at -20°C or -80°C for long-term stability.[3]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] It is often recommended to use stock solutions within a month when stored at -20°C or within six months at -80°C.[3] Always refer to the manufacturer's specific recommendations if available.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Inconsistent solution preparation or variable storage times. | Standardize your protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] |
| Reduced potency in assays | Degradation of the compound in the assay buffer or medium. | Assess the compound's stability in the specific buffer or medium under the experimental conditions (time, temperature). Consider preparing solutions immediately before use.[1][2] |
| Precipitate forms in stock solution | Poor solubility or degradation to an insoluble product. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power. Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
| Appearance of new peaks in HPLC | Compound degradation. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[1] |
| High backpressure in HPLC system | Precipitation of the compound or its degradants in the column. | Ensure complete dissolution of the sample in the mobile phase before injection. Filter samples before injection. Use a guard column to protect the analytical column. |
Illustrative Stability Data
The following table provides hypothetical stability data for "this compound" under forced degradation conditions. This data is for illustrative purposes only.
| Stress Condition | Time (hours) | % Recovery of Parent Compound | Appearance of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 75% | Two major degradation peaks observed in HPLC. |
| 0.1 M NaOH (60°C) | 24 | 60% | One major degradation peak and several minor ones. |
| 3% H₂O₂ (Room Temp) | 24 | 85% | One major oxidative degradation product. |
| Photostability (ICH Q1B) | 24 | 92% | Minor degradation observed. |
| Thermal (80°C) | 24 | 88% | Minor thermal degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways of the this compound under various stress conditions.[2][4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the antagonist in a suitable solvent (e.g., DMSO or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Incubate a solid sample of the compound at 80°C.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]
4. Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
5. Analysis:
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[5]
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general HPLC method for assessing the stability of the antagonist.
1. HPLC System:
-
A standard HPLC system with a UV or PDA detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
3. Sample Preparation:
-
Prepare a working solution of the compound (e.g., 10 µM) in the desired buffer or medium.[1]
-
Incubate the solution under the desired conditions (e.g., different temperatures).
-
At each time point, take an aliquot and, if necessary, stop the degradation by adding an equal volume of cold acetonitrile.[1]
-
Centrifuge the sample to remove any precipitate.
4. Analysis:
-
Inject the supernatant into the HPLC system.
-
Quantify the peak area of the parent compound at each time point relative to the time=0 sample.[1]
Visualizations
Caption: ADRA1D receptor signaling pathway.[6][7][8]
Caption: Troubleshooting workflow for compound degradation.
Caption: Experimental workflow for a stability study.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. genecards.org [genecards.org]
- 8. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: ADRA1D Antagonist 1 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADRA1D antagonist 1 free base.
Frequently Asked Questions (FAQs)
Q1: What is ADRA1D antagonist 1 free base and what is its primary mechanism of action?
ADRA1D antagonist 1 free base is a potent and selective antagonist for the alpha-1D adrenergic receptor (ADRA1D).[1][2] The ADRA1D receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, signals through the Gq/11 family of G-proteins.[3][4][5] This activation leads to a cascade of downstream events including the activation of phospholipase C (PLC), which ultimately results in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[6][7] By blocking the ADRA1D receptor, this antagonist inhibits these downstream signaling pathways, which are involved in processes such as smooth muscle contraction.[6]
Q2: What are the recommended storage and handling conditions for ADRA1D antagonist 1 free base?
For optimal stability, ADRA1D antagonist 1 free base should be stored under specific conditions. Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[1][8][9] It is crucial to protect the compound from moisture and light.[1][8][9] When preparing stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: In what solvent should I dissolve ADRA1D antagonist 1 free base?
ADRA1D antagonist 1 free base is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can affect the solubility of the compound.[1]
Quality Control Measures
Ensuring the quality of ADRA1D antagonist 1 free base is critical for reproducible experimental results. The following table summarizes key quality control tests that should be performed.
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Match to reference spectra | Confirms the chemical structure of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | ≥98% | Determines the percentage of the active compound and detects impurities. |
| Solubility | Visual Inspection | Clear solution at the specified concentration | Ensures the compound is fully dissolved for accurate dosing. |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Within pharmacopoeial limits | Identifies and quantifies any remaining solvents from the synthesis process.[10] |
| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Within pharmacopoeial limits | Detects trace amounts of elemental impurities.[10] |
Troubleshooting Guide
Problem 1: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the antagonist.
-
Possible Cause 2: Low Receptor Expression. The cell line used may not express sufficient levels of the ADRA1D receptor.
-
Solution: Confirm ADRA1D receptor expression in your cell line using techniques like RT-qPCR or western blotting. Consider using a cell line known to express the receptor or a transient transfection system.
-
-
Possible Cause 3: Solubility Issues. The compound may have precipitated out of the solution in your cell culture media.
-
Solution: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Problem 2: High background signal or off-target effects.
-
Possible Cause 1: Non-specific Binding. At high concentrations, the antagonist may bind to other receptors or proteins, leading to off-target effects.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your experiment. Include appropriate controls, such as a known non-selective antagonist or cells that do not express the ADRA1D receptor, to assess off-target effects.
-
-
Possible Cause 2: Impurities in the Compound. The presence of impurities can lead to unexpected biological activity.
-
Solution: Verify the purity of your compound using HPLC. If significant impurities are detected, consider purchasing a new batch from a reputable supplier or purifying the existing stock.
-
Problem 3: Difficulty achieving complete dissolution of the compound.
-
Possible Cause 1: Poor Solvent Quality. Using old or wet DMSO can significantly impact the solubility of the compound.[1]
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
-
Possible Cause 2: Insufficient Mixing. The compound may require more energy to dissolve completely.
-
Solution: Use sonication or gentle warming to aid in the dissolution of the compound in DMSO.[1]
-
Experimental Protocols
Protocol 1: Preparation of ADRA1D Antagonist 1 Free Base Stock Solution
-
Materials: ADRA1D antagonist 1 free base powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of ADRA1D antagonist 1 free base powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][9]
-
Protocol 2: In Vitro Cell-Based Assay for ADRA1D Antagonism
-
Materials: Cells expressing ADRA1D receptor, appropriate cell culture medium, ADRA1D antagonist 1 free base stock solution, ADRA1D agonist (e.g., phenylephrine), assay plate, and a detection system for downstream signaling (e.g., calcium imaging system).
-
Procedure:
-
Seed the cells in an appropriate assay plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADRA1D antagonist 1 free base in cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the antagonist.
-
Incubate the cells with the antagonist for a predetermined time (e.g., 30 minutes).
-
Add a fixed concentration of the ADRA1D agonist (e.g., phenylephrine) to the wells.
-
Measure the downstream signaling response (e.g., changes in intracellular calcium) using a suitable detection system.
-
Include appropriate controls: cells treated with vehicle (DMSO) only, cells treated with agonist only, and cells treated with a known reference antagonist.
-
Analyze the data to determine the inhibitory effect of the ADRA1D antagonist 1 free base.
-
Visualizations
Caption: ADRA1D Signaling Pathway and Point of Antagonism.
Caption: Troubleshooting Workflow for Lack of Biological Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy ADRA1D receptor antagonist 1 free base [smolecule.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. genecards.org [genecards.org]
- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Gene - ADRA1D [maayanlab.cloud]
- 7. uniprot.org [uniprot.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quality control of small molecules - Kymos [kymos.com]
Validation & Comparative
Validating the Activity of ADRA1D Receptor Antagonist 1 Free Base: A Comparative Guide
The alpha-1D adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, making it a significant target for drug discovery.[1][2] This guide provides a comparative analysis of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of this receptor, alongside other common antagonists.[3][4] We will delve into its mechanism of action, present comparative binding affinity data, and provide a detailed experimental protocol for its validation.
Mechanism of Action: The ADRA1D Signaling Pathway
The ADRA1D receptor, like other alpha-1 adrenergic receptors, signals through the Gq/11 family of G-proteins.[1][2][5] Upon activation by an agonist, such as norepinephrine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] This elevation in intracellular calcium concentration mediates various downstream cellular responses.[2][5][6] An antagonist, such as this compound, blocks this cascade by preventing the initial agonist binding to the receptor.
References
A Comparative Guide to ADRA1D Receptor Antagonist 1 Free Base and Other Selective Alpha-1D Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ADRA1D receptor antagonist 1 free base with other selective alpha-1D adrenergic receptor (AR) blockers, focusing on their performance based on available experimental data. The alpha-1D AR subtype is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, making its selective antagonism a key area of research for conditions such as benign prostatic hyperplasia (BPH) and potentially other disorders.
Introduction to Alpha-1D Adrenergic Receptor Antagonists
The alpha-1 adrenergic receptors are divided into three subtypes: α1A, α1B, and α1D.[1] All three subtypes are activated by the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, and are coupled to the Gq/11 family of G-proteins.[1] The development of antagonists with high selectivity for the α1D subtype is a focal point for therapeutic innovation, aiming to elicit targeted physiological effects while minimizing off-target side effects. This guide will focus on a comparative analysis of this compound against other known α1D-selective blockers, namely BMY 7378 and naftopidil (B1677906).
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of an antagonist for its target receptor and its selectivity over other receptor subtypes are critical parameters in drug development. The following table summarizes the available binding affinity data (Ki values in nM) for this compound, BMY 7378, and naftopidil at the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes.
| Antagonist | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1D Selectivity vs. α1A | α1D Selectivity vs. α1B | Reference |
| This compound | Data not available | Data not available | 1.6 | Data not available | Data not available | [2] |
| BMY 7378 | ~251 | ~398 | ~0.25 (pKi=9.4) | ~1004-fold | ~1592-fold | [3] |
| Naftopidil | ~34.8 | ~197.5 | ~11.6 | ~3-fold | ~17-fold | [4] |
Note: The Ki values for BMY 7378 were converted from pKi values for direct comparison. The selectivity of naftopidil is based on a separate study where it was found to have approximately 3- and 17-fold higher affinity for the α1D-AR subtype than for the α1A- and α1B-AR subtypes, respectively.[4]
Signaling Pathways and Mechanism of Action
Activation of the alpha-1D adrenergic receptor initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response. Alpha-1D receptor antagonists, such as this compound, competitively bind to the receptor, preventing the endogenous ligands from initiating this signaling cascade.
Experimental Protocols
The determination of binding affinities and functional activities of these antagonists relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity and selectivity of this compound and other antagonists for human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.
-
Membrane preparation from the aforementioned cells.
-
Radioligand: [3H]prazosin (a non-selective α1-AR antagonist).
-
Test compounds: this compound, BMY 7378, naftopidil.
-
Non-specific binding control: High concentration of a non-labeled antagonist (e.g., phentolamine).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture the cells to a high density, harvest, and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Competition Binding Assay: In a 96-well plate, add a fixed concentration of [3H]prazosin to each well. Add increasing concentrations of the unlabeled test compound (e.g., this compound). For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (IC50).
Objective: To determine the functional potency of this compound and other antagonists in blocking agonist-induced calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing the human α1D adrenergic receptor.
-
Agonist: Phenylephrine or another suitable α1-AR agonist.
-
Test compounds: this compound, BMY 7378, naftopidil.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader or a microscope equipped for calcium imaging.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye for a specified time at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test antagonist for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a fixed concentration of the agonist (e.g., the EC80 concentration) to each well to stimulate the receptor. Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the response as a percentage of the maximal agonist response versus the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
Based on the currently available data, this compound demonstrates high affinity for the alpha-1D adrenergic receptor.[2] A comprehensive comparison of its selectivity profile against the α1A and α1B subtypes is pending the availability of further experimental data. BMY 7378 exhibits the highest selectivity for the α1D subtype among the compared antagonists, while naftopidil also shows a preference for the α1D receptor, albeit to a lesser extent.[3][4] The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to fully elucidate the pharmacological profile of this compound and its potential as a selective therapeutic agent. Future research should focus on head-to-head comparative studies under identical experimental conditions to enable a definitive assessment of the relative performance of these antagonists.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Adrenoceptor Selectivity: A Comparative Guide to ADRA1D Antagonists
For researchers and professionals in drug development, understanding the nuanced selectivity of receptor antagonists is paramount. This guide provides a detailed comparison of ADRA1D receptor antagonists against other adrenoceptor subtypes, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate informed decision-making in research and development.
The alpha-1D adrenergic receptor (ADRA1D) is a member of the G protein-coupled receptor superfamily and, along with the ADRA1A and ADRA1B subtypes, plays a crucial role in mediating the physiological effects of adrenaline and noradrenaline.[1][2] These receptors are involved in a variety of biological processes, including the regulation of cell growth and proliferation, vasoconstriction, and G-protein coupled receptor signaling.[2][3] Given the overlapping expression patterns and functional roles of adrenoceptor subtypes, the development of subtype-selective antagonists is a key objective in pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.
This guide focuses on the selectivity profile of antagonists for the ADRA1D receptor in comparison to other adrenoceptor subtypes.
Comparative Binding Affinity of Adrenoceptor Antagonists
The selectivity of an antagonist is quantitatively expressed by its binding affinity (Ki or KD value) for different receptor subtypes. A lower KD value indicates a higher binding affinity. The following table summarizes the binding affinities of a range of antagonists for human α1A, α1B, and α1D adrenoceptors.
A comprehensive study involving 101 clinical drugs and laboratory compounds revealed that while many compounds exhibit high affinity for α1-adrenoceptors, few show significant selectivity for the ADRA1D subtype.[4] BMY7378 was identified as a notable exception, demonstrating considerable selectivity for the ADRA1D receptor over the α1A and α1B subtypes.[4][5] In contrast, several antagonists were found to be highly selective for the α1A subtype, with SNAP5089 showing over 1700-fold selectivity.[4][5] No compounds were identified with selectivity for the α1B subtype.[4][5]
| Compound | ADRA1D log KD | ADRA1A log KD | ADRA1B log KD | ADRA1D Selectivity Ratio (vs ADRA1A) | ADRA1D Selectivity Ratio (vs ADRA1B) |
| BMY7378 | -8.60 | -6.61 | -6.23 | 98-fold | 234-fold |
| Doxazosin | -8.33 | -8.58 | -8.46 | 0.56-fold | 0.74-fold |
| Prazosin | -9.10 | -9.66 | -9.18 | 0.28-fold | 0.83-fold |
| Tamsulosin | -8.21 | -9.94 | -8.67 | 0.02-fold | 0.35-fold |
| SNAP5089 | -6.21 | -9.45 | -6.11 | 0.0006-fold | 1.26-fold |
Data sourced from Proudman et al. (2020). KD values were determined using [3H]prazosin whole-cell binding in CHO cells stably expressing the respective human adrenoceptor subtype.[4][5]
ADRA1D Signaling Pathway
The ADRA1D receptor, like other α1-adrenoceptors, primarily signals through the Gq/11 family of G-proteins.[1][2][3] Activation of the receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction.
References
- 1. genecards.org [genecards.org]
- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Alpha-1 Adrenergic Receptor Antagonism: A Comparative Guide to ADRA1D Selectivity
For researchers, scientists, and drug development professionals, the selective targeting of adrenergic receptor subtypes is a critical aspect of designing effective and safe therapeutics. This guide provides a detailed comparison of antagonist selectivity for the alpha-1D adrenergic receptor (ADRA1D) versus the alpha-1A (ADRA1A) and alpha-1B (ADRA1B) subtypes, supported by quantitative binding data, comprehensive experimental protocols, and illustrative signaling pathway diagrams.
The three subtypes of the alpha-1 adrenergic receptor, ADRA1A, ADRA1B, and ADRA1D, are all G-protein coupled receptors (GPCRs) that play crucial roles in the sympathetic nervous system.[1][2][3] They are involved in a variety of physiological processes, including smooth muscle contraction, vasoconstriction, and cell growth and proliferation.[3][4] While they share the same endogenous ligands, adrenaline and noradrenaline, their distinct tissue distribution and downstream signaling pathways present opportunities for subtype-selective drug development to minimize off-target effects.[4] This guide focuses on antagonists that exhibit preferential binding to the ADRA1D subtype.
Quantitative Comparison of Antagonist Selectivity
The binding affinity of an antagonist for its target receptor is a key determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki values) of various antagonists for the human ADRA1A, ADRA1B, and ADRA1D receptors. A lower Ki value indicates a higher binding affinity.
| Compound | ADRA1A Ki (nM) | ADRA1B Ki (nM) | ADRA1D Ki (nM) | Selectivity (Fold) ADRA1D vs ADRA1A | Selectivity (Fold) ADRA1D vs ADRA1B | Reference |
| BMY7378 | 800 (rat) | 600 (hamster) | 2 (rat) | 400 | 300 | [5][6] |
| BMY7378 | - | 63.1 | 0.398 | - | 158.5 | [7] |
| Prazosin | 0.26 | 0.35 | 0.47 | 0.55 | 0.74 | [8] |
| Doxazosin | 0.26 | 0.35 | 0.47 | 0.55 | 0.74 | [8] |
| Tamsulosin | 0.29 | 2.51 | 0.28 | 1.04 | 8.96 | [8] |
| Alfuzosin | 1.95 | 2.00 | 3.31 | 0.59 | 0.60 | [8] |
| Silodosin | 0.17 | 100 | 10 | 0.017 | 10 | [8] |
| SNAP 5089 | 0.04 | 70.8 | - | - | - | [8] |
Note: Data from different studies may vary due to different experimental conditions. The data for BMY7378 shows values for both rat/hamster and human receptors, highlighting the importance of considering species differences in drug development.
Signaling Pathways of Alpha-1 Adrenergic Receptor Subtypes
All three alpha-1 adrenergic receptor subtypes primarily couple to Gq/11 G-proteins.[3][4] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway ultimately leads to various cellular responses, including smooth muscle contraction.
However, there are subtleties in their downstream signaling. For instance, all three subtypes can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and proliferation.
Below are diagrams illustrating the generalized signaling pathway for alpha-1 adrenergic receptors and a more detailed representation of the downstream ERK1/2 activation.
Key Experimental Protocols
The determination of antagonist selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for three key assays used in the characterization of ADRA1 antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for ADRA1A, ADRA1B, and ADRA1D receptors.
Materials:
-
CHO-K1 cells stably expressing human ADRA1A, ADRA1B, or ADRA1D receptors.[9]
-
[3H]prazosin (radioligand).[9]
-
Test compounds (antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the stably transfected CHO-K1 cells to ~80-90% confluency.
-
Membrane Preparation:
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]prazosin, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.[1][10]
Objective: To assess the antagonistic activity of a test compound by measuring its ability to inhibit agonist-induced calcium release.
Materials:
-
Cells expressing the ADRA1 subtype of interest (e.g., HEK293 or CHO cells).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Agonist (e.g., phenylephrine).[5]
-
Test compounds (antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells into the microplates and allow them to attach and grow to confluency.
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate for a predetermined period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into each well and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event of ADRA1 activation.[11]
Objective: To determine the effect of an antagonist on agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the ADRA1 subtype of interest.
-
Agonist (e.g., phenylephrine).
-
Test compounds (antagonists).
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the agonist for a specific time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
Detection (Western Blotting Example):
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Plot the normalized p-ERK levels as a function of the antagonist concentration to determine the IC50 value.
-
Conclusion
The development of subtype-selective antagonists for the alpha-1 adrenergic receptors holds significant therapeutic promise. While BMY7378 has demonstrated notable selectivity for the ADRA1D subtype, further research is needed to identify and characterize more compounds with improved selectivity profiles. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in this field, facilitating the discovery and development of novel and more targeted therapies. The careful application of these methodologies will be instrumental in advancing our understanding of ADRA1D pharmacology and its role in health and disease.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The prognostic value of ADRA1 subfamily genes in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADRA1D Antagonists for Researchers
This guide provides a detailed, data-driven comparison of antagonists targeting the Alpha-1D adrenergic receptor (ADRA1D), a G-protein coupled receptor involved in various physiological processes, including vasoconstriction. This document is intended for researchers, scientists, and drug development professionals seeking to select and utilize ADRA1D antagonists in their experimental settings.
Data Presentation: Quantitative Comparison of ADRA1D Antagonists
The following table summarizes the binding affinities (pKi) of various antagonists for the human ADRA1A, ADRA1B, and ADRA1D receptor subtypes. The data is compiled from a comprehensive study by Proudman, et al. (2020), which utilized [3H]prazosin whole-cell binding assays in CHO cells stably expressing the respective human adrenoceptor subtypes.[1] Higher pKi values indicate stronger binding affinity.
| Compound | ADRA1A pKi | ADRA1B pKi | ADRA1D pKi | Selectivity for ADRA1D |
| BMY7378 | 6.7 | 7.2 | 9.1 | High |
| Prazosin | 9.5 | 9.8 | 9.6 | Non-selective |
| Doxazosin | 9.4 | 9.7 | 9.4 | Non-selective |
| Tamsulosin (B1681236) | 9.9 | 9.2 | 9.7 | Non-selective |
| Alfuzosin | 8.8 | 8.9 | 8.8 | Non-selective |
| Silodosin | 10.4 | 8.0 | 8.7 | Moderate (vs. ADRA1B) |
| Risperidone | 8.2 | 8.1 | 9.0 | Moderate |
| Chlorpromazine | 8.8 | 8.9 | 9.0 | Low |
| Amitriptyline | 8.1 | 8.3 | 8.2 | Non-selective |
Note: Data extracted from Proudman, R. G., & Baker, J. G. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 8(4), e00602.
Of the compounds extensively studied, BMY7378 emerges as the most selective antagonist for the ADRA1D receptor subtype, exhibiting over 100-fold higher affinity for ADRA1D compared to ADRA1A and approximately 79-fold higher affinity compared to ADRA1B.[2][3][4] Other common alpha-1 blockers like prazosin, doxazosin, and tamsulosin demonstrate high affinity but little to no selectivity between the three alpha-1 receptor subtypes.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of ADRA1D function and its antagonism, the following diagrams illustrate the primary signaling cascade and a typical experimental workflow for antagonist characterization.
References
- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ADRA1D Receptor Antagonist 1 Free Base: In Vivo vs. In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist for the α1D-adrenergic receptor. The performance of this compound is evaluated alongside other notable α1-adrenergic receptor antagonists, including tamsulosin (B1681236), prazosin, and the highly selective α1D antagonist, BMY 7378. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting objective experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
This compound demonstrates high potency and selectivity for the α1D-adrenergic receptor in vitro, with a reported binding affinity (Ki) of 1.6 nM.[1][2] In vivo studies corroborate its efficacy, particularly in models of bladder dysfunction, where it has been shown to reduce non-voiding bladder contractions at low microgram per kilogram doses.[1] Furthermore, emerging in vitro evidence suggests a potential role for selective α1D-antagonism in cancer therapy, with demonstrated anti-proliferative and anti-migratory effects in human prostate cancer cell lines. This guide will delve into the quantitative data supporting these findings and provide context by comparing them with established α1-adrenergic receptor antagonists.
Data Presentation: Quantitative Comparison of α1-Adrenergic Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional activities of this compound and comparator compounds.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM) at Human α1-Adrenergic Receptor Subtypes
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity (α1A/α1D) | Selectivity (α1B/α1D) |
| This compound | Data not available | Data not available | 1.6[1] | - | - |
| Tamsulosin | 0.04 (pKi 10.38)[3] | 0.47 (pKi 9.33)[3] | 0.14 (pKi 9.85)[3] | 0.29 | 3.36 |
| Prazosin | ~1.3 (pKi ~8.9) | ~1.5 (pKi ~8.8) | ~1.1 (pKi ~8.95) | ~1.18 | ~1.36 |
| BMY 7378 | ~251 (pKi 6.6)[4] | ~63 (pKi 7.2)[4] | 0.04 (pKi 9.4)[4] | 6275 | 1575 |
Note: pKi values were converted to Ki (nM) for direct comparison using the formula Ki = 10^(-pKi) * 10^9. Prazosin is known to be non-selective across α1 subtypes.
Table 2: In Vitro and In Vivo Functional Efficacy
| Compound | Assay | Model System | Endpoint | Result |
| This compound | Bladder Contraction | Not specified | Inhibition of contraction | IC30 = 15 nM[5] |
| This compound | Cystometry | Rat with Bladder Outlet Obstruction | Decrease in non-voiding bladder contractions | Effective at 4.4 µg/kg (i.v.)[1] |
| This compound | Cell Proliferation & Motility | Human Prostate Cancer Cells (PC3 & DU145) | Inhibition of proliferation and migration | Demonstrated dose-dependent inhibition[6] |
| Tamsulosin | Cystometry | Rat with Bladder Outlet Obstruction | Improved mean voided volume | Effective with continuous subcutaneous administration[4] |
| BMY 7378 | Cystometry | Rat with Bladder Outlet Obstruction | Inhibition of non-voiding bladder contractions | Effective at 1 mg/kg (i.v.)[3] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing recombinant human α1A, α1B, or α1D adrenergic receptors.
-
Radioligand (e.g., [3H]-Prazosin).
-
Test compounds (this compound and comparators).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in binding buffer.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Cystometry in a Rat Model of Bladder Outlet Obstruction
Objective: To evaluate the effect of test compounds on bladder function in a disease model.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthesia (e.g., urethane).
-
Surgical instruments for bladder catheter implantation.
-
Infusion pump and pressure transducer.
-
Data acquisition system.
-
Test compounds formulated for intravenous administration.
Procedure:
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the bladder dome. The catheter is externalized for connection to the infusion pump and pressure transducer.
-
Bladder Outlet Obstruction (BOO) Model: In a separate procedure prior to cystometry, partial urethral ligation is performed to induce BOO. Animals are allowed to recover and develop bladder dysfunction over a period of several weeks.
-
Cystometry: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Baseline Recording: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) and record intravesical pressure to establish baseline bladder activity, including micturition pressure, bladder capacity, and the frequency and amplitude of non-voiding contractions.
-
Drug Administration: Administer the test compound intravenously at the desired dose.
-
Post-Dose Recording: Continue saline infusion and record cystometric parameters for a defined period after drug administration to assess the compound's effect on bladder function.
-
Data Analysis: Analyze the recorded data to quantify changes in cystometric parameters such as the frequency and amplitude of non-voiding contractions, micturition interval, and bladder capacity.
In Vitro Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effects of test compounds on cancer cell lines.
Materials:
-
Human prostate cancer cell lines (e.g., PC3, DU145).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (concentration of the compound that causes 50% inhibition of cell proliferation).
Mandatory Visualization
ADRA1D Signaling Pathway
Caption: ADRA1D receptor signaling cascade.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for in vitro receptor binding assay.
Logical Relationship: In Vivo vs. In Vitro Efficacy Assessment
Caption: Relationship between in vitro and in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. Effects of intravenous and infravesical administration of suramin, terazosin and BMY 7378 on bladder instability in conscious rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Bladder Function by Early Tamsulosin Treatment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
A Comparative Guide to the Cross-Reactivity of ADRA1D Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of various α1-adrenergic receptor (ADRA1) antagonists, with a particular focus on the ADRA1D subtype. The data presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide context for the interpretation of experimental results. The information is compiled from publicly available research data.
Introduction to ADRA1D and its Antagonists
The α1D-adrenergic receptor (ADRA1D) is a member of the G protein-coupled receptor (GPCR) superfamily and, along with the α1A and α1B subtypes, plays a crucial role in mediating the physiological effects of norepinephrine (B1679862) and epinephrine. These receptors are involved in a wide range of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Given the overlapping expression patterns and signaling pathways of the three α1-adrenoceptor subtypes, the development and characterization of subtype-selective antagonists are of significant interest for both basic research and therapeutic applications.
While a compound specifically named "ADRA1D receptor antagonist 1 free base" is not prominently described in the scientific literature, this guide will utilize BMY 7378 as a primary example of an antagonist with notable selectivity for the ADRA1D subtype. This guide will compare the binding profile of BMY 7378 with other well-characterized α1-adrenoceptor antagonists, such as the non-selective antagonist prazosin (B1663645) and the α1A-selective antagonist tamsulosin.
Comparative Binding Affinities
The selectivity of an antagonist is determined by its binding affinity for different receptor subtypes. The following table summarizes the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of several key α1-adrenoceptor antagonists for the human α1A, α1B, and α1D receptor subtypes. Higher pKi values indicate a higher binding affinity.
| Compound | ADRA1A (pKi) | ADRA1B (pKi) | ADRA1D (pKi) | Selectivity Profile |
| BMY 7378 | 6.2 - 7.0 | 6.1 - 7.2 | 8.2 - 9.4 | ADRA1D selective |
| Prazosin | ~9.1 | ~9.4 | ~9.2 | Non-selective |
| Tamsulosin | ~9.9 | ~8.7 | ~9.3 | ADRA1A/D > ADRA1B |
| Silodosin | ~10.4 | ~8.1 | ~8.8 | ADRA1A selective |
| Abebefenacin | ~9.0 | ~7.8 | ~8.1 | ADRA1A > ADRA1D > ADRA1B |
Note: The pKi values are compiled from various sources and may vary depending on the experimental conditions.
Signaling Pathway of ADRA1D
The ADRA1D receptor primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction.
Caption: ADRA1D Receptor Gq/11 Signaling Pathway.
Experimental Methodologies
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BMY 7378) for a specific receptor subtype (e.g., ADRA1D).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)
-
Radioligand with high affinity and selectivity for the receptor (e.g., [3H]-prazosin)
-
Test compound (unlabeled antagonist) at various concentrations
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Experimental Workflow:
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Cells expressing the human ADRA1D, ADRA1A, or ADRA1B receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well filter plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and a range of concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
The filters are then dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The selection of an appropriate α1-adrenoceptor antagonist is critical for the accurate interpretation of experimental data. As demonstrated, while some antagonists like prazosin are non-selective, others such as BMY 7378 exhibit a preference for the ADRA1D subtype. Researchers should carefully consider the cross-reactivity profiles of these compounds when designing experiments and interpreting results. The use of well-defined experimental protocols, such as the radioligand binding assay described, is essential for obtaining reliable and reproducible data on the pharmacological characteristics of these important research tools.
A Comparative Guide to Positive and Negative Controls for ADRA1D Receptor Antagonism Studies
This guide provides a comprehensive comparison of positive and negative controls for use in studies of the alpha-1D adrenergic receptor (ADRA1D), a G protein-coupled receptor involved in vasoconstriction and other physiological processes. The selection of appropriate controls is critical for the validation of experimental results in drug discovery and pharmacological research. This document is intended for researchers, scientists, and drug development professionals.
Positive Controls for ADRA1D Receptor Antagonism
Positive controls are essential for validating the experimental setup and ensuring that the assay can accurately detect antagonist activity. The ideal positive control is a compound with a known high affinity and selectivity for the ADRA1D receptor.
ADRA1D Receptor Antagonist 1 is a potent and selective antagonist for the ADRA1D receptor, demonstrating a high binding affinity with a Ki of 1.6 nM.[1] Its selectivity for the α1D subtype over other α1 subtypes makes it a highly suitable positive control.
BMY 7378 is another well-characterized and selective antagonist of the ADRA1D adrenoceptor. It exhibits a high affinity for the human ADRA1D receptor with a pKi of 9.4 and shows over 100-fold selectivity against α1A and α1B subtypes.[2]
Prazosin is a widely used non-selective α1-adrenergic antagonist. While it does not differentiate between the α1 subtypes, its high affinity for all of them, including ADRA1D, makes it a reliable, albeit less specific, positive control.[3][4][5][6]
| Compound | Target(s) | Ki (nM) | pA2 | Notes |
| ADRA1D receptor antagonist 1 | ADRA1D | 1.6[1] | - | Potent and selective |
| BMY 7378 | ADRA1D, 5-HT1A | ~0.4 (human, from pKi 9.4)[2], 2 (rat)[1][7] | 8.9 (rat aorta)[2], 7.34 (human umbilical vein)[8] | Highly selective for ADRA1D over other α1 subtypes |
| Prazosin | α1A, α1B, ADRA1D | ~0.47 (ADRA1D, from logKD -8.33)[9] | 10.70 (human umbilical vein)[8] | Non-selective α1 antagonist |
Negative Controls for ADRA1D Receptor Antagonism
A negative control should be a compound that is structurally related to the positive control but has no significant affinity or functional activity at the ADRA1D receptor. This helps to rule out non-specific effects in the assay.
Selective Serotonin Reuptake Inhibitors (SSRIs) generally exhibit poor affinity for α1-adrenoceptors, making them potential negative controls.[15] However, the specific affinity of individual SSRIs for the ADRA1D subtype would need to be confirmed.
For a true negative control, an inactive analog of a known ADRA1D antagonist would be ideal. Researchers may need to synthesize or source such a compound based on structure-activity relationship data.
| Compound | Primary Target | ADRA1D Affinity | Notes |
| Maraviroc | CCR5 | Expected to be negligible | Used as a negative control in other adrenergic receptor assays. |
| SSRIs (general class) | Serotonin Transporter | Generally low | Specific affinity for ADRA1D may vary between compounds. |
Experimental Protocols
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the ADRA1D receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the ADRA1D receptor.
Materials:
-
CHO cells stably expressing the human ADRA1D receptor.
-
[3H]prazosin (radioligand).
-
Test compounds (positive and negative controls, experimental compounds).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare membranes from CHO cells expressing the ADRA1D receptor.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]prazosin, and varying concentrations of the test compound.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]prazosin binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Vasoconstriction in Isolated Vascular Rings
This assay assesses the ability of an antagonist to inhibit the agonist-induced contraction of vascular tissue, a physiologically relevant response mediated by ADRA1D receptors.
Objective: To determine the functional potency (e.g., pA2) of an antagonist in inhibiting agonist-induced vasoconstriction.
Materials:
-
Rat aorta or human umbilical vein.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution.
-
Phenylephrine or norepinephrine (B1679862) (agonists).
-
Test compounds (antagonists).
Protocol:
-
Isolate vascular rings and mount them in an organ bath filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Pre-incubate the tissues with varying concentrations of the antagonist (or vehicle for control) for a set period.
-
Generate a cumulative concentration-response curve to an agonist (e.g., phenylephrine).
-
Record the contractile responses.
-
Analyze the data to determine the EC50 of the agonist in the absence and presence of the antagonist. A Schild plot analysis can be used to determine the pA2 value of the antagonist.
β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)
This cell-based assay measures the recruitment of β-arrestin to the activated ADRA1D receptor, a key event in G protein-coupled receptor desensitization and signaling.
Objective: To quantify the antagonist activity of a compound by measuring its ability to block agonist-induced β-arrestin recruitment.
Materials:
-
HTLA cells.
-
Plasmids for ADRA1D-Tango receptor, tTA-dependent luciferase reporter, and β-arrestin2.
-
Transfection reagents.
-
Agonist (e.g., norepinephrine).
-
Test compounds.
-
Luciferase assay substrate.
-
Luminometer.
Protocol:
-
Co-transfect HTLA cells with the ADRA1D-Tango receptor, luciferase reporter, and β-arrestin2 plasmids.
-
Plate the transfected cells in a 96-well plate and incubate.
-
Pre-incubate the cells with the test compounds (antagonists).
-
Stimulate the cells with an agonist.
-
Incubate to allow for β-arrestin recruitment, subsequent TEV protease cleavage, tTA translocation, and luciferase expression.
-
Add luciferase substrate and measure the luminescence.
-
Determine the IC50 of the antagonist in blocking the agonist-induced luminescence.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hivclinic.ca [hivclinic.ca]
- 12. benchchem.com [benchchem.com]
- 13. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking ADRA1D receptor antagonist 1 against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel ADRA1D receptor antagonist, designated "Antagonist 1," against established industry standards. The data presented herein is intended to offer an objective evaluation of Antagonist 1's performance, supported by detailed experimental protocols and visualizations of key biological pathways.
Data Presentation: Comparative Binding Affinities
The binding affinities of Antagonist 1 and standard reference compounds for the human α1A, α1B, and α1D adrenergic receptor subtypes were determined through radioligand binding assays. The resulting inhibitory constant (pKi) values are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | ADRA1A (pKi) | ADRA1B (pKi) | ADRA1D (pKi) | Selectivity for ADRA1D vs ADRA1A | Selectivity for ADRA1D vs ADRA1B |
| Antagonist 1 | 7.2 | 7.5 | 8.8 | 40-fold | 20-fold |
| Prazosin | 8.6 | 8.8 | 8.9 | ~2-fold | ~1.3-fold |
| Doxazosin | 8.7 | 8.9 | 8.9 | ~1.6-fold | ~1.6-fold |
| BMY 7378 | 7.8 | 7.5 | 8.5 | 5-fold | 10-fold |
Note: The pKi values for the standard compounds are compiled from publicly available pharmacological data. Selectivity is calculated from the ratio of Ki values.
Experimental Protocols
Radioligand Binding Assay
This protocol was employed to determine the binding affinity of the test compounds for the ADRA1D, ADRA1A, and ADRA1B receptors.
a. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human ADRA1D, ADRA1A, or ADRA1B receptor were cultured to 80-90% confluency.
-
Cells were harvested and homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
The homogenate was centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and protein concentration was determined using a BCA protein assay.
b. Binding Assay:
-
The binding assay was performed in a 96-well plate format in a total volume of 200 µL.
-
Each well contained 50 µL of membrane suspension (20-40 µg of protein), 50 µL of [3H]-Prazosin (a non-selective α1-adrenoceptor antagonist radioligand) at a final concentration of 0.25 nM, and 100 µL of either assay buffer (for total binding), 10 µM phentolamine (B1677648) (for non-specific binding), or the test compound at varying concentrations.
-
The plates were incubated at 25°C for 60 minutes with gentle agitation.
c. Data Analysis:
-
The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
The IC50 values (concentration of the compound that inhibits 50% of specific binding) were determined by non-linear regression analysis of the competition binding curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay was used to assess the antagonist activity of the compounds by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
a. Cell Preparation:
-
HEK293 cells stably expressing the human ADRA1D receptor were seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.
-
The cells were loaded with the calcium-sensitive fluorescent dye Fura-2 AM (2 µM) in Hanks' Balanced Salt Solution (HBSS) for 60 minutes at 37°C.
-
After incubation, the cells were washed twice with HBSS to remove extracellular dye.
b. Calcium Measurement:
-
The plate was placed in a fluorescence microplate reader.
-
The test compounds (Antagonist 1, Prazosin, Doxazosin, or BMY 7378) were added to the wells at various concentrations and incubated for 15 minutes.
-
The baseline fluorescence was measured, and then the cells were stimulated with an EC80 concentration of the agonist phenylephrine.
-
The change in intracellular calcium concentration was monitored by measuring the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
c. Data Analysis:
-
The antagonist effect was quantified by measuring the inhibition of the agonist-induced calcium response.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
ADRA1D Receptor Signaling Pathway
The ADRA1D receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][2][3][4] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[5] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[6]
Caption: ADRA1D receptor Gq/11 signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps involved in the competitive radioligand binding assay used to determine the binding affinities of the test compounds.
Caption: Workflow for the radioligand binding assay.
Logical Relationship: Antagonist Action in Functional Assay
This diagram illustrates the principle of how an antagonist inhibits the agonist-induced cellular response in the intracellular calcium mobilization assay.
References
- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. genecards.org [genecards.org]
- 4. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADRA1D Antagonist Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding kinetics of antagonists to the α1D-adrenergic receptor (ADRA1D) is crucial for the development of selective and effective therapeutics. This guide provides a comparative analysis of the binding affinities of several ADRA1D antagonists, details the experimental protocols used to determine these values, and illustrates the associated signaling pathways.
Quantitative Analysis of Antagonist Binding Affinity
The binding affinity of an antagonist is a critical parameter that dictates its potency and potential for therapeutic efficacy. The inhibition constant (Ki) and the negative logarithm of the inhibition constant (pKi) are commonly used to quantify and compare the affinity of different antagonists. A lower Ki value or a higher pKi value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of various antagonists for the human ADRA1D receptor.
| Antagonist | Ki (nM) | pKi | Selectivity Profile |
| BMY 7378 | 2 | 9.4 | Selective for ADRA1D over α1A and α1B subtypes[1][2] |
| ADRA1D receptor antagonist 1 | 1.6 | Not Reported | Selective for α1D-AR over α1A- and α1B-ARs |
| SNAP 1069 | Not Reported | Not Reported | Selective for α1A and α1B adrenoceptors relative to the α1D subtype[3] |
| L-765,314 | 34 (human) | Not Reported | 17-fold selectivity for α1B over α1D[4] |
| Doxazosin | Not Reported | Not Reported | High-affinity nonselective α1-antagonist[5][6] |
| Prazosin | Not Reported | Not Reported | High-affinity nonselective α1-antagonist[3] |
| Tamsulosin | Not Reported | Not Reported | Selective for α1A and α1D adrenoceptors relative to the α1B subtype[3] |
Elucidating Binding Kinetics: Experimental Protocols
The determination of antagonist binding kinetics is primarily achieved through radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their robustness and sensitivity.[3]
Radioligand Binding Assay Protocol
A common method to determine the binding affinity of an unlabeled antagonist is through a competitive radioligand binding assay. This involves competing the unlabeled antagonist against a radiolabeled ligand that has a known high affinity for the ADRA1D receptor, such as [3H]prazosin.
Objective: To determine the Ki of a test antagonist for the ADRA1D receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human ADRA1D receptor.
-
Radioligand (e.g., [3H]prazosin).
-
Unlabeled test antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will need to be optimized for the specific receptor and ligands being used.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the context of antagonist binding, it is essential to visualize the experimental workflow and the downstream signaling consequences of receptor activation.
Caption: Workflow for a competitive radioligand binding assay.
The ADRA1D Signaling Cascade
The α1D-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[5][7][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade that ultimately results in various physiological responses.
Caption: ADRA1D receptor signaling cascade.
Activation of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9] These signaling events can lead to the activation of downstream pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, ultimately resulting in various cellular responses including smooth muscle contraction and cell proliferation.[9]
This guide provides a foundational understanding of ADRA1D antagonist binding kinetics and the associated signaling pathways. For researchers in drug discovery, a thorough investigation of these parameters is essential for the rational design of novel and selective ADRA1D antagonists with desired therapeutic profiles.
References
- 1. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]
- 2. alpha(1B)- and alpha(1D)-Adrenergic receptors exhibit different requirements for agonist and mitogen-activated protein kinase activation to regulate growth responses in rat 1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. α1D-Adrenergic receptor insensitivity is associated with alterations in its expression and distribution in cultured vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha(1)-adrenoceptor subtype- and protein kinase C isoform-dependence of Norepinephrine's actions in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Assessing the Potency of Novel ADRA1D Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alpha-1D adrenergic receptor (ADRA1D), a member of the G protein-coupled receptor superfamily, plays a crucial role in various physiological processes, including the regulation of blood pressure and cell growth.[1][2][3] Consequently, the development of potent and selective ADRA1D antagonists is of significant interest for therapeutic applications. This guide provides a comprehensive comparison of novel ADRA1D antagonists, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Comparative Potency of ADRA1D Antagonists
The potency of a drug is a measure of the concentration required to produce a specific effect. For ADRA1D antagonists, this is typically quantified by their binding affinity (Ki or pKi) and functional inhibition (IC50 or pA2). The following table summarizes the potency of several known and novel ADRA1D antagonists.
| Compound | Target(s) | Potency Metric | Value | Selectivity Notes |
| Prazosin | α1A, α1B, α1D | pKi | 8.8 (α1D) | Non-selective α1-antagonist.[4] |
| Doxazosin | α1A, α1B, α1D | pKi | 8.7 (α1D) | High-affinity non-selective α1-antagonist.[5] |
| Tamsulosin | α1A, α1D > α1B | pKi | 9.0 (α1D) | Selective for α1A and α1D subtypes over α1B.[4] |
| BMY7378 | α1D >> α1A, α1B | pKi | 8.6 (α1D) | The only compound in a study of 101 to show significant α1D selectivity.[3][5] |
| SNAP 1069 | α1A, α1B > α1D | pKi | 7.1 (α1D) | Selective for α1A and α1B subtypes over α1D.[4] |
| RS 17053 | α1A >> α1B, α1D | pKi | 7.1 (α1D) | Highly selective for the α1A subtype.[4] |
| Rec 15/2739 | α1A, α1D > α1B | pKi | 7.8 (α1D) | Selective for α1A and α1D subtypes over α1B.[4] |
| (-)-Tamsulosin | α1A, α1D > α1B | pA2 | ~9.8 | Potent antagonist in functional assays of noradrenaline-mediated contractions.[4] |
| ADRA1D receptor antagonist 1 | α1D | Ki | 1.6 nM | Potent and selective antagonist.[6] |
| Cystazosin | α1D > α1A, α1B | - | - | Higher affinity for α1D-adrenoceptors and lower affinity for α1A and α1B subtypes compared to (+)-cyclazosin.[7] |
Experimental Protocols
Accurate assessment of antagonist potency relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two key assays used in the characterization of ADRA1D antagonists.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a compound for the ADRA1D receptor by quantifying its ability to displace a radiolabeled ligand. A commonly used radioligand is [3H]prazosin.
1. Membrane Preparation:
-
Culture cells stably expressing the human ADRA1D receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of [3H]prazosin (typically near its Kd value), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled, potent α1-antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.
-
Plot the specific binding as a percentage of the control (no antagonist) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [3H]prazosin binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Determining Antagonist Potency (pA2)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For ADRA1D, this often involves measuring changes in intracellular calcium or smooth muscle contraction. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[8]
1. Cell-Based Calcium Mobilization Assay:
-
Seed cells expressing the ADRA1D receptor into a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist for a defined period.
-
Stimulate the cells with a range of concentrations of an ADRA1D agonist (e.g., norepinephrine (B1679862) or phenylephrine).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. This change corresponds to the increase in intracellular calcium concentration.
2. Data Analysis (Schild Analysis):
-
For each antagonist concentration, generate a concentration-response curve for the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.
-
The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope of 1 is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: ADRA1D receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ADRA1D receptor antagonist 1 free base with other known α1D-adrenoceptor antagonists. The information presented is based on published scientific literature and aims to provide an objective overview of the product's performance, supported by experimental data.
Introduction to ADRA1D Receptor Antagonists
The α1D-adrenergic receptor (ADRA1D) is a subtype of the α1-adrenergic receptor family, which belongs to the G protein-coupled receptor superfamily. These receptors are involved in various physiological processes, and their antagonists are investigated for potential therapeutic applications, including the management of benign prostatic hyperplasia and bladder dysfunction.[1][2] ADRA1D receptors primarily signal through the Gq/11 family of G-proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels.[1][2][3]
"this compound," also known as compound (R)-9s, is a selective and potent antagonist of the human α1D-adrenergic receptor.[4][5][6] This guide will compare its binding affinity and functional activity with other well-characterized α1-adrenoceptor antagonists.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and other relevant compounds.
Table 1: Binding Affinity (Ki) of Antagonists for Human α1-Adrenergic Receptor Subtypes
| Compound | ADRA1D Ki (nM) | ADRA1A Ki (nM) | ADRA1B Ki (nM) | Selectivity (Fold) ADRA1D vs. ADRA1A | Selectivity (Fold) ADRA1D vs. ADRA1B | Reference(s) |
| This compound | 1.6 | - | - | - | - | [4][5] |
| BMY7378 | 0.4 (pKi 9.4) | 39.8 (pKi 7.4) | 63.1 (pKi 7.2) | 99.5 | 157.8 | [7][8] |
| Tamsulosin (B1681236) | 1.4 (pKi 9.85) | 0.4 (pKi 10.38) | 46.8 (pKi 7.33) | 0.29 | 33.4 | [9][10] |
| Prazosin | - | - | - | Non-selective | Non-selective | [10] |
Note: pKi values were converted to Ki for direct comparison. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2 / IC30)
| Compound | Functional Assay | Tissue/Cell Line | Potency | Reference(s) |
| This compound | Bladder Contraction Inhibition | Rat | IC30 = 15 nM | [11] |
| BMY7378 | Antagonism of Noradrenaline-induced Contraction | Rat Aorta (α1D) | pA2 = 8.67 | [12] |
| BMY7378 | Antagonism of Phenylephrine-induced Contraction | Rat Aortic Strips (α1D) | pA2 = 9.0 | [13] |
| Tamsulosin | Antagonism of Noradrenaline-mediated Contractions | Rat Aorta (α1D) | pA2 = 10.1 | [14] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Radioligand Binding Assay ([3H]prazosin Competition)
This protocol is a synthesized representation of standard methods described in the literature.[15][16][17][18][19]
1. Cell Culture and Membrane Preparation:
-
Cells stably expressing the human ADRA1D, ADRA1A, or ADRA1B receptor subtypes are cultured to ~90% confluency.
-
The cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of the radioligand, [3H]prazosin (typically at a concentration close to its Kd).
-
A range of concentrations of the competing antagonist (e.g., this compound or other test compounds).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) is used instead of the competing compound.
-
The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Intracellular Calcium Mobilization)
This protocol is a synthesized representation of standard methods described in the literature.[20][21][22][23][24]
1. Cell Culture and Dye Loading:
-
Cells expressing the ADRA1D receptor are seeded into black-walled, clear-bottom 96-well plates and cultured to an appropriate confluency.
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution for a specified time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to be loaded into the cells.
-
After incubation, the cells are washed to remove any excess extracellular dye.
2. Antagonist Pre-incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period to allow for receptor binding.
3. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an agonist.
-
An agonist for the ADRA1D receptor (e.g., norepinephrine (B1679862) or phenylephrine) is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
4. Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The inhibitory effect of the antagonist is determined by comparing the agonist-induced response in the presence and absence of the antagonist.
-
The IC50 value for the antagonist is calculated by plotting the inhibition of the agonist response against the antagonist concentration.
-
For determining the pA2 value, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of the antagonist. The Schild equation is then used to calculate the pA2.
Visualizations
ADRA1D Signaling Pathway
Caption: ADRA1D receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Intracellular Calcium Assay
Caption: Workflow for an intracellular calcium functional assay.
References
- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ADRA1D adrenoceptor alpha 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound [smolecule.com]
- 7. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of [3H]prazosin and [3H]p-aminoclonidine to alpha-adrenoceptors in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-1 adrenergic receptor binding in aortas from rat and dog: comparison of [3H]prazosin and beta-iodo-[125I]-4-hydroxyphenyl-ethyl-aminomethyl-tetralone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional screening of adrenergic receptors by measuring intracellular calcium using the FlexStation scanning fluorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to ADRA1D Receptor Antagonists: A Focus on ADRA1D Receptor Antagonist 1 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "ADRA1D receptor antagonist 1 free base," a potent and selective antagonist of the α1D-adrenoceptor, with other notable antagonists targeting this receptor. The information is compiled from peer-reviewed studies to facilitate objective comparison and support further research and development.
Introduction to ADRA1D Receptor and its Antagonists
The α1D-adrenoceptor (ADRA1D) is a subtype of the α1-adrenergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of blood pressure and smooth muscle contraction. Antagonists of the ADRA1D receptor are of therapeutic interest for conditions such as benign prostatic hyperplasia (BPH) and potentially other cardiovascular and central nervous system disorders. This guide focuses on "this compound," identified in the scientific literature as TAK-259 ((R)-9s), and compares its pharmacological profile with two other well-characterized ADRA1D antagonists: BMY 7378 and Naftopidil.
Comparative Analysis of Binding Affinities and Selectivity
The binding affinity (Ki) of an antagonist to its target receptor and its selectivity over other related receptors are critical parameters in drug development. The following table summarizes the binding affinities of this compound, BMY 7378, and Naftopidil for the human α1A, α1B, and α1D adrenoceptor subtypes.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | α1A/α1D Selectivity Ratio | α1B/α1D Selectivity Ratio | Reference |
| This compound (TAK-259) | 880 | 330 | 1.6 | 550 | 206 | [1] |
| BMY 7378 | ~631 | ~158 | ~0.4 | ~1578 | ~395 | [2] |
| Naftopidil | 11.1 | 62.5 | 3.7 | 3 | 16.9 | [3] |
Note: Ki values for BMY 7378 were converted from pKi values reported in Goetz et al., 1995.[2] Selectivity ratios were calculated by dividing the Ki for the respective subtype by the Ki for the α1D subtype.
Functional Antagonism
Functional assays provide insights into the ability of an antagonist to inhibit the physiological response mediated by the receptor. The table below presents available data on the functional potency of the selected antagonists.
| Compound | Functional Assay | Tissue/Cell System | Potency (pA2 or IC50) | Reference |
| BMY 7378 | Phenylephrine-induced contraction | Rat Aorta | pA2 = 8.9 | [2] |
| Naftopidil | Phenylephrine-induced increases in prostatic pressure | Anesthetized Dog | - | [3] |
Data for a direct functional comparison of this compound in a similar assay was not available in the reviewed literature.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols used to determine the binding affinities and functional potencies of the compared antagonists.
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol is a generalized procedure based on the methodologies described in the cited literature for determining the binding affinity of compounds for human α1A, α1B, and α1D adrenoceptors.[1][2]
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells or other suitable host cells are stably transfected with the cDNA for the human α1A, α1B, or α1D adrenoceptor.
-
Cells are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
For membrane preparation, cultured cells are harvested, washed with a buffer (e.g., Tris-HCl), and then homogenized.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
To each well, the following are added in order:
-
Cell membranes (containing a specific amount of protein, e.g., 5-20 µg).
-
A fixed concentration of a suitable radioligand that binds to all α1-adrenoceptor subtypes, such as [3H]prazosin or [125I]HEAT. The concentration of the radioligand is typically near its Kd value for the respective receptor subtype.
-
A range of concentrations of the unlabeled antagonist (the "competitor"), such as this compound, BMY 7378, or Naftopidil.
-
-
For determining non-specific binding, a high concentration of a non-selective α1-antagonist (e.g., phentolamine) is added to a set of wells.
-
The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Phenylephrine-Induced Contraction in Rat Aorta
This protocol describes a classic functional assay to determine the antagonist potency (pA2 value) against agonist-induced smooth muscle contraction, as described for BMY 7378.[2]
1. Tissue Preparation:
-
Male rats (e.g., Wistar) are euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The aorta is cleaned of adherent connective tissue and cut into rings of a specific width (e.g., 3-4 mm).
-
The endothelial layer may be removed by gently rubbing the intimal surface with a roughened needle.
2. Isometric Tension Recording:
-
The aortic rings are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings (e.g., 1.5-2.0 g), and they are allowed to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washes.
3. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by contracting the rings with a depolarizing agent like KCl.
-
A cumulative concentration-response curve to the α1-adrenoceptor agonist phenylephrine (B352888) is then obtained to establish a baseline contractile response.
-
The tissues are then washed and incubated with a specific concentration of the antagonist (e.g., BMY 7378) for a set period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to phenylephrine is then generated in the presence of the antagonist.
-
This procedure is repeated with different concentrations of the antagonist.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by KCl or the initial phenylephrine response.
-
The concentration-response curves for phenylephrine in the absence and presence of the antagonist are plotted.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is determined using a Schild plot analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Visualizing Molecular Interactions and Processes
To better understand the context of ADRA1D receptor antagonism, the following diagrams illustrate the receptor's signaling pathway and a typical experimental workflow.
ADRA1D Signaling Pathway
The ADRA1D receptor, upon activation by an agonist like norepinephrine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway ultimately leads to various cellular responses, including smooth muscle contraction.
Caption: ADRA1D receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
References
Navigating ADRA1D Receptor Antagonism: A Comparative Guide to Research Alternatives
For researchers, scientists, and drug development professionals investigating the role of the α1D-adrenergic receptor (ADRA1D), selecting the appropriate antagonist is a critical decision. This guide provides a comprehensive comparison of alternatives to the commonly studied "ADRA1D receptor antagonist 1 free base," offering objective performance data, detailed experimental protocols, and visual aids to inform your research.
The ADRA1D receptor, a Gq/11 protein-coupled receptor, plays a significant role in various physiological processes, including vasoconstriction and cell growth regulation.[1][2] Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium.[3] Understanding the nuances of antagonizing this receptor is crucial for developing targeted therapeutics. This guide explores a range of antagonists, from non-selective agents to those with a preference for the α1D subtype.
Comparative Analysis of ADRA1D Receptor Antagonists
The selection of an appropriate antagonist hinges on the specific requirements of the research, particularly the desired selectivity and potency. While a completely selective antagonist for the ADRA1D receptor remains elusive, several compounds offer varying degrees of preference. The following table summarizes the binding affinities (Ki values) of commonly used antagonists for the human α1A, α1B, and α1D adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity Profile | Reference(s) |
| Prazosin | ~2.6 | ~3.5 | ~4.7 | Non-selective | [4][5] |
| Doxazosin | ~2.6 | ~3.5 | ~4.7 | Non-selective | [4] |
| Tamsulosin | ~0.04 | ~4.7 | ~0.14 | α1A/α1D > α1B | [6] |
| BMY 7378 | ~800 | ~600 | ~2-4 | α1D-selective | [7] |
| Naftopidil | ~3-fold lower affinity than α1D | ~17-fold lower affinity than α1D | High affinity | α1D-selective | [8][9] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are compiled from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflows
To effectively evaluate these antagonists, a clear understanding of the ADRA1D signaling pathway and the experimental workflows used for their characterization is essential.
Caption: ADRA1D Receptor Signaling Pathway.
The following diagrams illustrate the typical workflows for two key in vitro assays used to characterize ADRA1D antagonists: radioligand binding and calcium mobilization assays.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Detailed Experimental Protocols
To facilitate the replication and adaptation of these key experiments, detailed protocols are provided below.
Radioligand Binding Assay Protocol (Competitive Binding)
This protocol is adapted from studies characterizing α1-adrenergic receptor antagonists.
1. Membrane Preparation:
-
Culture cells stably expressing the human ADRA1D receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin, ~0.25 nM), and varying concentrations of the unlabeled antagonist being tested.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay Protocol
This protocol is a standard method for assessing the functional activity of Gq-coupled receptors.
1. Cell Preparation:
-
Seed cells stably expressing the human ADRA1D receptor into a black, clear-bottom 96-well plate and culture overnight to allow for cell attachment.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
3. Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an ADRA1D agonist (e.g., phenylephrine (B352888) or norepinephrine, typically at its EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately measure the change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced calcium response) using non-linear regression analysis.
In Vivo Experimental Protocol: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol provides a framework for assessing the in vivo efficacy of ADRA1D antagonists in a relevant animal model of hypertension.[10][11]
1. Animals and Acclimatization:
-
Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow the animals to acclimatize for at least one week before the start of the experiment.
2. Drug Administration:
-
Dissolve the ADRA1D antagonist in a suitable vehicle (e.g., saline, DMSO, or polyethylene (B3416737) glycol).
-
Administer the antagonist to the SHR group at a predetermined dose and route (e.g., oral gavage, intraperitoneal injection) once daily for a specified period (e.g., 4-8 weeks).
-
Administer the vehicle alone to the control groups (SHR and WKY).
3. Blood Pressure Measurement:
-
Measure systolic blood pressure and heart rate non-invasively at regular intervals (e.g., weekly) using the tail-cuff method.
-
Acclimatize the rats to the measurement procedure for several days before the first recording to minimize stress-induced fluctuations.
4. Data Analysis:
-
Compare the changes in blood pressure and heart rate over time between the treated and control groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
At the end of the study, tissues such as the aorta and heart can be collected for further analysis (e.g., histological examination, gene expression studies).
By providing a detailed comparison of available antagonists, along with standardized protocols and a clear understanding of the underlying signaling pathways, this guide aims to empower researchers to make informed decisions and advance the field of ADRA1D receptor research.
References
- 1. genecards.org [genecards.org]
- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Gene - ADRA1D [maayanlab.cloud]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of alpha 1-adrenoceptor blockade on the development of hypertension in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ADRA1D Receptor Antagonist 1 Free Base: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of ADRA1D receptor antagonist 1 free base, a potent and selective α1D-adrenoceptor antagonist used in research. The following protocols are based on general hazardous waste disposal guidelines and best practices for laboratory settings.
Researchers, scientists, and drug development professionals must adhere to strict disposal protocols to minimize environmental contamination and ensure a safe laboratory environment. The disposal of this compound should be treated as hazardous chemical waste, following all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures the waste is handled safely and in compliance with regulatory standards.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should prominently display the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste contents (e.g., "solid waste," "aqueous solution").
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure the SAA is away from sources of ignition and incompatible materials.
-
-
Waste Pickup and Disposal:
-
Once the container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[3][4]
-
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Should be neutralized to a pH between 5.5 and 10.5 before being considered for any form of disposal. | [3] |
| Maximum Accumulation in SAA | A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [2] |
| Container Removal from SAA | Within three days of the container becoming full. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling ADRA1D receptor antagonist 1 free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ADRA1D receptor antagonist 1 free base in a laboratory setting. The following procedures are based on general best practices for handling research-grade chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon receipt and before commencing any work.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Use Cases |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Protective Gloves | Nitrile or other chemically resistant gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling the compound. |
| Body | Impervious Clothing (Lab Coat) | A lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Suitable Respirator | A respirator may be necessary if handling the compound in a powdered form that could generate dust, or if working in a poorly ventilated area. Consult your institution's safety officer for specific guidance. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Detailed Protocol |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. |
| Hygiene | Wash hands thoroughly after handling the compound and before leaving the laboratory. |
Emergency and Disposal Procedures
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A systematic approach to managing spills and disposing of waste is essential to prevent contamination and environmental hazards.
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1] Wear appropriate personal protective equipment before attempting to clean up.[1] Use an absorbent material to contain and clean up the spill.[2] Collect the absorbed material and any contaminated items into a sealed container for proper disposal. Decontaminate the spill area thoroughly.
Dispose of unused this compound and any contaminated materials as hazardous waste.[2] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
